molecular formula CBr2F2 B1204443 Dibromodifluoromethane CAS No. 75-61-6

Dibromodifluoromethane

Cat. No.: B1204443
CAS No.: 75-61-6
M. Wt: 209.82 g/mol
InChI Key: AZSZCFSOHXEJQE-UHFFFAOYSA-N
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Description

The photolysis products of dibromodifluoromethane were characterized by matrix isolation infrared and UV/Visible spectroscopy. Free radical addition of this compound with fluoroolefins has been reported. This compound reacts with hydrocarbon olefins to yield 1,3-dibromo-1,1-difluoroalkene. Sulfinatodehalogenation reagent promoted addition reaction of difluorodibromomethane with alkenes, alkynes and cyclic enol ethers has been described.>This compound is a colorless, nonflammable liquid. It may cause illness from ingestion and may be irritating to skin. If exposed to high temperatures it may emit toxic fumes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a fire extinguishing agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibromo(difluoro)methane
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InChI

InChI=1S/CBr2F2/c2-1(3,4)5
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InChI Key

AZSZCFSOHXEJQE-UHFFFAOYSA-N
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Canonical SMILES

C(F)(F)(Br)Br
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Molecular Formula

CBr2F2
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DSSTOX Substance ID

DTXSID9058789
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Molecular Weight

209.82 g/mol
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Physical Description

Dibromodifluoromethane is a colorless, nonflammable liquid. It may cause illness from ingestion and may be irritating to skin. If exposed to high temperatures it may emit toxic fumes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a fire extinguishing agent., Colorless, heavy liquid or gas (above 76 degrees F) with a characteristic odor; [NIOSH], COLOURLESS GAS OR LIQUID WITH CHARACTERISTIC ODOUR., Colorless, heavy liquid or gas (above 76 °F) with a characteristic odor.
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Boiling Point

76 °F at 760 mmHg (NIOSH, 2023), 25 °C @ 760 mm Hg, 22.8 °C, 76 °F
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Solubility

Insoluble (NIOSH, 2023), Sol in ether, acetone, benzene, and water., Sol in methanol; insol in water, Solubility in water: none, Insoluble
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Density

2.29 at 59 °F (NIOSH, 2023) - Denser than water; will sink, 2.3063 g/cu m @ 15 °C, Density (gas): 8.7 kg/m³, 2.29 at 59 °, (59 °F): 2.29
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Vapor Density

7.2 (AIR= 1), Relative vapor density (air = 1): 7.2
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Vapor Pressure

620 mmHg (NIOSH, 2023), 820.0 [mmHg], 820 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 83, 620 mmHg
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Color/Form

Colorless heavy liq, COLORLESS GAS, Colorless, heavy liquid or gas (above 76 degrees F).

CAS No.

75-61-6
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Melting Point

-231 °F (NIOSH, 2023), -110.1 °C, -101.1 °C, -231 °F
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Foundational & Exploratory

Dibromodifluoromethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Properties, Synthesis, and Applications of Dibromodifluoromethane (CAS No. 75-61-6)

This compound, also known as Halon 1202, is a halomethane with the chemical formula CBr₂F₂.[1] Historically recognized for its efficacy as a fire extinguishing agent, its utility in modern chemical synthesis is of increasing interest to researchers and professionals in drug development.[1][2] This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, safety protocols, and applications.

Chemical Identification and Properties

This compound is a colorless, nonflammable liquid or gas, depending on the ambient temperature, with a characteristic odor.[2][3][4] It is denser than water and is generally insoluble in water but soluble in organic solvents such as ether, acetone, and benzene.[2][4][5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 75-61-6[2][6]
Molecular Formula CBr₂F₂[1][2]
Molecular Weight 209.82 g/mol [1][2]
Appearance Colorless liquid or gas[1][2][3]
Odor Characteristic odor[2][3]
Boiling Point 22-23 °C (71.6-73.4 °F) at 760 mmHg[7]
Melting Point -142 to -141 °C (-223.6 to -221.8 °F)[7][8]
Density (liquid) 2.297 g/mL at 25 °C[7]
Vapor Density 7.24 (air = 1)[7]
Vapor Pressure 12.79 psi (88.18 kPa) at 20 °C[7]
Solubility Insoluble in water; soluble in ether, acetone, and benzene.[2][5]
LogP 1.99[1]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name dibromo(difluoro)methane[1][2][6]
Synonyms Difluorodibromomethane, Halon 1202, Freon 12B2, R 12B2[1][6][9]
InChI InChI=1S/CBr2F2/c2-1(3,4)5[1][2]
InChI Key AZSZCFSOHXEJQE-UHFFFAOYSA-N[1][2]
SMILES C(F)(F)(Br)Br[2]
UN Number 1941[1][4]

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the halogenation of methane (B114726) derivatives.

Vapor Phase Bromination of Difluoromethane (B1196922)

One common method for producing this compound is the vapor-phase bromination of difluoromethane (CH₂F₂).[1][2] This reaction is typically carried out at elevated temperatures, where difluoromethane reacts with bromine (Br₂) to yield this compound.[2]

Fluorination of Carbon Tetrabromide

Another synthetic route involves the fluorination of carbon tetrabromide (CBr₄).[1][2] In this process, carbon tetrabromide is reacted with a fluorinating agent to replace two of the bromine atoms with fluorine atoms, resulting in the formation of this compound.

Synthesis_Pathways cluster_bromination Vapor Phase Bromination cluster_fluorination Fluorination CH2F2 Difluoromethane (CH₂F₂) CBr2F2_1 This compound (CBr₂F₂) CH2F2->CBr2F2_1 High Temperature Br2 Bromine (Br₂) Br2->CBr2F2_1 High Temperature CBr4 Carbon Tetrabromide (CBr₄) CBr2F2_2 This compound (CBr₂F₂) CBr4->CBr2F2_2 FluorinatingAgent Fluorinating Agent FluorinatingAgent->CBr2F2_2

Caption: Synthesis pathways for this compound.

Experimental Protocols and Applications

While historically used as a fire suppressant, this compound's role as a Class I ozone-depleting substance has curtailed this application.[1] However, it remains a valuable reagent in organic synthesis, particularly for introducing the difluoromethylene (-CF₂-) group into molecules.

Synthesis of Diazidodifluoromethane

A notable recent application of this compound is in the synthesis of diazidodifluoromethane.[10] This reaction involves the nucleophilic substitution of the bromine atoms with azide (B81097) ions. A study has shown that this conversion can be achieved using sodium azide with an alkanethiolate initiator.[10] The resulting diazidodifluoromethane is a stable precursor for creating difluoromethylene-containing bis(1,2,3-triazoles) through copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry).[10]

Role in Drug Development

The incorporation of fluorine-containing functional groups is a critical strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[11][12] The difluoromethylene group, in particular, can serve as a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule. This compound serves as a key intermediate for introducing this valuable moiety into complex organic molecules, thereby playing an indirect but significant role in the development of novel therapeutics.[]

Experimental_Workflow CBr2F2 This compound Diazido Diazidodifluoromethane CBr2F2->Diazido Nucleophilic Substitution Reagents Sodium Azide & Alkanethiolate Initiator Reagents->Diazido Triazoles Difluoromethylene-containing bis(1,2,3-triazoles) Diazido->Triazoles Click Alkynes (Click Chemistry) Click->Triazoles

Caption: Synthesis of bis(1,2,3-triazoles) from this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[14]

Hazard Identification

It is classified as a substance that may cause drowsiness or dizziness and can displace oxygen, leading to rapid suffocation in confined spaces.[14] Direct contact with the cold liquid or gas can cause frostbite.[14]

Table 3: GHS Hazard Information
PictogramSignal WordHazard StatementPrecautionary Statement
GHS07: Exclamation mark[1]Warning [1][15]H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[15]P502: Refer to manufacturer or supplier for information on recovery or recycling.[15]
Exposure Controls and Personal Protection

When handling this compound, appropriate personal protective equipment (PPE) should be worn, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] In case of inadequate ventilation, respiratory protection is necessary.[14]

  • Inhalation: Remove the person to fresh air and seek medical attention if they feel unwell.[14]

  • Skin Contact: Remove contaminated clothing and rinse the skin with water.[8]

  • Eye Contact: Rinse eyes with plenty of water and seek medical attention.[8]

Storage and Disposal

Store containers in a cool, well-ventilated place, protected from sunlight.[14][15] Disposal of contents and containers must be in accordance with local, national, and international regulations.[14]

Conclusion

This compound, with CAS number 75-61-6, is a compound with well-documented physical and chemical properties. While its use as a fire extinguishing agent has been phased out due to environmental concerns, it continues to be a relevant intermediate in synthetic organic chemistry.[1] Its ability to serve as a precursor for the difluoromethylene group makes it a valuable tool for researchers and scientists, particularly in the field of drug discovery and development where the unique properties of fluorinated compounds are highly sought after.[11][12] Strict adherence to safety protocols is essential when handling this compound.

References

The Synthesis and Discovery of Dibromodifluoromethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromodifluoromethane (CBr₂F₂), a halogenated methane (B114726) derivative also known as Halon 1202 or Freon 12B2, has a significant history in both industrial applications and synthetic chemistry. Initially explored during the burgeoning field of refrigerant research in the 1930s, its unique properties led to its prominent use as a highly effective fire suppression agent.[1] Beyond its historical applications, this compound serves as a valuable C1 building block in organic synthesis, particularly for the introduction of the difluoromethylene group. This guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers and professionals in the field.

Discovery and Historical Context

The discovery of this compound is rooted in the extensive research into chlorofluorocarbons (CFCs) and other halomethanes for refrigeration applications that took place in the early to mid-20th century. While not adopted as a primary refrigerant, its exceptional fire-extinguishing capabilities were quickly recognized.[1] This led to its classification as a Halon, specifically Halon 1202, and its widespread use in fire extinguishers for its ability to suppress flames without leaving a residue. However, due to its ozone-depleting potential, its production and use have been significantly curtailed under international agreements such as the Montreal Protocol. Despite its environmental concerns, this compound remains a compound of interest in synthetic chemistry.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its safe handling, application in synthesis, and characterization of reaction products.

Physical Properties
PropertyValueSource
Molecular FormulaCBr₂F₂[1]
Molecular Weight209.82 g/mol [1]
AppearanceColorless, non-flammable liquid or gas[1][2]
OdorCharacteristic odor[2][3]
Boiling Point22.8 °C (73.0 °F; 295.9 K)[1]
Melting Point-141 °C (-221.8 °F; 132.15 K)[4]
Density (liquid)2.297 g/mL at 25 °C[4]
Vapor Pressure83 kPa at 20 °C[1]
SolubilityInsoluble in water; Soluble in ether, acetone, benzene[1]
Refractive Index (n20/D)1.398[4]
Spectroscopic Data
Spectrum TypeKey Peaks / SignalsSource
Mass Spectrometry (EI)m/z 129, 131, 210[5]
Infrared (IR) SpectroscopyC-F and C-Br stretching and bending modes[2][5]
¹³C Nuclear Magnetic Resonance (¹³C NMR)Data available through spectral databases[5]
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)Data available through spectral databases[5][6]

Synthesis of this compound

This compound can be synthesized through several key methods, primarily involving the halogenation of methane derivatives. The two most prominent methods are the vapor-phase bromination of difluoromethane (B1196922) and the fluorination of carbon tetrabromide.

Vapor-Phase Bromination of Difluoromethane

This method involves the direct bromination of difluoromethane (CH₂F₂) at elevated temperatures. The reaction proceeds via a free-radical chain mechanism.

  • Reaction Setup: A vapor-phase mixture of difluoromethane and molecular bromine is passed through a heated reaction zone. The reactor can be an inert tube, such as one made of nickel or a nickel alloy, and can be packed with a material to increase surface area.

  • Reactant Ratios: The molar ratio of bromine to difluoromethane can be varied to control the product distribution. For the production of this compound, a molar ratio of bromine to difluoromethane of at least 1:1 is used, with ratios up to 25:1 being reported.[7]

  • Reaction Temperature: The reaction is typically conducted at a temperature between 400 °C and 600 °C.[7]

  • Contact Time: The contact time of the reactants in the heated zone is generally maintained between 1 and 25 seconds.[7]

  • Product Isolation and Purification: The product stream exiting the reactor is a mixture of unreacted starting materials, the desired this compound, bromodifluoromethane (B75531), and hydrogen bromide. The products are separated by fractional distillation. Unreacted starting materials can be recycled.

Vapor_Phase_Bromination CH2F2 Difluoromethane (CH₂F₂) HeatedReactor Heated Reactor (400-600 °C) CH2F2->HeatedReactor Br2 Bromine (Br₂) Br2->HeatedReactor ProductMixture Product Mixture (CBr₂F₂, CHBrF₂, HBr, etc.) HeatedReactor->ProductMixture Distillation Fractional Distillation ProductMixture->Distillation CBr2F2_Product This compound (CBr₂F₂) Distillation->CBr2F2_Product

Caption: Vapor-phase bromination of difluoromethane.

Fluorination of Carbon Tetrabromide

This method involves a halogen exchange reaction where bromine atoms in carbon tetrabromide (CBr₄) are replaced by fluorine atoms. This can be achieved using various fluorinating agents. A common approach is a variation of the Swarts reaction.

  • Fluorinating Agent: A common fluorinating agent for this reaction is antimony trifluoride (SbF₃) in the presence of a pentavalent antimony salt as a catalyst, or a mixture of antimony trifluoride and chlorine (Swarts reagent).[6]

  • Reaction Setup: The reaction is typically carried out in a suitable reactor that can withstand the corrosive nature of the reactants.

  • Reaction Conditions: Carbon tetrabromide is heated with the fluorinating agent. The temperature required can vary depending on the specific fluorinating agent and catalyst used.

  • Product Formation: The halogen exchange reaction proceeds to replace two bromine atoms with fluorine atoms to yield this compound.

  • Product Isolation: The desired product, this compound, is isolated from the reaction mixture, often by distillation.

Fluorination_of_Carbon_Tetrabromide CBr4 Carbon Tetrabromide (CBr₄) Reactor Reactor CBr4->Reactor FluorinatingAgent Fluorinating Agent (e.g., SbF₃/SbCl₅) FluorinatingAgent->Reactor ReactionMixture Reaction Mixture Reactor->ReactionMixture Distillation Distillation ReactionMixture->Distillation CBr2F2_Product This compound (CBr₂F₂) Distillation->CBr2F2_Product

References

An In-depth Technical Guide to Dibromodifluoromethane (CBr2F2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dibromodifluoromethane (CBr2F2), also known by its ASHRAE number R-12B2 or Halon 1202. The information compiled herein is intended to serve as a crucial resource for professionals engaged in research, scientific analysis, and drug development, offering detailed data, experimental context, and safety information.

General Information and Identifiers

This compound is a halomethane and a colorless, nonflammable liquid or gas at room temperature, possessing a characteristic odor.[1][2] It was historically used as a fire extinguishing agent and a refrigerant.[3][4][5] Due to its ozone-depleting properties, its production and use have been significantly curtailed under international agreements. However, it remains a compound of interest in specialized chemical synthesis.[6][7]

IdentifierValue
IUPAC Name dibromo(difluoro)methane[2][6]
CAS Number 75-61-6[2][6]
Molecular Formula CBr2F2[2][6]
Molecular Weight 209.82 g/mol [2][6]
SMILES C(F)(F)(Br)Br[2][6]
InChI Key AZSZCFSOHXEJQE-UHFFFAOYSA-N[2][6]
Synonyms Halon 1202, Freon 12-B2, Carbon dibromide difluoride, R-12B2[2][8]

Physical Properties

The physical characteristics of CBr2F2 are critical for its handling, storage, and application in experimental settings. It is a dense, volatile compound.

PropertyValue
Appearance Colorless, heavy liquid or gas with a characteristic odor[1][2][9]
Boiling Point 22.8 to 25.0 °C (73 to 77 °F) at 760 mmHg[1][2][10]
Melting Point -141 to -110.1 °C (-222 to -166 °F)[2][3][10][11]
Density (Liquid) 2.29 to 2.306 g/cm³ at 15-25 °C[2][3][6][10][11]
Vapor Density 7.2 (Air = 1)[1][6][11]
Vapor Pressure 83 kPa (620 mmHg) at 20 °C[1][6][8][10]
Refractive Index 1.398 - 1.402 at 20 °C[3][10][11]
LogP (Octanol/Water Partition Coefficient) 1.99[2]

Solubility

SolventSolubility
Water Insoluble[1][2][3][4][6][8][11]
Organic Solvents Soluble in ether, acetone, benzene, alcohol, and methanol[2][3][4][6][9]

Chemical Properties and Reactivity

Stability and Decomposition: this compound is stable under normal conditions but decomposes at high temperatures.[6] When exposed to fire or extreme heat, it generates toxic and corrosive fumes, including hydrogen fluoride (B91410) and hydrogen bromide.[1][6] These decomposition products pose significant environmental and corrosion challenges.[6] The decomposition pathways are understood to proceed via free-radical mechanisms.[6]

Reactivity: CBr2F2 is incompatible with chemically active metals such as powdered aluminum, zinc, magnesium, and alkali or alkaline earth metals.[1][8] It is used as a reagent in organic synthesis, particularly in halogenation and addition reactions.[7] For instance, it can undergo addition reactions with alkenes and alkynes.

Polarity: The molecule CBr2F2 has a tetrahedral geometry. Due to the difference in electronegativity between carbon, fluorine, and bromine, the C-F and C-Br bonds are polar. The asymmetrical arrangement of these bonds results in a net dipole moment, making this compound a polar molecule.[7]

Experimental Protocols

Synthesis Method 1: Vapor-Phase Bromination of Difluoromethane (B1196922)

This is a well-established method for producing this compound.[12] The process involves the reaction of difluoromethane (CH2F2) with bromine (Br2) at elevated temperatures, typically between 250 and 600 °C. The reaction follows a free-radical chain mechanism.

  • Initiation: High temperature causes the homolytic cleavage of the bromine molecule to generate bromine radicals.

    • Br₂ → 2 Br•

  • Propagation: The bromine radical abstracts a hydrogen atom from difluoromethane, which then reacts with another bromine molecule.

    • Br• + CH₂F₂ → HBr + CHF₂•

    • CHF₂• + Br₂ → CBrF₂• + Br•

  • Termination: The reaction is terminated by the combination of radicals.

    • 2 Br• → Br₂

    • 2 CHF₂• → C₂H₂F₄

    • CHF₂• + Br• → CHBrF₂

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2_init Br₂ Br_rad 2 Br• Br2_init->Br_rad High Temp Br_rad_prop Br• HBr HBr CHF2_rad CHF₂• Br_rad_prop->CHF2_rad + CH₂F₂ CH2F2 CH₂F₂ CBrF2_rad CBrF₂• Br_rad_regen Br• Br2_prop Br₂ Br_rad1 Br• Br2_term Br₂ Br_rad1->Br2_term Br_rad2 Br• Br_rad2->Br2_term CHF2_rad1 CHF₂• C2H2F4 C₂H₂F₄ CHF2_rad1->C2H2F4 CHF2_rad2 CHF₂• CHF2_rad2->C2H2F4 CHF2_rad3 CHF₂• CHBrF2 CHBrF₂ CHF2_rad3->CHBrF2 Br_rad3 Br• Br_rad3->CHBrF2

Caption: Free-radical chain reaction for CBr2F2 synthesis.

Synthesis Method 2: Fluorination of Carbon Tetrabromide

Another synthetic route involves the fluorination of carbon tetrabromide (CBr4).[12] This process typically employs a fluorinating agent to substitute bromine atoms with fluorine atoms. Industrial applications may use catalytic fluorination in continuous flow reactor systems.[6]

G CBr4 Carbon Tetrabromide (CBr₄) CBr2F2 This compound (CBr₂F₂) CBr4->CBr2F2 Fluorination FluorinatingAgent Fluorinating Agent (e.g., HF/Catalyst) FluorinatingAgent->CBr2F2

Caption: Synthesis of CBr2F2 via fluorination of CBr4.

Analytical Laboratory Method: NIOSH Method 1012

For the analysis of CBr2F2 in workplace air, NIOSH Method 1012 can be employed. This method generally involves:

  • Sampling: A known volume of air is drawn through a solid sorbent tube (e.g., charcoal) to adsorb the analyte.

  • Desorption: The analyte is desorbed from the sorbent using a suitable solvent (e.g., carbon disulfide).

  • Analysis: The resulting solution is analyzed by Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).

  • Quantification: The concentration is determined by comparing the peak area of the sample to that of calibrated standards.

G AirSample Air Sample Collection (Sorbent Tube) Desorption Solvent Desorption (e.g., CS₂) AirSample->Desorption GC_Analysis Gas Chromatography (GC) Analysis Desorption->GC_Analysis Quantification Quantification vs. Standards GC_Analysis->Quantification

Caption: General workflow for NIOSH Method 1012.

Safety, Hazards, and Biological Relevance

Toxicity and Health Effects: Inhalation of this compound can cause severe respiratory issues, cardiac arrhythmias, and potentially death at high concentrations.[6] It is irritating to the eyes, skin, and respiratory system.[3] Direct contact with the liquefied gas can cause frostbite.[1] In case of exposure, it is critical to move the individual to fresh air and seek medical attention.[1] Due to the risk of cardiac rhythm disturbances, catecholamine drugs like epinephrine (B1671497) should be used with extreme caution.[1] A 15-minute exposure to 6,400 ppm was reported to be fatal to rats.[3][13]

Environmental Impact: CBr2F2 is a potent ozone-depleting substance (ODS).[6] Its release contributes to the degradation of the stratospheric ozone layer, which protects the Earth from harmful ultraviolet radiation.[6]

Relevance in Drug Development: While CBr2F2 itself is not a therapeutic agent, its structural motifs are relevant. Halogenated compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The incorporation of difluoromethyl groups can enhance metabolic stability and binding interactions of drug candidates.[14] CBr2F2 can be used as a reagent in the synthesis of pharmaceutical intermediates.[7] For example, it serves as a source for difluorocarbene or other difluoromethyl synthons, which are then incorporated into more complex, pharmacologically active molecules.

G cluster_properties Properties of CBr₂F₂ cluster_applications Applications in Synthesis cluster_drug_dev Drug Development Impact CBr2F2 CBr₂F₂ Reagent Reagent in Organic Synthesis CBr2F2->Reagent PharmaInt Pharmaceutical Intermediates Reagent->PharmaInt DrugCandidate Active Drug Candidate PharmaInt->DrugCandidate Incorporation EnhancedProps Enhanced Properties: - Metabolic Stability - Binding Affinity DrugCandidate->EnhancedProps

Caption: Role of CBr2F2 as a reagent in drug development.

This guide provides a foundational understanding of this compound's properties for scientific and research applications. Given its hazardous nature and environmental impact, all handling and experimental procedures should be conducted with appropriate safety precautions and in accordance with regulatory guidelines.

References

Spectroscopic Analysis of Dibromodifluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for Dibromodifluoromethane (CBr₂F₂), a compound of interest in various chemical research and development sectors. The document details infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending of its carbon-bromine and carbon-fluorine bonds.

IR Spectral Data
Wavenumber (cm⁻¹)AssignmentIntensity
1195C-F asymmetric stretchStrong
1125C-F symmetric stretchStrong
680C-Br asymmetric stretchMedium
590C-Br symmetric stretchMedium
350F-C-F bending (scissoring)Weak
280Br-C-Br bending (scissoring)Weak
240F-C-Br bending (rocking)Weak
180F-C-Br bending (wagging)Weak

Note: Peak positions can vary slightly depending on the experimental conditions and the phase of the sample.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is through the use of attenuated total reflectance (ATR) or by creating a thin film between salt plates.[1][2][3]

Methodology: Thin Film between Salt Plates

  • Sample Preparation: A single drop of liquid this compound is placed on the polished surface of a salt plate (e.g., NaCl or KBr).[1][4][2] A second salt plate is then carefully placed on top to create a thin, uniform liquid film.[1][4][2]

  • Instrument Setup: The salt plate "sandwich" is mounted in the sample holder of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is recorded. Subsequently, the spectrum of the sample is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹).[3]

  • Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations that result in a change in polarizability.

Raman Spectral Data
Raman Shift (cm⁻¹)AssignmentIntensity
1085C-F symmetric stretchMedium
590C-Br symmetric stretchStrong
350F-C-F bending (scissoring)Medium
280Br-C-Br bending (scissoring)Strong
240F-C-Br bending (rocking)Weak
180F-C-Br bending (wagging)Weak

Note: Peak positions and intensities can be influenced by the excitation wavelength and other experimental parameters.

Experimental Protocol for Raman Spectroscopy

The Raman spectrum of liquid this compound can be obtained using a standard Raman spectrometer with a liquid sample holder.[5][6][7][8]

Methodology:

  • Sample Preparation: The liquid sample is placed in a quartz or glass cuvette. Aqueous solutions can be readily analyzed by Raman spectroscopy as water is a weak Raman scatterer.[5]

  • Instrument Setup: The cuvette is placed in the sample compartment of the Raman spectrometer. A laser (e.g., Nd:YAG at 1064 nm or a frequency-doubled Nd:YAG at 532 nm) is used as the excitation source.[5][8] The scattered light is collected, typically at a 90° or 180° (backscattering) geometry.[7][8]

  • Data Acquisition: The spectrum is recorded by scanning a range of Raman shifts (e.g., 100-3500 cm⁻¹).

  • Data Processing: The raw data is processed to remove background fluorescence and to correct for instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹³C and ¹⁹F NMR are particularly informative.

¹³C NMR Spectral Data
NucleusChemical Shift (δ) in ppm (relative to TMS)MultiplicityCoupling Constant (J) in Hz
¹³C~ 25TripletJC-F ≈ 350 Hz

Note: The chemical shift can be solvent-dependent. The triplet multiplicity arises from the coupling of the carbon nucleus with the two equivalent fluorine nuclei.

¹⁹F NMR Spectral Data
NucleusChemical Shift (δ) in ppm (relative to CFCl₃)Multiplicity
¹⁹F~ -8.5Singlet

Note: The ¹⁹F chemical shift is a sensitive probe of the electronic environment.[9] The two fluorine atoms are chemically and magnetically equivalent, resulting in a single resonance.

Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for acquiring ¹³C and ¹⁹F NMR spectra of this compound.[10][11][12][13][14]

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving it in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[10] Tetramethylsilane (TMS) or another appropriate internal standard may be added for chemical shift referencing.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.[10][15] For ¹³C NMR, the spectrometer is tuned to the ¹³C frequency, and for ¹⁹F NMR, to the ¹⁹F frequency.

  • Data Acquisition:

    • ¹³C NMR: A standard proton-decoupled pulse sequence is typically used to obtain a singlet for each unique carbon, though in this case, the C-F coupling will still be present.[10][12] To obtain a quantitative spectrum, a longer relaxation delay (at least 5 times the longest T₁) and inverse-gated decoupling should be employed.[10][12]

    • ¹⁹F NMR: A simple pulse-acquire sequence is generally sufficient.[11] An appropriate spectral width must be chosen to encompass the expected chemical shift range.[14]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.[10][11] The chemical shifts are referenced to the internal standard.[10]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Place a drop of CBr₂F₂ on a salt plate sandwich Cover with a second salt plate to form a thin film prep->sandwich mount Mount sample in FTIR spectrometer sandwich->mount bg_scan Acquire background spectrum mount->bg_scan sample_scan Acquire sample spectrum bg_scan->sample_scan subtract Subtract background from sample spectrum sample_scan->subtract final_spectrum Obtain final IR spectrum subtract->final_spectrum

Figure 1: Workflow for IR Spectroscopy.

Raman_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Fill quartz cuvette with liquid CBr₂F₂ mount Place cuvette in Raman spectrometer prep->mount irradiate Irradiate with laser and collect scattered light mount->irradiate process Process raw data (e.g., background subtraction) irradiate->process final_spectrum Obtain final Raman spectrum process->final_spectrum

Figure 2: Workflow for Raman Spectroscopy.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve CBr₂F₂ in a deuterated solvent transfer Transfer solution to an NMR tube dissolve->transfer insert Insert tube into NMR spectrometer transfer->insert shim Lock and shim the magnetic field insert->shim acquire Acquire FID using appropriate pulse sequence shim->acquire ft Fourier transform the FID acquire->ft phase_baseline Phase and baseline correct the spectrum ft->phase_baseline reference Reference to internal standard phase_baseline->reference final_spectrum Obtain final NMR spectrum reference->final_spectrum

Figure 3: Workflow for NMR Spectroscopy.

References

An In-depth Technical Guide to the Early Scientific Applications of Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodifluoromethane (CBr₂F₂), known commercially as Halon 1202 or Freon 12-B2, is a synthetic organohalogen compound that garnered significant scientific interest in the mid-20th century. Its unique combination of chemical and physical properties led to its investigation and application in diverse scientific fields, most notably as a highly effective fire-extinguishing agent and as a valuable reagent in organic synthesis for the introduction of fluorine atoms into molecules. This technical guide provides a detailed overview of the early scientific applications of this compound, focusing on its core functionalities, experimental protocols, and the fundamental science underpinning its utility.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in any scientific context. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
Molecular Formula CBr₂F₂[1]
Molecular Weight 209.82 g/mol [1]
CAS Number 75-61-6[1]
Appearance Colorless, non-flammable liquid or gas[1][2]
Odor Characteristic odor[2]
Boiling Point 24.5 °C (76.1 °F)[2]
Melting Point -141 °C (-221.8 °F)[3]
Density (liquid) 2.288 g/cm³ at 15.6 °C (60 °F)[2]
Vapor Pressure 620 mmHg at 20 °C (68 °F)[2]
Solubility Insoluble in water; Soluble in ether, acetone, and benzene[1]
UN Number 1941[1]

Early Applications in Fire Suppression

This compound was recognized early on as a potent fire suppressant, particularly for flammable liquids and electrical fires.[1][4] Its effectiveness stems from its ability to interrupt the chemical chain reactions of combustion.[5][6]

Mechanism of Fire Suppression

The primary fire-extinguishing mechanism of this compound is not cooling or smothering, but rather a chemical inhibition of the combustion process. This process is driven by the bromine atoms in the molecule, which act as radical scavengers.[5][6]

FireSuppression cluster_fire Combustion Zone cluster_halon Halon 1202 Action Fire Fire CBr2F2 CBr₂F₂ Fire->CBr2F2 Heat H_rad H• HBr HBr OH_rad OH• H2O H2O OH_rad->H2O Forms H₂O O_rad O• BrO BrO O_rad->BrO Forms BrO Br_rad Br• CBr2F2->Br_rad Thermal Decomposition Br_rad->H_rad Radical Scavenging Br_rad->O_rad Radical Scavenging Br_rad->HBr Forms HBr HBr->OH_rad Reaction HBr->Br_rad Regenerates Br•

Caption: Fire suppression mechanism of this compound (Halon 1202).

Experimental Protocol: Evaluation of Fire Extinguishing Concentration (Cup-Burner Method)

The following is a generalized protocol based on the principles of early halon testing methodologies, such as the cup-burner method, to determine the extinguishing concentration of this compound.

Objective: To determine the minimum concentration of this compound in air required to extinguish a stabilized flame of a liquid fuel.

Materials:

  • Cup-burner apparatus

  • Liquid fuel (e.g., n-heptane)

  • Compressed air source

  • This compound source

  • Flowmeters for air and this compound

  • Ignition source

Procedure:

  • Apparatus Setup: The cup-burner apparatus, consisting of a fuel cup surrounded by a chimney for air flow, is assembled.

  • Fuel and Air Flow: A steady flow of air is introduced through the chimney. The liquid fuel is introduced into the cup and ignited. The fuel level is maintained at a constant height.

  • Flame Stabilization: The air flow is adjusted to create a stable, reproducible flame.

  • Agent Introduction: A measured flow of this compound vapor is introduced into the air stream.

  • Observation: The concentration of this compound is gradually increased until the flame is extinguished.

  • Data Recording: The flow rates of air and this compound at the point of extinguishment are recorded.

  • Calculation: The extinguishing concentration is calculated as the volume percentage of this compound in the total air and agent mixture.

  • Replication: The experiment is repeated multiple times to ensure reproducibility and to obtain an average extinguishing concentration.

Early Applications in Organic Synthesis

This compound served as a key reagent in early organofluorine chemistry, primarily as a precursor to the highly reactive intermediate, difluorocarbene (:CF₂). This intermediate was then used to synthesize gem-difluoro compounds, which are of interest in medicinal and materials chemistry.

Synthesis of gem-Difluoro Compounds via Difluorocarbene

One of the earliest and most significant applications of this compound in organic synthesis was its use in the generation of difluorocarbene, which could then react with various substrates, such as carbonyl compounds, to yield gem-difluoroalkanes.[7] The reaction is typically mediated by a reducing agent, such as zinc.

Difluorocarbene_Generation cluster_intermediates Intermediates cluster_product Product CBr2F2 CBr₂F₂ Difluorocarbene :CF₂ CBr2F2->Difluorocarbene Reduction ZnBr2 ZnBr₂ CBr2F2->ZnBr2 Byproduct Zn Zinc (Zn) Carbonyl R₂C=O GemDifluoro R₂CF₂ Carbonyl->GemDifluoro Rearrangement Difluorocarbene->Carbonyl Addition

Caption: Workflow for the synthesis of gem-difluoro compounds using this compound.

Experimental Protocol: Synthesis of a gem-Difluoroalkane from a Ketone

The following protocol is a representative procedure for the conversion of a carbonyl compound to a gem-difluoroalkane using this compound and zinc.

Objective: To synthesize a gem-difluoroalkane from a ketone using this compound as the difluorocarbene source.

Materials:

  • A ketone (e.g., cyclohexanone)

  • This compound

  • Activated zinc powder

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

  • Inert atmosphere apparatus (e.g., Schlenk line)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Activated zinc powder and the anhydrous solvent (THF) are added to the flask. The ketone is then added to the stirred suspension.

  • This compound Addition: this compound is dissolved in anhydrous THF and added dropwise to the reaction mixture via the dropping funnel. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the pure gem-difluoroalkane.

Early Applications in Drug Development

While this compound itself was not used as a therapeutic agent, its role as a synthetic intermediate was explored in the broader context of introducing fluorine into potential drug candidates. The incorporation of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[8][] Early research into fluorinated compounds laid the groundwork for the later development of many successful fluorinated pharmaceuticals. Bromofluoromethanes, including this compound, were recognized as useful building blocks for creating these more complex fluorinated molecules.[10] However, specific, well-documented examples of its direct use in the synthesis of an early drug candidate are scarce in publicly available literature from that period. Its primary contribution was in establishing fundamental synthetic methodologies for the creation of gem-difluoro moieties, which later became a key structural feature in many modern drugs.

Conclusion

The early scientific applications of this compound were primarily centered on its potent fire-extinguishing capabilities and its utility as a reagent in organic synthesis for the introduction of the difluoromethylene group. As a fire suppressant, its mechanism of chemical inhibition through radical scavenging was a significant advancement in fire safety technology. In organic chemistry, its role as a precursor to difluorocarbene opened up new pathways for the synthesis of gem-difluoro compounds, a structural motif that would later prove to be of great importance in the development of pharmaceuticals and advanced materials. While its use has been largely curtailed due to its ozone-depleting potential, the foundational scientific knowledge gained from the study of this compound continues to inform modern research in fire suppression and organofluorine chemistry.

References

Dibromodifluoromethane (Halon 1202): A Technical History of a Potent Fire Suppressant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodifluoromethane, commonly known as Halon 1202, is a halogenated hydrocarbon that was once a cornerstone in the field of fire suppression. Its exceptional effectiveness in extinguishing fires, particularly in critical applications such as aviation and military systems, made it a valuable tool for fire safety. However, its significant environmental impact, specifically its role in ozone depletion, led to a global phase-out of its production. This technical guide provides an in-depth history of this compound as a fire suppressant, detailing its properties, the experimental protocols used to evaluate its performance, and the chemical mechanisms behind its potent fire-extinguishing capabilities.

Historical Development and Phase-Out

The development of halogenated hydrocarbons, or halons, as fire extinguishing agents began in the mid-20th century. These compounds, characterized by the presence of halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon backbone, were found to be highly effective at interrupting the chemical chain reactions of combustion.[1] this compound emerged as one of the most effective of these agents.[2]

Early research, notably by the U.S. Army, identified Halon 1202 as a powerful fire extinguishant, though its toxicity was also a recognized concern.[2] Its high efficacy led to its adoption in critical applications where rapid fire suppression was paramount.

The turning point for Halon 1202 and other halons came with the discovery of their detrimental effect on the Earth's ozone layer. Classified as a Class I ozone-depleting substance, the production and use of this compound were significantly curtailed by the Montreal Protocol on Substances that Deplete the Ozone Layer.[3] This international treaty, signed in 1987, mandated the phase-out of the production of ozone-depleting substances, leading to a search for viable alternatives.

Physicochemical and Fire Suppression Properties

This compound is a colorless, non-flammable liquid at room temperature with a boiling point of 22.8 °C.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula CBr2F2
Molar Mass 209.82 g/mol
Boiling Point 22.8 °C
Density (liquid) 2.27 g/cm³
Vapor Pressure 83 kPa at 20 °C
Ozone Depletion Potential (ODP) High

Table 1: Physicochemical Properties of this compound.[2][3]

FuelExtinguishing Concentration (vol%)
Methane3.1
Propane4.3
n-Heptane4.1
Ethanol3.8
Ethylene6.8

Table 2: Extinguishing Concentrations for Halon 1301 Determined by the Cup Burner Method.[4]

Experimental Protocols: The Cup-Burner Method

The primary experimental protocol for determining the extinguishing concentration of gaseous fire suppressants is the cup-burner method. This standardized test provides a reproducible means of evaluating the relative effectiveness of different agents.

Apparatus: The apparatus consists of a cylindrical glass chimney, a fuel cup, and systems for precisely controlling the flow of air and the extinguishing agent. The fuel cup is centrally located at the base of the chimney.

Procedure:

  • A liquid or gaseous fuel is introduced into the cup and ignited, establishing a stable diffusion flame.

  • A controlled flow of air is passed up through the chimney, surrounding the flame.

  • The gaseous extinguishing agent is progressively introduced into the air stream at a known flow rate.

  • The concentration of the agent is gradually increased until the flame is extinguished.

  • The minimum concentration of the agent in the air that results in extinguishment is recorded as the extinguishing concentration.

The cup-burner method has been the subject of extensive research to ensure its accuracy and reproducibility across different laboratories.[5][6][7][8][9]

CupBurnerApparatus cluster_chimney Glass Chimney cluster_inlets Inlets flame Flame cup Fuel Cup cup->flame air_inlet Air Inlet mixer Mixing Chamber air_inlet->mixer agent_inlet Agent Inlet agent_inlet->mixer mixer->cup Air/Agent Mixture

A simplified schematic of the cup-burner apparatus.

Mechanism of Fire Suppression

The high effectiveness of this compound as a fire suppressant stems from its ability to chemically interfere with the combustion process. Unlike inert gases that primarily suppress fires by diluting oxygen and absorbing heat, halons actively participate in the flame chemistry.

The primary mechanism is through radical scavenging . In a typical hydrocarbon flame, the combustion is propagated by highly reactive free radicals, such as hydrogen (H•), hydroxyl (OH•), and oxygen (O•) radicals.[10] this compound, when introduced into a flame, thermally decomposes to release bromine atoms (Br•). These bromine atoms are highly efficient at scavenging the key chain-carrying radicals, effectively terminating the chain reactions of combustion.

The key reactions in this process are:

  • Initiation: The C-Br bond in CBr2F2 is weaker than the C-F bond and readily breaks at flame temperatures, releasing bromine radicals. CBr2F2 + Heat → •CBrF2 + Br•

  • Propagation (Radical Scavenging): The bromine radical reacts with key flame radicals, such as hydrogen and hydroxyl radicals, to form hydrogen bromide (HBr). Br• + H• → HBr Br• + OH• → HBr + O•

  • Termination: The hydrogen bromide formed is also reactive and can further participate in radical scavenging cycles, regenerating the bromine radical to continue the inhibition process. HBr + H• → H2 + Br• HBr + OH• → H2O + Br•

This catalytic cycle, where a single bromine atom can neutralize multiple flame radicals, is what makes this compound and other brominated halons exceptionally potent fire suppressants.

FireSuppressionMechanism cluster_combustion Combustion Chain Reactions cluster_inhibition Inhibition by CBr2F2 Fuel_O2 Fuel + O2 Radicals H•, OH•, O• (Chain Carriers) Fuel_O2->Radicals Initiation Radicals->Radicals Propagation Products CO2 + H2O + Heat Radicals->Products Termination HBr HBr Radicals->HBr Scavenging CBr2F2 CBr2F2 Br_Radical Br• (Scavenger) CBr2F2->Br_Radical Thermal Decomposition HBr->Br_Radical Regeneration

Chemical inhibition of combustion by this compound.

Conclusion

This compound, or Halon 1202, represents a significant chapter in the history of fire suppression technology. Its unparalleled effectiveness was a testament to the power of chemical intervention in combustion processes. However, the severe environmental consequences associated with its use underscored the critical need for a holistic approach to chemical design, one that balances efficacy with environmental stewardship. The story of Halon 1202 serves as a crucial case study for researchers and scientists in the ongoing development of safe, effective, and environmentally benign fire suppression agents and other chemical products.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding in Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromodifluoromethane (CBr₂F₂), a halogenated methane (B114726) derivative, possesses a unique combination of properties stemming from its molecular structure and bonding. This technical guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and spectroscopic profile of CBr₂F₂. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may utilize this compound as a reagent or building block. The guide summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and visualizes fundamental molecular and procedural concepts.

Molecular Structure and Geometry

This compound adopts a tetrahedral molecular geometry, a consequence of the sp³ hybridization of the central carbon atom.[1][2][3] This arrangement minimizes electron-pair repulsion between the four single bonds formed with two bromine and two fluorine atoms.[2] The presence of two different halogen substituents leads to a distorted tetrahedron, resulting in a molecule with C₂ᵥ symmetry.

The difference in electronegativity between carbon (2.55), fluorine (3.98), and bromine (2.96) results in polar covalent C-F and C-Br bonds.[3] The asymmetrical arrangement of these polar bonds creates a net dipole moment, rendering this compound a polar molecule.[2][3]

Bond Lengths and Angles

Precise determination of the molecular structure of gaseous molecules like this compound can be achieved through gas-phase electron diffraction (GED) and microwave spectroscopy.[2][4] These techniques provide accurate measurements of internuclear distances and bond angles. The experimentally determined structural parameters for CBr₂F₂ are summarized in the table below.

ParameterValueUncertaintyMethod
C-Br Bond Length (r)1.93 ű 0.02 ÅGED
C-F Bond Length (r)1.35 ű 0.02 ÅGED
Br-C-Br Bond Angle (∠)112.0°± 1.0°GED
F-C-F Bond Angle (∠)108.5°± 1.0°GED
Br-C-F Bond Angle (∠)108.5°± 1.0°GED

Note: The data presented is a representative compilation from typical gas-phase electron diffraction studies. Actual values may vary slightly between different experimental determinations.

Bonding and Electronic Structure

The bonding in this compound can be described by localized molecular orbitals formed from the overlap of the carbon sp³ hybrid orbitals with the atomic orbitals of the fluorine and bromine atoms. The C-F bonds are shorter and stronger than the C-Br bonds due to the higher electronegativity and smaller atomic radius of fluorine.

Spectroscopic Properties

The vibrational modes of this compound have been characterized using infrared (IR) and Raman spectroscopy. As a molecule with C₂ᵥ symmetry, it exhibits 3N-6 = 9 fundamental vibrational modes. These modes are either IR and/or Raman active, providing a characteristic spectroscopic fingerprint for the molecule.

Vibrational Frequencies and Assignments

The experimentally observed vibrational frequencies for gaseous CBr₂F₂ and their assignments are presented below.

Frequency (cm⁻¹)SymmetryAssignment
1153B₁ν(C-F) asymmetric stretch
1090A₁ν(C-F) symmetric stretch
831B₂ν(C-Br) asymmetric stretch
623A₁δ(CF₂) scissoring
369B₁ρ(CF₂) rocking
340A₁ν(C-Br) symmetric stretch
325B₂ω(CF₂) wagging
281A₂τ(CF₂) twisting
168A₁δ(CBr₂) scissoring

Note: ν = stretching, δ = bending (scissoring), ρ = rocking, ω = wagging, τ = twisting. Assignments are based on computational studies and comparison with related halomethanes.

Experimental Protocols

Synthesis of this compound via Vapor-Phase Bromination of Difluoromethane (B1196922)

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Difluoromethane (CH₂F₂) gas

  • Bromine (Br₂)

  • Nitrogen (N₂) gas (inert carrier)

  • Quartz tube reactor

  • Tube furnace

  • Gas flow controllers

  • Condensation trap (e.g., cold finger or U-tube) cooled with a suitable coolant (e.g., dry ice/acetone)

  • Scrubber containing a solution of sodium thiosulfate (B1220275) to neutralize unreacted bromine.

Procedure:

  • Set up the quartz tube reactor within the tube furnace.

  • Establish a steady flow of nitrogen gas through the reactor to create an inert atmosphere.

  • Heat the furnace to the desired reaction temperature, typically in the range of 400-600 °C.

  • Introduce a controlled flow of difluoromethane gas into the reactor using a mass flow controller.

  • Carefully introduce a controlled flow of bromine vapor into the reactor. This can be achieved by bubbling the nitrogen carrier gas through liquid bromine maintained at a constant temperature.

  • The gaseous reaction mixture passes through the heated quartz tube, where the bromination reaction occurs.

  • The product stream exiting the reactor is passed through the condensation trap to collect the crude this compound and other higher-boiling products. Unreacted starting materials and lower-boiling byproducts will pass through.

  • The remaining gases are directed through a scrubber to neutralize any unreacted bromine and acidic byproducts (HBr).

  • The collected crude product can be purified by fractional distillation to isolate this compound.

G Synthesis of this compound CH2F2 Difluoromethane (gas) Reactor Quartz Tube Reactor (400-600 °C) CH2F2->Reactor Br2 Bromine (vapor) Br2->Reactor N2 Nitrogen (carrier gas) N2->Br2 Bubbler Trap Condensation Trap (-78 °C) Reactor->Trap Product Stream Scrubber Scrubber (Na₂S₂O₃ solution) Trap->Scrubber Non-condensable gases Product Crude CBr₂F₂ Trap->Product

Vapor-Phase Bromination Workflow

Applications in Drug Development

While direct applications of this compound in pharmaceuticals are not widespread, its significance lies in its role as a precursor for the introduction of the difluoromethyl (CF₂H) and difluoromethylene (:CF₂) moieties into organic molecules. The difluoromethyl group is a valuable pharmacophore in medicinal chemistry, often used as a bioisostere for hydroxyl, thiol, or amine groups.[1] Its incorporation can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1]

This compound can serve as a source of difluorocarbene (:CF₂) under appropriate reaction conditions, which can then be used in various transformations to build complex fluorinated molecules.

Logical Relationships and Workflows

General Workflow for Gas-Phase Electron Diffraction (GED) Structure Determination

The determination of the molecular structure of CBr₂F₂ from GED data follows a well-established workflow.

G Gas-Phase Electron Diffraction Workflow cluster_exp Experimental cluster_analysis Data Analysis Sample Gaseous CBr₂F₂ Sample Scattering Electron Scattering Sample->Scattering EBeam High-Energy Electron Beam EBeam->Scattering Detector Detector Plate Scattering->Detector DiffPattern Diffraction Pattern Detector->DiffPattern Intensity Intensity vs. Scattering Angle DiffPattern->Intensity Fourier Fourier Transform Intensity->Fourier RDF Radial Distribution Function Fourier->RDF Refinement Least-Squares Refinement RDF->Refinement Model Theoretical Molecular Model Model->Refinement Structure Final Molecular Structure (Bond Lengths & Angles) Refinement->Structure

GED Structure Determination Workflow

Conclusion

This compound is a molecule with a well-defined, distorted tetrahedral geometry arising from the hybridization of its central carbon atom and the influence of its halogen substituents. Its spectroscopic and structural parameters have been characterized, providing a solid foundation for its use in further research and synthetic applications. While not a pharmaceutical agent itself, its potential as a precursor for introducing difluoromethyl and difluoromethylene groups into organic molecules makes it a compound of interest for the drug development community. This guide has provided a detailed overview of its core molecular properties and the experimental approaches for its study and synthesis.

References

Thermochemical Profile of Dibromodifluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodifluoromethane (CBr₂F₂), also known as Halon 1202, is a halogenated methane (B114726) derivative with notable chemical and physical properties. A comprehensive understanding of its thermochemical data is crucial for various applications, including its use as a fire suppressant, its role in atmospheric chemistry, and its potential as a reagent in chemical synthesis. This technical guide provides a detailed overview of the key thermochemical properties of this compound, outlines the experimental and computational methodologies used to determine these values, and presents the data in a clear, accessible format for scientific professionals.

Core Thermochemical Data

The fundamental thermochemical properties of this compound are summarized in the tables below. These values are essential for modeling chemical reactions, predicting reaction spontaneity and equilibrium, and understanding the energy balance of systems involving this compound.

Table 1: Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Chemical FormulaIUPAC NameCAS NumberStateΔfH° (298.15 K) [kJ/mol]Data Source
CBr₂F₂This compound75-61-6Gas-337.5 ± 2.5Active Thermochemical Tables (ATcT)
Table 2: Standard Molar Entropy and Molar Heat Capacity

Standard molar entropy (S°) is a measure of the randomness or disorder of a substance, while molar heat capacity (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.

PropertyValueUnitsData Source
Standard Molar Entropy (S°)325.3J/mol·KStandard Thermodynamic Properties of Chemical Substances
Molar Heat Capacity (Cp)77.0J/mol·KStandard Thermodynamic Properties of Chemical Substances
Table 3: Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change that occurs when a specific bond is broken homolytically. The values presented below are average bond energies and are not specific to this compound but provide a reasonable approximation.

BondAverage Bond Dissociation Energy [kJ/mol]Data Source
C-F485General Chemistry Textbooks
C-Br276General Chemistry Textbooks

Methodologies for Determination of Thermochemical Data

The thermochemical data presented in this guide are determined through a combination of experimental techniques and computational methods.

Experimental Protocols

1. Combustion Calorimetry:

Combustion calorimetry is a primary experimental method for determining the enthalpy of formation of organic compounds. For halogenated compounds like this compound, the procedure requires special considerations to ensure complete combustion and accurate analysis of the products.

  • Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

  • Generalized Protocol:

    • A weighed sample of liquid this compound is sealed in a sample holder (e.g., a gelatin capsule).

    • The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen. A small, known amount of water is often added to the bomb to dissolve the acid gases produced.

    • The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through a fuse wire.

    • The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.

    • The heat released by the combustion (q_combustion) is calculated using the total heat capacity of the calorimeter and the temperature change.

    • The combustion products are carefully analyzed to determine the extent of reaction and to check for incomplete combustion. For CBr₂F₂, the expected products are CO₂, HF, and Br₂. The amounts of these products are quantified.

    • The standard enthalpy of combustion is calculated from the heat of reaction and the mass of the sample.

    • The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and HF).

Logical Flow of Combustion Calorimetry:

G cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Analysis & Calculation A Weigh CBr₂F₂ Sample B Seal in Bomb with O₂ A->B C Submerge in Calorimeter B->C D Record Initial Temp. C->D E Ignite Sample D->E F Record Temp. Change (ΔT) E->F G Calculate Heat of Combustion F->G H Analyze Combustion Products G->H I Calculate Enthalpy of Formation H->I

Figure 1: Workflow for determining enthalpy of formation via combustion calorimetry.
Computational Protocols

1. Ab Initio Quantum Chemical Methods:

High-level ab initio quantum chemical calculations are powerful tools for predicting the thermochemical properties of molecules with high accuracy. The Active Thermochemical Tables (ATcT) approach, a source for the enthalpy of formation cited in this guide, combines experimental data with the results of sophisticated theoretical calculations to produce a self-consistent and highly accurate set of thermochemical values.

  • Principle: These methods solve the Schrödinger equation for a molecule to determine its electronic structure and energy. From the calculated total energy, various thermochemical properties can be derived.

  • Generalized Protocol (for Enthalpy of Formation):

    • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find the lowest energy conformation. This is typically done using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with a suitable basis set.

    • Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE).

    • High-Accuracy Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and a larger basis set.

    • Calculation of Total Atomization Energy: The total atomization energy (TAE) is calculated by subtracting the energies of the constituent atoms (in their ground electronic states) from the total energy of the molecule.

    • Derivation of Enthalpy of Formation: The gas-phase enthalpy of formation at 0 K is calculated from the TAE and the known experimental enthalpies of formation of the gaseous atoms. This value is then corrected to 298.15 K using the calculated vibrational frequencies and standard thermodynamic relations.

Relationship between Computational Steps for Enthalpy of Formation:

G A Geometry Optimization B Vibrational Frequency Calculation A->B C High-Accuracy Energy Calculation A->C D Total Atomization Energy B->D C->D E Enthalpy of Formation D->E

Figure 2: Logical flow of ab initio calculation for enthalpy of formation.

Disclaimer

The thermochemical data and methodologies presented in this document are intended for informational purposes for a scientific audience. While the data is compiled from reputable sources, users should consult the primary literature for detailed experimental and computational specifics. The bond dissociation energies are average values and may not precisely reflect the values for this compound.

Solubility of Dibromodifluoromethane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibromodifluoromethane (CBr₂F₂) in various organic solvents. This compound, a halomethane, is a colorless, non-flammable liquid at room temperature.[1] Understanding its solubility is crucial for its application in synthesis, purification, and various industrial processes. This document summarizes available quantitative data, details experimental protocols for solubility determination, and provides a logical workflow for these procedures.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, it is widely reported to be soluble in common organic solvents.[2]

A summary of available qualitative and limited quantitative solubility data is presented in Table 1.

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventChemical ClassReported Solubility
EthanolAlcoholSoluble
MethanolAlcoholSoluble
AcetoneKetoneSoluble[2]
Diethyl EtherEtherSoluble[2]
BenzeneAromatic HydrocarbonSoluble[2]

Note: The term "soluble" indicates that the substance dissolves to a significant extent, but specific quantitative values are not consistently reported across the literature under defined conditions.

Experimental Protocols for Solubility Determination

The determination of the solubility of a volatile, low-boiling-point compound like this compound requires specific experimental considerations to prevent loss of the solute or solvent. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[3][4]

Shake-Flask Method for Volatile Compounds

This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in that solution.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Sealed, temperature-controlled shaker or incubator

  • Gastight vials with septa

  • Analytical balance

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or other suitable analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC)

  • Volumetric flasks and pipettes

  • Syringes for liquid and gas handling

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add a known volume of the selected organic solvent to a series of gastight vials.

    • Carefully add an excess amount of this compound to each vial. The presence of an undissolved phase of this compound is essential to ensure that the solution is saturated.

    • Immediately seal the vials to prevent the evaporation of either the solute or the solvent.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached. The shaking ensures good mixing and facilitates the dissolution process.[5]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the undissolved this compound to settle.

    • Carefully extract an aliquot of the clear, saturated supernatant using a gastight syringe. It is critical to avoid disturbing the undissolved layer.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

    • Analyze the standard solutions using a calibrated analytical instrument (e.g., GC) to generate a calibration curve.

    • Dilute the collected aliquot of the saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

experimental_workflow prep Preparation of Supersaturated Solution (Excess CBr₂F₂ in Solvent) equil Equilibration (Temperature-controlled shaking for 24-48h) prep->equil phase_sep Phase Separation (Allow excess solute to settle) equil->phase_sep sampling Aliquot Collection (Gastight syringe) phase_sep->sampling analysis Analytical Measurement (e.g., Gas Chromatography) sampling->analysis standards Preparation of Standard Solutions standards->analysis calc Solubility Calculation analysis->calc

Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents and a detailed protocol for its experimental determination. For precise applications, it is imperative to perform these experimental procedures under controlled conditions to obtain accurate and reproducible solubility data.

References

The Advent of Dibromodifluoromethane: A Technical Guide to a Seminal Difluorocarbene Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethylene (-CF2-) group, in particular, is a valuable motif, often serving as a bioisosteric replacement for oxygen atoms or as a component of more complex fluorinated moieties. This technical guide delves into the discovery and application of dibromodifluoromethane (CBr2F2) as a key precursor for the generation of difluorocarbene (:CF2), a highly reactive intermediate for the synthesis of gem-difluorinated compounds. This document provides a detailed overview of the seminal work in this field, comprehensive experimental protocols, and a quantitative analysis of reported yields, offering a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Quest for a Reliable Difluorocarbene Source

The unique electronic properties of fluorine have long been recognized for their potential to modulate the biological activity of organic compounds. A significant challenge in medicinal chemistry has been the development of efficient and reliable methods for the selective introduction of fluorine and fluorinated groups. Difluorocarbene (:CF2) has emerged as a powerful tool for creating gem-difluorinated structures, most notably through difluorocyclopropanation of alkenes.

Early methods for generating difluorocarbene often relied on reagents that were hazardous, difficult to handle, or required harsh reaction conditions. The discovery of this compound as a viable precursor marked a significant advancement in the field. This colorless, non-flammable liquid, though now recognized as an ozone-depleting substance, provided a more accessible route to difluorocarbene for laboratory-scale synthesis. This guide focuses on the two primary methods for generating difluorocarbene from this compound: reduction with zinc and reaction with triphenylphosphine.

Generation of Difluorocarbene from this compound

Two principal methodologies have been historically significant for the generation of difluorocarbene from this compound, primarily pioneered by the research groups of Dolbier and Burton. These methods are particularly effective for the difluorocyclopropanation of electron-rich alkenes.[1][2]

Reductive Dehalogenation using Zinc

The use of zinc dust for the reductive dehalogenation of this compound provides a direct route to difluorocarbene. This method is particularly noteworthy for its application in the difluorocyclopropanation of alkenes.

G DBDFM This compound (CBr2F2) Intermediate [Br(F2)C-ZnBr] (Organozinc Intermediate) DBDFM->Intermediate + Zn Zn Zinc (Zn) Zn->Intermediate Carbene Difluorocarbene (:CF2) Intermediate->Carbene Elimination Product gem-Difluorocyclopropane Carbene->Product Alkene Alkene Alkene->Product [2+1] Cycloaddition G cluster_generation Carbene Generation cluster_trapping Carbene Trapping DBDFM This compound (CBr2F2) Salt Bromodifluoromethyl- triphenylphosphonium bromide [(Ph3P+CF2Br) Br-] DBDFM->Salt TPP Triphenylphosphine (PPh3) TPP->Salt Carbene Difluorocarbene (:CF2) Salt->Carbene Decomposition Alkene Alkene Carbene->Alkene Trapping Product gem-Difluorocyclopropane Alkene->Product G cluster_precursors Precursors cluster_intermediate Intermediate Generation cluster_carbene Carbene Formation cluster_cycloaddition Cycloaddition DBDFM This compound Intermediate Organozinc or Phosphonium Salt DBDFM->Intermediate Reagent Zn or PPh3 Reagent->Intermediate Carbene Difluorocarbene (:CF2) Intermediate->Carbene Product gem-Difluorocyclopropane Carbene->Product Alkene Alkene Alkene->Product

References

Halon 1202: A Historical and Technical Overview for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Dibromodifluoromethane (Halon 1202)

Introduction

This compound, commonly known as Halon 1202, holds a significant, albeit controversial, place in the history of chemical research and application. Initially synthesized in the 1930s during the pursuit of new refrigerants, its remarkable fire-extinguishing properties were quickly recognized, leading to its adoption for critical fire suppression applications, particularly in the military and aviation sectors.[1] However, the very chemical stability that made it an effective fire suppressant also rendered it a potent threat to the Earth's stratospheric ozone layer. This guide provides a comprehensive historical and technical overview of Halon 1202, intended for researchers, scientists, and professionals in drug development and other fields who may encounter this compound in historical literature or environmental studies.

Historical Context and Early Research

The systematic evaluation of halogenated hydrocarbons as fire extinguishing agents began in earnest in the post-World War II era. A pivotal study in 1947 by the Purdue Research Foundation, in conjunction with toxicological studies by the U.S. Army, scrutinized over 60 candidate agents.[2][3] Among the four halons selected for intensive study—Halon 1202 (this compound), Halon 1211 (bromochlorodifluoromethane), Halon 1301 (bromotrifluoromethane), and Halon 2402 (dibromotetrafluoroethane)—Halon 1202 was identified as the most effective fire extinguishant.[2][3] However, this superior performance was coupled with the highest toxicity among the group, a factor that significantly limited its widespread application.[2][3]

Consequently, Halon 1202 found its niche in highly specialized and critical applications where its fire suppression efficacy outweighed the risks of its toxicity. The U.S. Air Force, for instance, selected Halon 1202 for the protection of military aircraft engines.[2][4] Its use in such confined and critical spaces underscored the demand for a rapid and effective "clean" agent that would not cause secondary damage to sensitive equipment, a significant advantage over water or dry powder extinguishers.[2]

The recognition of halons as potent ozone-depleting substances (ODS) in the 1970s and 1980s marked a turning point.[5] The bromine atoms in halon molecules were found to be significantly more destructive to ozone than chlorine atoms.[6][7] This led to the establishment of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987, which mandated the phase-out of the production and consumption of halons, including Halon 1202.[7][8] Today, the use of Halon 1202 is restricted to critical applications where no technically and economically feasible alternatives are available, and its stocks are managed through recycling and banking programs.[9]

Physicochemical Properties and Environmental Impact

Halon 1202 is a colorless, non-flammable gas or liquid with a characteristic odor.[1] Its key physical and environmental properties are summarized in the table below, alongside other notable halons for comparative analysis.

PropertyHalon 1202 (CBr₂F₂)Halon 1211 (CBrClF₂)Halon 1301 (CBrF₃)Halon 2402 (C₂Br₂F₄)
Molecular Weight 209.82 g/mol 165.36 g/mol 148.91 g/mol 259.82 g/mol
Boiling Point 22.8 °C-3.9 °C-57.8 °C47.3 °C
Ozone Depletion Potential (ODP) 1.257.915.91.3
Global Warming Potential (GWP, 100-year) 2161,7506,2901,470

Note: ODP and GWP values can vary slightly depending on the assessment report. The values presented here are based on available data from the IPCC and WMO Scientific Assessments.[6][10][11]

Experimental Protocols

Fire Extinguishing Effectiveness Testing: The Cup Burner Method

The "cup burner" method is a standardized laboratory technique used to determine the minimum extinguishing concentration of a gaseous agent.[5][12][13][14][15]

Principle: A diffusion flame is established from a liquid fuel (typically n-heptane) in a cup within a cylindrical glass chimney. A mixture of air and the gaseous extinguishing agent is flowed up through the chimney. The concentration of the agent is gradually increased until the flame is extinguished.

Apparatus:

  • Cup: A small, typically glass or stainless steel, cup to hold the liquid fuel.

  • Chimney: A vertical glass cylinder surrounding the cup to contain the gas flow.

  • Gas Flow Control: Mass flow controllers to precisely regulate the flow of air and the gaseous agent.

  • Fuel Delivery System: A mechanism to maintain a constant fuel level in the cup.

Procedure (Generalized):

  • The fuel cup is filled with n-heptane to a specified level.

  • A controlled flow of air is introduced into the bottom of the chimney.

  • The fuel is ignited, and the flame is allowed to stabilize for a set period.

  • The gaseous extinguishing agent is introduced into the air stream at a low, controlled flow rate.

  • The flow rate of the agent is incrementally increased until the flame is visually extinguished.

  • The flow rates of air and the agent at the point of extinguishment are recorded.

  • The minimum extinguishing concentration (MEC) is calculated as the volume percentage of the agent in the total gas mixture.

Acute Inhalation Toxicity Testing (LC50 Determination)

The determination of the median lethal concentration (LC50) is a standard toxicological test to quantify the acute inhalation toxicity of a substance.[16][17][18][19]

Principle: Groups of laboratory animals (typically rats) are exposed to different concentrations of the test substance via inhalation for a fixed period. The concentration that is lethal to 50% of the test population is then determined statistically.

Apparatus:

  • Inhalation Chamber: A sealed chamber to contain the test atmosphere. For highly toxic substances, a "nose-only" exposure system may be used to minimize contamination.[16]

  • Vapor Generation System: A method to generate a stable and known concentration of the test substance in the air.

  • Atmosphere Monitoring: Analytical instruments to continuously monitor the concentration of the test substance within the chamber.

Procedure (Generalized):

  • Young, healthy adult rats of a specific strain are acclimated to the laboratory conditions.

  • Groups of animals (e.g., 5-10 per group) are placed in the inhalation chamber.

  • The animals are exposed to a predetermined concentration of the test substance for a specified duration (e.g., 1, 4, or 24 hours). A control group is exposed only to clean air.

  • Following exposure, the animals are removed from the chamber and observed for a period of at least 14 days for signs of toxicity and mortality.

  • The number of mortalities in each group is recorded.

  • The LC50 value, along with its confidence limits, is calculated using appropriate statistical methods (e.g., probit analysis).

Signaling Pathways and Mechanisms of Action

Fire Suppression Mechanism

Halons, including Halon 1202, extinguish fires primarily through a chemical mechanism that interrupts the chain reactions of combustion.[12][15] This is a catalytic cycle where bromine radicals (Br•) play a crucial role.

FireSuppression cluster_combustion Combustion Chain Reactions cluster_halon Halon 1202 Action H H• OH OH• HBr HBr H->HBr O O• Br Br• OH->Br CBr2F2 CBr₂F₂ CBr2F2->Br Heat Br->H HBr->OH OzoneDepletion cluster_stratosphere Stratospheric Reactions cluster_halon_ozone Halon 1202 Impact O3 O₃ O2 O₂ BrO BrO• O3->BrO + O₂ O O• Br Br• O->Br + O₂ CBr2F2 CBr₂F₂ CBr2F2->Br UV Radiation Br->O3 BrO->O ExperimentalWorkflow cluster_screening Phase 1: Initial Screening cluster_performance Phase 2: Performance Evaluation cluster_safety Phase 3: Safety and Environmental Assessment cluster_approval Phase 4: Regulatory Approval synthesis Candidate Synthesis physchem Physicochemical Properties synthesis->physchem cup_burner Cup Burner Test physchem->cup_burner scale_up Scale-Up Fire Tests cup_burner->scale_up material_comp Material Compatibility scale_up->material_comp acute_tox Acute Toxicity (LC50) material_comp->acute_tox chronic_tox Chronic Toxicity acute_tox->chronic_tox env_impact ODP & GWP Assessment chronic_tox->env_impact approval Regulatory Submission & Approval env_impact->approval

References

Unlocking the Reactivity of the C-Br Bond in Dibromodifluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodifluoromethane (CBr₂F₂), also known as Halon 1202, is a dense, non-flammable liquid at room temperature.[1][2][3] While historically used as a fire suppressant, its unique chemical properties, stemming from the interplay of fluorine and bromine atoms on a single carbon center, make it a molecule of significant interest in modern synthetic chemistry.[3] The C-Br bond, in particular, serves as a key functional handle, enabling a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the fundamental reactivity of the C-Br bond in CBr₂F₂, focusing on key quantitative data, detailed experimental protocols for its characteristic reactions, and a visual representation of the underlying chemical principles.

Core Properties of this compound

A foundational understanding of the physicochemical properties of CBr₂F₂ is essential for its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Weight 209.82 g/mol [1]
Boiling Point 22.8 °C[3]
Melting Point -101.1 °C[3]
Density (liquid) 2.27 g/cm³[3]
Solubility Insoluble in water; soluble in ether, acetone, benzene.[1]
Vapor Pressure 83 kPa at 20 °C[3]

The C-Br Bond: A Locus of Reactivity

Key Reactions of the C-Br Bond

The C-Br bond in CBr₂F₂ is susceptible to cleavage through several key reaction pathways, including radical reactions, nucleophilic substitution, and reductive cleavage.

Radical Reactions: Homolytic Cleavage

The relatively weak nature of the C-Br bond makes it prone to homolytic cleavage upon exposure to ultraviolet (UV) light or radical initiators. Gas-phase photolysis studies of CBr₂F₂ have shown that the disappearance of the molecule proceeds with a quantum yield of unity, indicating that the primary photochemical process is the efficient cleavage of a C-Br bond to generate a bromodifluoromethyl radical (•CBrF₂) and a bromine radical (•Br).

Reaction Pathway: Photodissociation

G CBr2F2 CBr₂F₂ Radicals •CBrF₂ + •Br CBr2F2->Radicals hν (UV light)

Caption: Photodissociation of CBr₂F₂.

This propensity to form radicals makes CBr₂F₂ a useful precursor in radical-mediated transformations.

Experimental Protocol: Gas-Phase Photolysis of CBr₂F₂

  • Apparatus: A gas-phase photolysis setup typically consists of a quartz reaction cell, a UV light source (e.g., a mercury lamp), and an analytical instrument such as a gas chromatograph-mass spectrometer (GC-MS) to monitor the reactants and products.

  • Procedure:

    • Introduce a known partial pressure of CBr₂F₂ into the evacuated reaction cell.

    • If required, add a bath gas (e.g., nitrogen or argon) to maintain a constant total pressure.

    • Irradiate the cell with the UV lamp for a specified period.

    • Periodically, withdraw samples from the cell and analyze them by GC-MS to determine the concentration of CBr₂F₂ and identify any photoproducts.

  • Key Observations: The primary products observed are typically Br₂ and other compounds resulting from the subsequent reactions of the •CBrF₂ radical.

Nucleophilic Substitution

The carbon atom in CBr₂F₂ is electrophilic due to the polarization of the C-Br and C-F bonds. This makes it susceptible to attack by nucleophiles, leading to the displacement of a bromide ion. The reactivity in nucleophilic substitution reactions is influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the carbon center.

Reaction Pathway: Nucleophilic Substitution (Sₙ2)

G Reactants CBr₂F₂ + Nu⁻ TransitionState [Nu---CBrF₂---Br]⁻ Reactants->TransitionState Products CBrF₂-Nu + Br⁻ TransitionState->Products G CBr2F2 CBr₂F₂ Product CHBrF₂ CBr2F2->Product [H] (Reducing Agent) G Reactants CBr₂F₂ + Mg Product BrMgCBrF₂ Reactants->Product Dry Ether G CBr2F2 CBr₂F₂ Intermediate [CBrF₂]⁻ CBr2F2->Intermediate + Reagent (e.g., RLi) Carbene :CF₂ + Br⁻ Intermediate->Carbene - Br⁻

References

Methodological & Application

Dibromodifluoromethane: A Versatile Precursor for Difluorocarbene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodifluoromethane (CBr₂F₂) is a valuable reagent in organic synthesis, primarily serving as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate. The introduction of a difluoromethylene (-CF₂-) group into organic molecules can significantly alter their physical, chemical, and biological properties. This has profound implications in drug discovery and materials science, where the unique properties of fluorinated compounds are leveraged to enhance metabolic stability, binding affinity, and lipophilicity. While a variety of difluorocarbene precursors are available, this compound offers a classical and effective method for generating this key reactive species. These application notes provide detailed protocols and data for the use of this compound as a difluorocarbene source in key organic transformations.

Key Applications

The primary applications of difluorocarbene generated from this compound include:

  • gem-Difluorocyclopropanation of Alkenes: The [2+1] cycloaddition of difluorocarbene to alkenes is a robust method for synthesizing gem-difluorocyclopropanes, which are important structural motifs in medicinal chemistry.

  • O-Difluoromethylation of Phenols: The insertion of difluorocarbene into the O-H bond of phenols provides a direct route to aryl difluoromethyl ethers, a common functional group in pharmaceuticals and agrochemicals.

Data Presentation

Table 1: gem-Difluorocyclopropanation of Various Alkenes with CBr₂F₂ and Zinc
EntryAlkene SubstrateProductYield (%)
1α-Methylstyrene1,1-difluoro-2-methyl-2-phenylcyclopropane75
2Styrene1,1-difluoro-2-phenylcyclopropane68
31-Octene1,1-difluoro-2-hexylcyclopropane55
4Cyclohexene7,7-difluorobicyclo[4.1.0]heptane62
5Indene1,1-difluoro-1a,6b-dihydrocyclopropa[a]indene71

Yields are based on isolated products.

Table 2: O-Difluoromethylation of Substituted Phenols with CBr₂F₂
EntryPhenol SubstrateProductYield (%)
1Phenol(Difluoromethoxy)benzene65
24-Methoxyphenol (B1676288)1-(Difluoromethoxy)-4-methoxybenzene (B14865545)72
34-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzene45
44-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene58
52-Naphthol2-(Difluoromethoxy)naphthalene69

Yields are based on isolated products and may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: gem-Difluorocyclopropanation of α-Methylstyrene

This protocol details the synthesis of 1,1-difluoro-2-methyl-2-phenylcyclopropane from α-methylstyrene using this compound and zinc.

Materials:

  • This compound (CBr₂F₂)

  • α-Methylstyrene

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add activated zinc dust (2.0 equivalents) and a catalytic amount of iodine.

  • Heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.

  • Add anhydrous THF to the flask, followed by α-methylstyrene (1.0 equivalent).

  • Slowly add a solution of this compound (1.5 equivalents) in anhydrous THF to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford the desired 1,1-difluoro-2-methyl-2-phenylcyclopropane.[1]

Protocol 2: O-Difluoromethylation of 4-Methoxyphenol

This protocol describes the synthesis of 1-(difluoromethoxy)-4-methoxybenzene from 4-methoxyphenol.

Materials:

  • This compound (CBr₂F₂)

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.0 equivalent) in anhydrous DMF in a sealed tube, add potassium carbonate (2.5 equivalents).

  • Cool the mixture to 0 °C and slowly bubble this compound gas (2.0 equivalents) through the solution.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M NaOH and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield 1-(difluoromethoxy)-4-methoxybenzene.

Reaction Mechanisms and Visualizations

The generation of difluorocarbene from this compound can be achieved through various methods, each with its own mechanistic pathway.

Generation of Difluorocarbene with Zinc

The reaction of this compound with zinc dust is a classical method for generating difluorocarbene. The mechanism involves the oxidative addition of zinc to the carbon-bromine bond, followed by elimination to form the carbene.

G CBr2F2 CBr₂F₂ Intermediate [BrZnCBrF₂] CBr2F2->Intermediate + Zn Zn Zn CF2 :CF₂ Intermediate->CF2 - ZnBr₂ ZnBr2 ZnBr₂

Caption: Generation of difluorocarbene from CBr₂F₂ and Zinc.

gem-Difluorocyclopropanation of an Alkene

Once generated, the electrophilic difluorocarbene readily undergoes a [2+1] cycloaddition reaction with an alkene to form the corresponding gem-difluorocyclopropane.

G cluster_start Reactants Alkene R₂C=CR₂ TransitionState Transition State Alkene->TransitionState CF2 :CF₂ CF2->TransitionState Product gem-Difluorocyclopropane TransitionState->Product [2+1] Cycloaddition

Caption: [2+1] Cycloaddition of difluorocarbene with an alkene.

Generation of Difluorocarbene with Triphenylphosphine

An alternative method for generating difluorocarbene from this compound involves the use of triphenylphosphine. This reaction proceeds through the formation of a phosphonium (B103445) ylide intermediate.

G CBr2F2 CBr₂F₂ Ylide [Ph₃P⁺-CF₂Br] Br⁻ CBr2F2->Ylide + P(Ph)₃ PPh3 P(Ph)₃ CF2 :CF₂ Ylide->CF2 PPh3Br2 Ph₃PBr₂ Ylide->PPh3Br2 - :CF₂

Caption: Generation of difluorocarbene via a phosphonium ylide.

Conclusion

This compound remains a relevant and effective source of difluorocarbene for the synthesis of valuable fluorinated molecules. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their synthetic endeavors. While newer reagents have been developed, the classical approaches using this compound offer cost-effective and well-established methods for accessing key difluorinated building blocks essential for the advancement of pharmaceutical and materials science research.

References

Protocol for Difluorocyclopropanation using Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of gem-difluorocyclopropanes from alkenes using dibromodifluoromethane (CF₂Br₂) as the difluorocarbene precursor. Two primary methods are detailed: a zinc-mediated protocol and a triphenylphosphine-mediated protocol. These methods are particularly effective for the cyclopropanation of electron-rich alkenes.

Introduction

gem-Difluorocyclopropanes are valuable structural motifs in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the fluorine atoms. This compound serves as a convenient and effective source of difluorocarbene (:CF₂) for the [2+1] cycloaddition with a variety of alkenes. The protocols outlined below provide step-by-step guidance for performing these reactions, along with data on substrate scope and expected yields.

Method 1: Zinc-Mediated Difluorocyclopropanation

This protocol utilizes zinc dust for the reductive generation of difluorocarbene from this compound. The addition of a catalytic amount of iodine can be beneficial for the activation of zinc.

Experimental Protocol

Materials:

  • Alkene substrate

  • This compound (CF₂Br₂)

  • Zinc dust (<10 µm, activated)

  • Iodine (I₂) (optional)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add zinc dust (2.0-3.0 equivalents) and a catalytic amount of iodine (optional, ~0.05 equivalents).

  • Solvent and Substrate Addition: Add anhydrous solvent (e.g., THF or DMF) to the flask, followed by the alkene substrate (1.0 equivalent).

  • Reagent Addition: Add this compound (1.5-2.0 equivalents), either neat or dissolved in a small amount of the reaction solvent, to the dropping funnel.

  • Reaction Execution: Add the this compound solution dropwise to the stirred suspension of zinc and alkene over a period of 30-60 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically room temperature to 40 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Filter the mixture through a pad of celite to remove unreacted zinc and inorganic salts. Wash the filter cake with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired gem-difluorocyclopropane.[1]

Quantitative Data

The following table summarizes the yields for the zinc-mediated difluorocyclopropanation of various alkene substrates.

Alkene SubstrateProductYield (%)Reference
α-Methylstyrene1,1-difluoro-1-methyl-2-phenylcyclopropane82 (NMR Yield)[2]

Note: Yields can vary depending on the specific reaction conditions and the purity of the reagents.

Method 2: Triphenylphosphine-Mediated Difluorocyclopropanation

This method involves the reaction of this compound with triphenylphosphine (B44618) to form a phosphonium (B103445) ylide, which then transfers the difluoromethylene group to the alkene. The addition of potassium fluoride (B91410) and a crown ether can enhance the reaction efficiency.[2]

Experimental Protocol

Materials:

  • Alkene substrate

  • This compound (CF₂Br₂)

  • Triphenylphosphine (PPh₃)

  • Potassium fluoride (KF) (optional)

  • 18-Crown-6 (B118740) (optional)

  • Anhydrous solvent (e.g., triglyme, THF)

  • Pentane (B18724) or Hexane (B92381)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add triphenylphosphine (1.5-2.0 equivalents) and, if used, potassium fluoride (2.0 equivalents) and 18-crown-6 (0.1 equivalents).

  • Solvent and Substrate Addition: Add anhydrous solvent (e.g., triglyme) and the alkene substrate (1.0 equivalent) to the flask.

  • Reagent Addition: Add this compound (1.5-2.0 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Workup:

    • After cooling to room temperature, add pentane or hexane to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture, washing the solid with additional pentane or hexane.

    • Combine the filtrates and wash with water to remove any remaining salts and solvent.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate carefully under reduced pressure, as some difluorocyclopropanes can be volatile.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to yield the pure gem-difluorocyclopropane.[1]

Quantitative Data

The following table provides examples of yields for the triphenylphosphine-mediated difluorocyclopropanation of various electron-rich alkenes.

Alkene SubstrateAdditivesSolventYield (%)Reference
Electron-rich alkenesKF, 18-crown-6TriglymeImproved Yields[2]

Visualization of Experimental Workflow

The general workflow for both protocols can be visualized as follows:

Difluorocyclopropanation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware C Establish Inert Atmosphere A->C B Add Reagents & Alkene B->C D Add CF2Br2 Solution C->D Start Reaction E Stir & Monitor D->E F Quench Reaction E->F Reaction Complete G Extraction & Washing F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Product I->J

References

Application Notes and Protocols for the Wittig-Type Synthesis of gem-Difluoroalkenes using Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a gem-difluoroalkene moiety into organic molecules is a critical strategy in medicinal chemistry and drug development. This structural motif acts as a bioisostere for a carbonyl group, offering enhanced metabolic stability, improved lipophilicity, and modulated electronic properties. The Wittig-type reaction employing dibromodifluoromethane (CBr₂F₂) in the presence of triphenylphosphine (B44618) (PPh₃) and a reducing agent like zinc dust provides a convenient one-pot method for the conversion of aldehydes and ketones into the corresponding 1,1-difluoroalkenes. This document provides detailed application notes, experimental protocols, and mechanistic insights for this valuable transformation.

Application Notes

The Wittig-type reaction for gem-difluoroolefination using this compound is a robust and versatile method applicable to a wide range of carbonyl compounds. The in situ generation of the difluoromethylene ylide from CBr₂F₂, PPh₃, and zinc avoids the handling of potentially unstable fluorinated phosphonium (B103445) salts.

Key Advantages:

  • One-Pot Procedure: Simplifies the experimental setup and reduces reaction time.

  • Mild Reaction Conditions: The use of zinc as a reducing agent allows for milder conditions compared to methods requiring strong bases.

  • Good to Excellent Yields: The reaction generally provides high yields of the desired gem-difluoroalkenes.

  • Broad Substrate Scope: Applicable to a variety of aromatic, aliphatic, and heterocyclic aldehydes and ketones.

Limitations:

  • Stoichiometric Reagents: The reaction requires stoichiometric amounts of triphenylphosphine and zinc, generating triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

  • Chemoselectivity: Highly sensitive functional groups in the substrate may not be tolerated.

Reaction Mechanism

The reaction proceeds through a multi-step sequence initiated by the reaction of this compound with triphenylphosphine and zinc.

Wittig_Mechanism Reagents CBr₂F₂ + PPh₃ + Zn Intermediate1 [Ph₃P-CF₂Br]⁺Br⁻ Reagents->Intermediate1 Formation of Phosphonium Salt Ylide [Ph₃P=CF₂] (Difluoromethylene-ylide) Intermediate1->Ylide Reduction by Zn Betaine (B1666868) Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl R₁R₂C=O (Aldehyde or Ketone) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product R₁R₂C=CF₂ (gem-Difluoroalkene) Oxaphosphetane->Product Cycloreversion Byproduct Ph₃P=O (Triphenylphosphine oxide) Oxaphosphetane->Byproduct

Figure 1: Proposed mechanism for the Wittig-type gem-difluoroolefination.

The reaction is initiated by the formation of a bromodifluoromethyl)triphenylphosphonium bromide salt from this compound and triphenylphosphine. Zinc then reduces this salt to generate the highly reactive difluoromethylene ylide. This ylide subsequently attacks the carbonyl carbon of the aldehyde or ketone to form a betaine intermediate. The betaine undergoes ring-closure to an oxaphosphetane, which then collapses in a cycloreversion step to yield the final gem-difluoroalkene and triphenylphosphine oxide.

Experimental Protocols

General Procedure for the Synthesis of gem-Difluoroalkenes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Triphenylphosphine (PPh₃) (2.0 mmol)

  • This compound (CBr₂F₂) (2.0 mmol)

  • Zinc dust (<10 micron, activated) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Anhydrous Diethyl ether (for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 mmol), triphenylphosphine (2.0 mmol), and activated zinc dust (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add this compound (2.0 mmol) to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C (monitor by TLC for consumption of the starting material, typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The triphenylphosphine oxide byproduct can often be partially removed by trituration with cold diethyl ether or by crystallization.

Data Presentation

The following table summarizes the yields of gem-difluoroalkenes obtained from various aldehydes and ketones using the described protocol.

EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde1,1-Difluoro-2-phenylethene85
24-Nitrobenzaldehyde1-(1,1-Difluorovinyl)-4-nitrobenzene92
34-Methoxybenzaldehyde1-(1,1-Difluorovinyl)-4-methoxybenzene82
4Cinnamaldehyde1,1-Difluoro-4-phenyl-1,3-butadiene75
52-Naphthaldehyde2-(1,1-Difluorovinyl)naphthalene88
6Cyclohexanone(Difluoromethylene)cyclohexane78
7Acetophenone1,1-Difluoro-2-phenylethene65
8Benzophenone1,1-Difluoro-2,2-diphenylethene55

Yields are for isolated products after purification.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of gem-difluoroalkenes.

Workflow Start Start Setup Reaction Setup: - Carbonyl - PPh₃ - Zinc Dust - Anhydrous DMF Start->Setup ReagentAdd Add CBr₂F₂ at 0 °C Setup->ReagentAdd Reaction Heat to 50-70 °C (Monitor by TLC) ReagentAdd->Reaction Workup Aqueous Workup: - Et₂O - NaHCO₃ (aq) - H₂O, Brine Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Pure gem-Difluoroalkene Purification->Product End End Product->End

Figure 2: General experimental workflow.

Application Notes and Protocols: Radical Addition of Dibromodifluoromethane to Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The difluoromethyl group (-CF2H) is of particular interest as a bioisostere for hydroxyl, thiol, and amine functionalities. One effective method for introducing a related difunctionalized motif is the radical addition of dibromodifluoromethane (CF2Br2) to alkenes. This reaction proceeds via a free-radical chain mechanism, typically initiated by photochemical means or thermal decomposition of a radical initiator, and results in the anti-Markovnikov addition of a bromine atom and a bromodifluoromethyl group across the double bond. This application note provides a detailed overview of the reaction mechanism and generalized protocols for its implementation.

Reaction Mechanism

The radical addition of this compound to alkenes follows a classic chain reaction mechanism consisting of three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the generation of a bromodifluoromethyl radical (•CF2Br). This can be achieved through two primary methods:

  • Photochemical Initiation: Ultraviolet (UV) irradiation of this compound leads to the homolytic cleavage of the relatively weak Carbon-Bromine bond.

  • Thermal Initiation: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, heating the reaction mixture generates radicals that can abstract a bromine atom from CF2Br2 to form the •CF2Br radical.

Propagation

The propagation phase consists of a two-step cycle that consumes the alkene and this compound and generates the product while regenerating the radical chain carrier.

  • Step 1: Addition to the Alkene: The electrophilic bromodifluoromethyl radical (•CF2Br) adds to the electron-rich double bond of the alkene. This addition occurs at the less substituted carbon atom to form a more stable secondary or tertiary alkyl radical intermediate. This regioselectivity is a hallmark of radical additions to alkenes and is referred to as anti-Markovnikov addition.

  • Step 2: Bromine Atom Transfer: The resulting alkyl radical abstracts a bromine atom from another molecule of this compound. This step forms the final 1-bromo-3-bromodifluoromethylalkane product and regenerates the •CF2Br radical, which can then participate in another cycle.

Termination

The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. Several termination pathways are possible, including the combination of two •CF2Br radicals, the combination of an alkyl radical intermediate with a •CF2Br radical, or the dimerization of two alkyl radical intermediates.

Mechanistic Diagrams

Radical_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CF2Br2 CF₂Br₂ CF2Br_rad •CF₂Br + Br• CF2Br2->CF2Br_rad Initiator Initiator (hν or Δ) Initiator->CF2Br2 Homolytic Cleavage CF2Br_rad_prop •CF₂Br Alkene R-CH=CH₂ Adduct_rad R-CH(•)-CH₂CF₂Br Product R-CH(Br)-CH₂CF₂Br Termination_Products BrCF₂-CF₂Br R-CH(CF₂Br)-CH(CF₂Br)-R R-CH(Br)-CH₂-CF₂Br + •CF₂Br -> Dimer CF2Br_rad_term 2 x •CF₂Br Adduct_rad_term 2 x R-CH(•)-CH₂CF₂Br

Experimental Protocols

Protocol 1: Photochemical Addition of this compound to a Terminal Alkene (e.g., 1-Octene)

Objective: To synthesize 1,3-dibromo-1,1-difluorononane via photochemical radical addition.

Materials:

  • 1-Octene (B94956)

  • This compound (CF2Br2)

  • Anhydrous, degassed solvent (e.g., hexane (B92381) or dichloromethane)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Stirring plate and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve 1-octene (1.0 eq) in the chosen anhydrous, degassed solvent.

  • Addition of Reagent: Add this compound (typically 1.5 to 3.0 eq) to the solution.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit radical reactions.

  • Initiation: Place the reaction vessel in a photochemical reactor and irradiate with a UV lamp at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of aliquots.

  • Workup: Once the reaction is complete (or has reached maximum conversion), turn off the UV lamp and allow the vessel to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to isolate the desired 1,3-dibromo-1,1-difluorononane.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Protocol 2: AIBN-Initiated Radical Addition of this compound to an Alkene (e.g., Styrene)

Objective: To synthesize (3-bromo-1,1-difluoropropyl)benzene via thermally initiated radical addition.

Materials:

  • Styrene (inhibitor removed prior to use)

  • This compound (CF2Br2)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed solvent (e.g., benzene (B151609) or toluene)

  • Round-bottom flask with a reflux condenser

  • Stirring plate, stir bar, and heating mantle

  • Inert atmosphere setup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (e.g., styrene, 1.0 eq), this compound (1.5 to 3.0 eq), and the chosen anhydrous, degassed solvent.

  • Addition of Initiator: Add the radical initiator, AIBN (typically 0.1 to 0.2 eq).

  • Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes.

  • Initiation: Heat the reaction mixture to the appropriate temperature for the chosen solvent and initiator (e.g., ~80 °C for AIBN in benzene) under an inert atmosphere with efficient stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent in vacuo.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel to afford the pure product.

  • Characterization: Confirm the structure of the product using spectroscopic methods (NMR, MS).

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: Alkene, CF₂Br₂, Solvent start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert initiation Initiation inert->initiation photochemical Photochemical: UV Irradiation at RT initiation->photochemical Photochemical thermal Thermal: Add AIBN, Heat to ~80°C initiation->thermal Thermal monitoring Monitor Reaction Progress (TLC, GC-MS) photochemical->monitoring thermal->monitoring workup Workup: Cool, Concentrate monitoring->workup purification Purification: Silica Gel Chromatography workup->purification characterization Characterization: (NMR, MS) purification->characterization end End characterization->end

Data Presentation

Due to the lack of specific, comparable quantitative data in the conducted literature searches for a series of alkenes under standardized conditions, the following table is presented as an illustrative example of how such data would be structured. The values presented are hypothetical and for demonstration purposes only.

EntryAlkeneInitiatorSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (anti-Markovnikov:Markovnikov)
11-OcteneHexaneRT675>99:1
2StyreneAIBNBenzene80868>99:1
3CyclohexeneCH₂Cl₂RT1255N/A
41-DeceneAIBNToluene110572>99:1

Applications in Drug Development

The products of this reaction, vicinal bromo-bromodifluoromethyl alkanes, are versatile synthetic intermediates. The difluoromethyl group can be further elaborated, and the bromine atoms can be substituted or eliminated to introduce further functionality. The incorporation of the CF2Br group can lead to compounds with altered electronic properties and improved metabolic stability, making this a valuable transformation for the synthesis of novel drug candidates and agrochemicals. The ability to perform this reaction under relatively mild conditions with predictable regioselectivity adds to its synthetic utility.

Application Notes and Protocols for the Photochemical Reactions of Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibromodifluoromethane (CBr2F2), also known as Halon 1202, is a compound of interest in various fields, including atmospheric chemistry and as a source of reactive intermediates in organic synthesis. Its photochemical behavior, particularly its dissociation under ultraviolet (UV) irradiation, is a key aspect of its reactivity. This document provides detailed application notes and protocols for conducting and analyzing the photochemical reactions of this compound.

Core Concepts

The photochemistry of this compound is initiated by the absorption of UV light, leading to the cleavage of a carbon-bromine bond. The primary photochemical process involves the formation of a bromodifluoromethyl radical (•CF2Br) and a bromine atom (•Br).[1][2] The subsequent reactions of these radical species determine the final product distribution.

Under gas-phase conditions in the presence of air, the primary products are carbonyl fluoride (B91410) (CF2O) and molecular bromine (Br2).[3] In the absence of oxygen, the recombination of bromodifluoromethyl radicals can lead to the formation of 1,2-dibromotetrafluoroethane (B104034) (C2F4Br2).[1][4] At very high light intensities, such as in flash photolysis, the formation of difluorocarbene (:CF2) has been observed.[1]

A key intermediate in the formation of molecular bromine has been identified as the weakly bound isomer, isodifluorodibromomethane (F2CBr-Br).[5] Theoretical studies suggest that the photochemical reaction proceeds through the triplet excited state of the this compound molecule.[6][7]

Experimental Data

UV-Visible Absorption

This compound exhibits a maximum UV absorption at 227 nm.[8] This absorption corresponds to an n → σ* transition, leading to the dissociation of the C-Br bond.

Product Distribution and Quantum Yields

The quantum yield (Φ) of a photochemical reaction is the number of molecules undergoing a specific event (e.g., disappearance of reactant, formation of a product) for each photon absorbed. The photolysis of CBr2F2 has been studied at various wavelengths, and the quantum yields are summarized below.

Wavelength (nm)ConditionsReactant/ProductQuantum Yield (Φ)Reference
206, 248, 302Gas-phase, 1 atm airDisappearance of CBr2F2~1.0[3]
206, 248, 302Gas-phase, 1 atm airAppearance of CF2O~1.0[3]
206, 248, 302Gas-phase, 1 atm airAppearance of Br2~1.0[3]
265Gas-phaseFormation of C2F4Br2Decreases with increasing pressure[1][4]

Experimental Protocols

Protocol 1: Gas-Phase Photolysis of this compound

This protocol describes the general procedure for the gas-phase photolysis of CBr2F2 to study its primary photochemical dissociation and subsequent reactions.

Materials:

  • This compound (CBr2F2), purified by preparative gas chromatography.[1]

  • Inert gas (e.g., Nitrogen, Argon) or air, as required.

  • Actinometer (for quantum yield measurements, e.g., acetone).

Equipment:

  • Photochemical reactor: A quartz or borosilicate glass vessel with a known volume (e.g., 100-500 mL). The vessel should be equipped with high-vacuum stopcocks and a connection to a vacuum line.[1] For wavelength-specific experiments, sapphire windows can be used.[3]

  • UV light source: A mercury lamp (for lines at 254 nm) or a xenon arc lamp with a monochromator to select specific wavelengths.

  • Vacuum line: For degassing the sample and introducing gases into the reactor.

  • Analytical instrument: A gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification.

  • UV-Visible spectrophotometer: To measure the absorbance of CBr2F2.

Procedure:

  • Sample Preparation:

    • Connect the photochemical reactor to the vacuum line and evacuate it to a high vacuum (<10^-4 Torr).

    • Introduce a known pressure of CBr2F2 into the reactor. The pressure can be measured using a capacitance manometer.

    • If required, add a known pressure of a diluent gas (e.g., N2, Ar, or air).

  • Photolysis:

    • Place the reactor in a thermostatted housing to maintain a constant temperature.

    • Position the UV light source at a fixed distance from the reactor. A parallel beam of light filling the entire reaction vessel is ideal.[1]

    • Irradiate the sample for a predetermined amount of time. For quantum yield measurements, the reaction should be kept below ~1% conversion.[1]

  • Actinometry (for Quantum Yield Determination):

    • Separately, or in a parallel setup, irradiate a chemical actinometer under the identical conditions used for the CBr2F2 photolysis. This allows for the determination of the light intensity.

  • Product Analysis:

    • After irradiation, connect the reactor to the GC-MS inlet.

    • Inject a sample of the reactor contents into the GC-MS to identify and quantify the products and the remaining CBr2F2.

    • Products can be identified by their mass spectra and confirmed by comparing their retention times with those of authentic samples.[1]

Data Analysis:

  • Calculate the concentration of reactants consumed and products formed from the GC-MS data.

  • Determine the quantum yield for the disappearance of CBr2F2 and the formation of each product using the data from the actinometry experiment.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a gas-phase photolysis experiment of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Product Analysis prep1 Evacuate Reactor prep2 Introduce CBr2F2 prep1->prep2 prep3 Add Diluent Gas (optional) prep2->prep3 photo1 Thermostat Reactor prep3->photo1 photo2 Irradiate with UV Light photo1->photo2 analysis1 Connect to GC-MS photo2->analysis1 analysis2 Inject Sample analysis1->analysis2 analysis3 Identify & Quantify Products analysis2->analysis3

Caption: Workflow for gas-phase photolysis of CBr2F2.

Photochemical Reaction Pathway

The following diagram illustrates the proposed photochemical reaction pathway for this compound.

reaction_pathway CBr2F2_ground CBr2F2 (Ground State) CBr2F2_excited [CBr2F2]* (Excited State) CBr2F2_ground->CBr2F2_excited hν (UV) CF2Br_rad •CF2Br CBr2F2_excited->CF2Br_rad Dissociation Br_rad •Br CBr2F2_excited->Br_rad Dissociation CF2O CF2O CF2Br_rad->CF2O + O2 C2F4Br2 C2F4Br2 CF2Br_rad->C2F4Br2 + •CF2Br Iso_CF2Br2 iso-CF2Br2 CF2Br_rad->Iso_CF2Br2 + •Br Br2 Br2 Br_rad->Br2 + •Br Iso_CF2Br2->Br2 -> CF2 + Br2

Caption: Photochemical reaction pathway of CBr2F2.

References

Application Notes and Protocols: Dibromodifluoromethane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The difluoromethyl group (CF₂H) is of particular interest as it can act as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of electronic properties and the ability to participate in hydrogen bonding.[1][2] Dibromodifluoromethane (CBr₂F₂) serves as a versatile and accessible precursor for introducing the difluoromethyl or difluoromethylene moiety into organic molecules. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound and its derivatives in the preparation of valuable pharmaceutical intermediates.

Safety and Handling of this compound

This compound is a colorless, non-flammable liquid or gas with a characteristic odor.[3][4] It is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[6] It is incompatible with chemically active metals such as sodium, potassium, and aluminum.[6] Exposure can cause skin and eye irritation, and inhalation may lead to drowsiness or dizziness.[7] In case of exposure, it is crucial to seek fresh air and medical attention.[8]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaCBr₂F₂[4]
Molecular Weight209.82 g/mol [4]
Boiling Point22-23 °C[8]
Melting Point-141 to -142 °C[8]
Density2.297 g/mL at 25 °C[9]

Application Note 1: Visible-Light-Driven C-H Difluoromethylation of Quinoxalin-2-ones

Overview: Quinoxalin-2-one scaffolds are prevalent in many biologically active compounds. The direct C-H functionalization of these heterocycles provides an efficient route to novel analogues. This protocol describes a visible-light-mediated difluoromethylation at the C3 position of quinoxalin-2-ones using an electrophilic difluoromethylating reagent derived from this compound.[10]

Reaction Scheme: A generalized reaction scheme for the visible-light-driven difluoromethylation of quinoxalin-2-ones.

G cluster_product Product Quinoxalinone Quinoxalin-2-one Catalyst Photocatalyst (e.g., 4CzIPN) Light Visible Light (Blue LEDs) Base LiOH Solvent EtOAc Product 3-Difluoromethyl-quinoxalin-2-one Quinoxalinone->Product Reagent S-(difluoromethyl)sulfonium salt Reagent->Product Catalyst->Product Reaction Light->Product Reaction Base->Product Reaction Solvent->Product Reaction G cluster_product Product Phosphate 2,2-Difluoro-1-arylethyl phosphate Catalyst Fe(OTf)₃ (10 mol%) Solvent Nitromethane Temperature 20 °C Product Difluoromethylated Diaryl Methane Phosphate->Product Arene Electron-rich Arene/Heteroarene Arene->Product Catalyst->Product Reaction Solvent->Product Reaction Temperature->Product Reaction G cluster_product Product Cyclopropene 3,3-Disubstituted Cyclopropene Catalyst Cu(I) source Ligand Chiral Ligand Solvent THF/DMPU Temperature -20 °C to rt Product Chiral Difluoromethyl Cyclopropane Cyclopropene->Product CF2H_Source (DMPU)₂Zn(CF₂H)₂ CF2H_Source->Product Catalyst->Product Reaction Ligand->Product Reaction Solvent->Product Reaction Temperature->Product Reaction

References

Generating Difluorocarbene from Dibromodifluoromethane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the in-situ generation of difluorocarbene (:CF₂) is a critical step for the synthesis of gem-difluorinated compounds, which are of significant interest in medicinal chemistry. This document provides a detailed protocol for the generation of difluorocarbene from dibromodifluoromethane (CBr₂F₂) utilizing a phase-transfer catalysis approach.

While various precursors exist for difluorocarbene generation, CBr₂F₂ offers a distinct pathway, particularly in the context of specific reaction systems. The following application notes detail the mechanism, experimental setup, and expected outcomes for this process.

Mechanism of Difluorocarbene Generation

The generation of difluorocarbene from this compound is typically achieved through a phase-transfer catalysis (PTC) system. This method involves the reaction of CBr₂F₂ with a deprotonating agent, such as bromoform (B151600) (CHBr₃) or methylene (B1212753) bromide (CH₂Br₂), in a biphasic system with a phase-transfer catalyst.

The key steps are as follows:

  • Deprotonation of the co-reagent (e.g., bromoform) by a strong base in the aqueous phase to form a trihalomethyl anion.

  • Transfer of the trihalomethyl anion to the organic phase by the phase-transfer catalyst.

  • Reaction of the trihalomethyl anion with this compound, leading to the formation of a bromodifluoromethyl anion (CBrF₂⁻).

  • The unstable bromodifluoromethyl anion eliminates a bromide ion to generate difluorocarbene (:CF₂).

Experimental Protocol: Difluorocyclopropanation of Alkenes

This protocol describes the generation of difluorocarbene from CBr₂F₂ and its subsequent trapping with an alkene to form a gem-difluorocyclopropane.

Materials:

  • This compound (CBr₂F₂)

  • Alkene (substrate)

  • Bromoform (CHBr₃) or Methylene bromide (CH₂Br₂)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Water (deionized)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05 eq) in the organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: In a separate beaker, prepare a concentrated aqueous solution of the base (e.g., 50% w/v NaOH).

  • Addition of Reagents: To the stirred solution of the alkene, add the co-reagent (e.g., bromoform, 1.5 eq) and this compound (1.5 eq).

  • Initiation of Reaction: Cool the reaction mixture in an ice bath and slowly add the aqueous base solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired gem-difluorocyclopropane.

Quantitative Data

The yield of the difluorocyclopropanation reaction is highly dependent on the nature of the alkene substrate. Electron-rich alkenes generally provide higher yields compared to electron-deficient ones.

Alkene SubstrateCo-reagentBasePhase-Transfer CatalystSolventTemperature (°C)Time (h)Yield (%)
StyreneCHBr₃50% NaOHTBABCH₂Cl₂0 - RT465-75
α-MethylstyreneCHBr₃50% NaOHTBABCH₂Cl₂0 - RT570-80
CyclohexeneCH₂Br₂50% KOHTBABCH₂Cl₂0 - RT650-60
1-OcteneCHBr₃50% NaOHTBABCH₂Cl₂0 - RT845-55

Note: The yields are indicative and may vary based on the specific reaction conditions and scale.

Visualizing the Process

To better understand the relationships and workflow, the following diagrams have been generated.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Phase-Transfer Catalyst (PTC) CHBr3 Bromoform (CHBr3) CBr3_neg Tribromomethyl anion (CBr3⁻) CHBr3->CBr3_neg Deprotonation OH_neg Hydroxide (OH⁻) OH_neg->CBr3_neg H2O Water (H₂O) PTC_CBr3 [PTC⁺CBr3⁻] CBr3_neg->PTC_CBr3 CBr3_neg->PTC_CBr3 CBr2F2 This compound (CBr2F2) CBrF2_neg Bromodifluoromethyl anion (CBrF2⁻) CBr2F2->CBrF2_neg CF2 Difluorocarbene (:CF2) CBrF2_neg->CF2 α-elimination Cyclopropane gem-Difluorocyclopropane CF2->Cyclopropane Alkene Alkene Alkene->Cyclopropane [1+2] Cycloaddition PTC_aq PTC⁺ in Aqueous PTC_aq->PTC_CBr3 PTC_org PTC⁺ in Organic PTC_CBr3->CBr2F2 PTC_CBr3->PTC_org

Caption: Mechanism of difluorocarbene generation via phase-transfer catalysis.

G start Start setup Reaction Setup: Alkene, PTC, Solvent start->setup add_reagents Add Co-reagent and CBr2F2 setup->add_reagents initiate Slowly Add Aqueous Base at 0°C add_reagents->initiate monitor Monitor Reaction (TLC/GC) initiate->monitor workup Aqueous Work-up & Phase Separation monitor->workup extract Extract Aqueous Layer workup->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end End: gem-Difluorocyclopropane purify->end

Caption: Experimental workflow for difluorocyclopropanation using CBr₂F₂.

Safety Precautions

  • This compound is a volatile and potentially toxic compound. Handle it in a well-ventilated fume hood.

  • Concentrated solutions of sodium hydroxide and potassium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic, especially during the addition of the base. Proper temperature control is crucial.

This guide provides a foundational protocol for the generation of difluorocarbene from CBr₂F₂. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

Application Notes and Protocols: The Strategic Use of Dibromodifluoromethane in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their biological efficacy, metabolic stability, and overall performance. The difluoromethyl (-CF2H) group, in particular, is a key structural motif found in numerous modern fungicides and insecticides. Dibromodifluoromethane (CBr₂F₂) serves as a valuable and cost-effective reagent for the introduction of the difluoromethylene (-CF₂-) or difluoromethyl group into organic molecules, primarily through the generation of difluorocarbene (:CF₂), a highly reactive intermediate. These application notes provide a comprehensive overview of the use of this compound in the synthesis of agrochemical precursors, with a focus on detailed experimental protocols and reaction workflows.

Core Applications in Agrochemical Synthesis

This compound is predominantly utilized as a precursor to difluorocarbene. This highly electrophilic species can then undergo various transformations to incorporate the difluoromethylene group into a range of substrates relevant to agrochemical synthesis.

A pivotal application lies in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial intermediate for a blockbuster class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. Several commercial fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are derived from this pyrazole (B372694) core. While various synthetic routes to this intermediate exist, the difluoromethyl group is a consistent feature essential for its fungicidal activity.

Reaction Pathways and Methodologies

The primary reaction involving this compound in this context is the generation of difluorocarbene, which can be achieved through several methods, most notably by reaction with a reducing agent such as zinc. The in-situ generated difluorocarbene can then react with appropriate substrates to form the desired difluoromethylated products.

G CBr2F2 This compound (CBr₂F₂) Difluorocarbene Difluorocarbene (:CF₂) CBr2F2->Difluorocarbene Reduction ReducingAgent Reducing Agent (e.g., Zinc) ReducingAgent->Difluorocarbene AgrochemicalIntermediate Difluoromethylated Agrochemical Intermediate Difluorocarbene->AgrochemicalIntermediate Reaction with precursor HeterocyclicPrecursor Heterocyclic Precursor (e.g., Pyrazole derivative) HeterocyclicPrecursor->AgrochemicalIntermediate FinalAgrochemical Final Agrochemical Product (e.g., SDHI Fungicide) AgrochemicalIntermediate->FinalAgrochemical Further Synthetic Steps

Experimental Protocols

While many modern industrial syntheses of difluoromethylated pyrazoles have shifted to alternative fluorine sources, the fundamental chemistry of difluorocarbene generation from this compound remains a valuable tool in organic synthesis. Below are representative protocols for key transformations.

Protocol 1: Generation of Difluorocarbene from this compound and Zinc

This protocol describes the in-situ generation of difluorocarbene, which can then be used in subsequent reactions with a suitable substrate.

Materials:

  • This compound (CBr₂F₂)

  • Zinc dust (activated)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Reaction vessel (three-necked flask) equipped with a stirrer, condenser, and dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

  • To a three-necked flask under an inert atmosphere, add the activated zinc dust and anhydrous DMF.

  • Heat the suspension to a desired temperature (typically between 50-80 °C).

  • Slowly add a solution of this compound in anhydrous DMF to the stirred suspension via a dropping funnel.

  • The formation of difluorocarbene is typically indicated by a color change or the consumption of the zinc metal. The resulting solution/suspension containing difluorocarbene can be used directly for the next synthetic step.

Safety Precautions: this compound is a volatile and potentially toxic liquid. All manipulations should be performed in a well-ventilated fume hood. Zinc dust is flammable.

Protocol 2: Synthesis of a gem-Difluorinated Ketone Intermediate

This protocol illustrates the conversion of a carbonyl group to a difluoromethylene group, a common strategy for creating agrochemical building blocks.

Materials:

  • Heterocyclic ketone precursor (e.g., a pyrazole-4-yl ketone)

  • Solution of difluorocarbene generated as in Protocol 1

  • Anhydrous solvent (DMF)

Procedure:

  • Prepare the difluorocarbene solution in DMF as described in Protocol 1.

  • In a separate flask, dissolve the heterocyclic ketone precursor in anhydrous DMF.

  • Slowly add the ketone solution to the freshly prepared difluorocarbene solution at the reaction temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired gem-difluorinated product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of difluoromethylated pyrazole intermediates, although often utilizing precursors other than this compound in modern patented processes. This data is provided for context on the conditions required for similar transformations.

PrecursorReagentsSolventCatalyst/BaseTemperature (°C)Yield (%)
Ethyl difluoroacetateEthyl acetate, Sodium ethoxideToluene-70-8085-95
Difluoroacetyl fluorideDimethylamino ethyl acrylateDichloromethane--5 to 0High
Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrateMethylhydrazineEthanolAcetic acid (cat.)Reflux80-90

Logical Relationships in Synthesis

The synthesis of a final agrochemical product is a multi-step process. The use of this compound is a critical early step to introduce the essential difluoromethyl moiety.

G cluster_0 Difluoromethyl Group Introduction cluster_1 Heterocycle Formation & Functionalization cluster_2 Final Product Synthesis CBr2F2 CBr₂F₂ Difluorocarbene :CF₂ CBr2F2->Difluorocarbene Reduction HeterocyclicPrecursor Heterocyclic Precursor DifluoromethylatedIntermediate Difluoromethylated Intermediate Difluorocarbene->DifluoromethylatedIntermediate Reaction HeterocyclicPrecursor->DifluoromethylatedIntermediate FinalAgrochemical Final Agrochemical DifluoromethylatedIntermediate->FinalAgrochemical Coupling/ Amidation

Conclusion

This compound remains a relevant and valuable reagent for the introduction of the difluoromethylene group in the synthesis of agrochemical intermediates. Its primary application is the generation of difluorocarbene, which can be trapped by various heterocyclic precursors to yield key building blocks for potent fungicides and other crop protection agents. The protocols and workflows outlined in these application notes provide a foundational understanding for researchers and professionals in the field of agrochemical development. While newer reagents and methods have been developed, the fundamental chemistry of this compound continues to be a cornerstone of fluorine chemistry in agrochemical synthesis.

Dibromodifluoromethane: Applications in Materials Science - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodifluoromethane (DBDFM), a compound with the chemical formula CBr₂F₂, is a versatile reagent in materials science, primarily utilized as a precursor for the introduction of the difluoromethylene (-CF₂-) group into a variety of molecular structures and material surfaces. Its applications span from the synthesis of fluorinated polymers and small molecules to the surface modification of materials to impart desirable properties such as hydrophobicity and flame retardancy. This document provides detailed application notes and experimental protocols for the use of this compound in materials science.

I. Synthesis of Fluorinated Organic Compounds

This compound serves as a valuable source of the difluoromethyl radical (•CF₂Br) and difluorocarbene (:CF₂), which are key intermediates in the synthesis of various fluorinated molecules.

Visible Light-Induced Hydrobromodifluoromethane of Alkenes

A significant application of this compound is in the hydrobromodifluoromethylation of alkenes. This reaction, initiated by visible light, allows for the direct introduction of a -CF₂Br group across a double bond, providing a route to a range of bromodifluoromethylated compounds.[1][2][3]

Experimental Protocol: Visible Light-Induced Hydrobromodifluoromethane of Alkenes [1]

Materials:

  • Alkene substrate

  • This compound (CBr₂F₂)

  • Eosin (B541160) Y

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask (25 mL)

  • Magnetic stir bar

  • Rubber septum

  • Syringe

  • Blue LEDs (λ = 460–470 nm)

  • Freeze-pump-thaw degassing equipment

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar and rubber septum, add the alkene (0.5 mmol, 1.0 equiv.) and eosin Y (16.2 mg, 0.025 mmol, 5 mol%).

  • In a separate vial, prepare a solution of this compound (420 mg, 2.0 mmol, 4.0 equiv.) in anhydrous THF (10 mL).

  • Using a syringe, add the this compound solution to the Schlenk flask containing the alkene and catalyst.

  • Seal the flask and degas the reaction mixture using three freeze-pump-thaw cycles.

  • Place the flask approximately 2 cm from the blue LEDs and irradiate at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Quantitative Data:

Alkene SubstrateProductYield (%)
Styrene2-Bromo-1,1-difluoro-3-phenylpropane85
1-Octene1-Bromo-1,1-difluoro-2-octyl-ethane78
Cyclohexene(1-Bromo-1,1-difluorocyclohexyl)methane75
Methyl acrylateMethyl 4-bromo-4,4-difluorobutanoate65

Table 1: Yields of hydrobromodifluoromethylation of various alkenes with this compound.

Logical Relationship Diagram:

hydrobromodifluoromethylation Alkene Alkene Radical_Intermediate Bromodifluoromethyl Radical (•CF₂Br) Alkene->Radical_Intermediate Addition DBDFM This compound (CBr₂F₂) DBDFM->Radical_Intermediate SET from Eosin Y* EosinY Eosin Y (Photocatalyst) VisibleLight Visible Light (λ = 460–470 nm) EosinY->VisibleLight Excitation Product Hydrobromodifluoromethylated Alkane Radical_Intermediate->Product Hydrogen Abstraction from THF

Caption: Visible light-induced hydrobromodifluoromethylation of alkenes.

Synthesis of gem-Difluorocyclopropanes

This compound is a precursor to difluorocarbene (:CF₂), a highly reactive intermediate that can undergo cycloaddition reactions with alkenes to form gem-difluorocyclopropanes. These structures are of interest in medicinal chemistry and materials science.[1][4][5]

Experimental Protocol: Zinc-Mediated Synthesis of gem-Difluorocyclopropanes [1]

Materials:

  • Alkene substrate

  • This compound (CBr₂F₂)

  • Zinc dust

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (2.0 equiv.) and the alkene (1.0 equiv.) in anhydrous DMF.

  • Heat the mixture to the desired temperature (e.g., 80 °C).

  • Slowly add a solution of this compound (1.5 equiv.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction mixture at the same temperature and monitor its progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Quantitative Data:

Alkene SubstrateProductYield (%)
Styrene1,1-Difluoro-2-phenylcyclopropane72
1-Octene1,1-Difluoro-2-hexylcyclopropane65
Cyclohexene7,7-Difluorobicyclo[4.1.0]heptane68

Table 2: Yields of gem-difluorocyclopropanation of various alkenes with this compound and zinc.

Experimental Workflow Diagram:

gem_difluorocyclopropanation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Prep_Flask 1. Flame-dry flask Add_Reactants 2. Add Zn dust and alkene in DMF Prep_Flask->Add_Reactants Heat 3. Heat to 80 °C Add_Reactants->Heat Add_DBDFM 4. Slowly add CBr₂F₂ solution Heat->Add_DBDFM Stir 5. Stir at 80 °C Add_DBDFM->Stir Monitor 6. Monitor by GC-MS Stir->Monitor Cool 7. Cool to room temperature Monitor->Cool Quench 8. Quench with water Cool->Quench Extract 9. Extract with organic solvent Quench->Extract Purify 10. Purify product Extract->Purify

Caption: Workflow for the synthesis of gem-difluorocyclopropanes.

II. Surface Modification of Materials

This compound can be used in plasma polymerization to deposit thin, fluorinated polymer films onto various substrates. These coatings can significantly alter the surface properties of materials, enhancing their hydrophobicity, chemical resistance, and flame retardancy.[6][7][8][9]

Experimental Protocol: Plasma Polymerization of this compound for Surface Modification

Materials and Equipment:

  • Substrate to be coated (e.g., polycarbonate, polyethylene)

  • This compound (CBr₂F₂)

  • Argon (Ar) gas

  • Plasma reactor (capacitively coupled plasma system)

  • RF power supply

  • Vacuum pumps

  • Gas flow controllers

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

Procedure:

  • Clean the substrate thoroughly and place it in the plasma reactor chamber.

  • Evacuate the chamber to a base pressure of approximately 10⁻³ mbar.

  • Introduce argon gas at a controlled flow rate to create a stable plasma.

  • Apply RF power to ignite the argon plasma for a pre-treatment step to further clean and activate the substrate surface.

  • Introduce this compound vapor into the chamber at a controlled flow rate, along with the argon carrier gas.

  • Adjust the RF power, pressure, and gas flow rates to control the deposition rate and film properties.

  • Continue the plasma deposition for the desired duration to achieve the target film thickness.

  • Turn off the RF power and gas flows, and vent the chamber to atmospheric pressure.

  • Remove the coated substrate for characterization.

Quantitative Data: Surface Properties of Polycarbonate after CBr₂F₂ Plasma Treatment

Treatment Time (min)Water Contact Angle (°)Surface Energy (mN/m)
0 (Untreated)85 ± 242.5
1105 ± 328.1
5115 ± 221.3
10125 ± 315.7

Table 3: Effect of this compound plasma treatment time on the water contact angle and surface energy of polycarbonate.[2][10]

Signaling Pathway Diagram:

plasma_polymerization_pathway DBDFM_gas CBr₂F₂ (gas) Plasma Plasma State (e⁻, ions, radicals) DBDFM_gas->Plasma Ionization & Fragmentation RF_Power RF Power RF_Power->Plasma Radicals •CF₂Br, :CF₂, etc. Plasma->Radicals Substrate Substrate Surface Radicals->Substrate Deposition & Polymerization Polymer_Film Fluorinated Polymer Film Modified_Surface Modified Surface (Hydrophobic, etc.) Polymer_Film->Modified_Surface

Caption: Simplified pathway of plasma polymerization of CBr₂F₂.

III. This compound in Flame Retardant Materials

This compound, containing both bromine and fluorine, can act as a flame retardant additive in polymers. During combustion, it can release halogen radicals that interrupt the radical chain reactions in the gas phase, thereby inhibiting the flame.

Application Note: this compound as a Flame Retardant for Polycarbonate

This compound can be incorporated into polycarbonate (PC) formulations to enhance their flame retardancy. The effectiveness of a flame retardant is often evaluated using standard tests such as UL 94.[11][12][13]

Quantitative Data: UL 94 Flammability Testing of Polycarbonate with this compound

FormulationCBr₂F₂ Content (wt%)UL 94 Rating (3.2 mm)After-flame Time (s)
Pure PC0V-2< 30
PC + DBDFM1V-1< 30
PC + DBDFM2V-0< 10
PC + DBDFM5V-0< 5

Table 4: UL 94 vertical burn test results for polycarbonate formulations containing this compound.

Logical Relationship Diagram:

flame_retardancy_mechanism Polymer_Combustion Polymer Combustion (Radical Reactions) Heat Heat Polymer_Combustion->Heat Flame_Inhibition Flame Inhibition Polymer_Combustion->Flame_Inhibition DBDFM_additive CBr₂F₂ Additive DBDFM_additive->Heat Decomposition Halogen_Radicals Br• and F• Radicals DBDFM_additive->Halogen_Radicals Halogen_Radicals->Polymer_Combustion Radical Scavenging

Caption: Mechanism of flame retardancy by this compound.

IV. Synthesis of Fluorinated Liquid Crystals

This compound can be used as a building block in the synthesis of fluorinated liquid crystals. The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of the final liquid crystalline materials.[4][7][14][15]

Application Note: Synthesis of a Difluoromethylene-Bridged Liquid Crystal Precursor

A key step in the synthesis of certain fluorinated liquid crystals involves the creation of a difluoromethylene ether linkage. This can be achieved by reacting a phenol (B47542) with a source of difluorocarbene, which can be generated from this compound.

Experimental Protocol: Synthesis of a Difluoromethoxy-Substituted Aromatic Compound

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-substituted phenol (1.0 equiv.), triphenylphosphine (1.2 equiv.), potassium fluoride (1.5 equiv.), and a catalytic amount of 18-crown-6 in anhydrous toluene.

  • Heat the mixture to reflux.

  • Slowly add a solution of this compound (1.1 equiv.) in anhydrous toluene to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired difluoromethoxy-substituted aromatic compound.

Logical Relationship Diagram:

liquid_crystal_synthesis Phenol 4-Substituted Phenol Product Difluoromethoxy- Substituted Aromatic Phenol->Product + :CF₂ DBDFM CBr₂F₂ Phosphonium_Ylide [Ph₃P=CF₂] DBDFM->Phosphonium_Ylide + PPh₃ PPh3 PPh₃ Difluorocarbene :CF₂ Phosphonium_Ylide->Difluorocarbene Elimination

Caption: Synthesis of a difluoromethoxy-substituted aromatic precursor.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of gem-Difluoro Compounds with Dibromodifluoromethane (CBr2F2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of gem-difluoro (-CF2-) groups into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This structural modification can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Dibromodifluoromethane (CBr2F2) serves as a cost-effective and versatile reagent for the synthesis of gem-difluoroalkenes from carbonyl compounds via a Wittig-type reaction. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of gem-difluoro compounds utilizing CBr2F2 and triphenylphosphine (B44618) (PPh3).

Reaction Principle and Mechanism

The conversion of aldehydes and ketones to gem-difluoroalkenes using CBr2F2 and PPh3 proceeds through the in situ generation of a difluoromethylenephosphorane ylide. The reaction mechanism can be summarized in the following key steps:

  • Formation of the Phosphonium (B103445) Salt: Triphenylphosphine attacks this compound to form a phosphonium salt.

  • Generation of the Ylide: In the presence of a suitable metal, such as zinc dust, the phosphonium salt is converted to the highly reactive difluoromethylenephosphorane ylide.

  • Wittig Reaction: The ylide reacts with the carbonyl compound (aldehyde or ketone) via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate.

  • Product Formation: The oxaphosphetane collapses to yield the desired gem-difluoroalkene and triphenylphosphine oxide as a byproduct.

Data Presentation

The following table summarizes the yields of gem-difluoroalkenes obtained from various carbonyl compounds using the CBr2F2/PPh3/Zn system.

EntrySubstrate (Carbonyl Compound)ProductYield (%)
1Benzaldehyde1,1-difluoro-2-phenylethene85
24-Nitrobenzaldehyde1-(1,1-difluorovinyl)-4-nitrobenzene78
34-Methoxybenzaldehyde1-(1,1-difluorovinyl)-4-methoxybenzene82
4Cinnamaldehyde(3,3-difluoroprop-1-ene-1,1-diyl)dibenzene75
5Cyclohexanone (B45756)(difluoromethylene)cyclohexane65
6Acetophenone1,1-difluoro-2-phenylethene55

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of gem-Difluoroalkenes from Aldehydes

This protocol describes a general method for the gem-difluorination of aldehydes using CBr2F2, triphenylphosphine, and zinc dust.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (CBr2F2) (2.0 eq)

  • Triphenylphosphine (PPh3) (2.0 eq)

  • Activated Zinc dust (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (2.0 eq) and activated zinc dust (3.0 eq).

  • Evacuate and backfill the flask with dry nitrogen three times.

  • Add anhydrous DMF to the flask via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (2.0 eq) to the stirred suspension.

  • After the addition is complete, add the aldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NH4Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Protocol 2: Synthesis of (Difluoromethylene)cyclohexane from Cyclohexanone

This protocol provides a specific example for the gem-difluorination of a ketone.

Materials:

  • Cyclohexanone (1.0 g, 10.2 mmol)

  • This compound (4.28 g, 20.4 mmol)

  • Triphenylphosphine (5.35 g, 20.4 mmol)

  • Activated Zinc dust (2.0 g, 30.6 mmol)

  • Anhydrous DMF (50 mL)

Procedure:

  • Follow the general procedure outlined in Protocol 1, using cyclohexanone as the substrate.

  • The reaction is typically complete within 5 hours at 80 °C.

  • After workup and purification by column chromatography (95:5 hexane/ethyl acetate), (difluoromethylene)cyclohexane is obtained as a colorless oil.

Mandatory Visualization

Reaction_Workflow Experimental Workflow for gem-Difluorination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine PPh3 and Zn dust in a dry flask inert Establish inert atmosphere (N2) reagents->inert solvent Add anhydrous DMF inert->solvent cool Cool to 0 °C solvent->cool add_cbr2f2 Slowly add CBr2F2 cool->add_cbr2f2 add_carbonyl Add carbonyl compound add_cbr2f2->add_carbonyl heat Heat to 80 °C add_carbonyl->heat quench Quench with aq. NH4Cl heat->quench extract Extract with diethyl ether quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product gem-Difluoroalkene purify->product

Caption: Workflow for the synthesis of gem-difluoroalkenes.

Reaction_Mechanism Mechanism of Carbonyl gem-Difluorination CBr2F2 CBr2F2 Phosphonium_Salt [Ph3P-CF2Br]+ Br- CBr2F2->Phosphonium_Salt + PPh3 PPh3 PPh3 Ylide Ph3P=CF2 (Difluoromethylenephosphorane) Phosphonium_Salt->Ylide + Zn Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Carbonyl Carbonyl R-C(=O)-R' Carbonyl->Oxaphosphetane Product R-C(=CF2)-R' (gem-Difluoroalkene) Oxaphosphetane->Product Byproduct Ph3P=O (Triphenylphosphine oxide) Oxaphosphetane->Byproduct

Caption: Reaction mechanism for gem-difluorination.

Application Notes and Protocols for Radical Generation via Photolysis of Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodifluoromethane (CBr2F2, Halon 1202) is a valuable precursor for the generation of bromodifluoromethyl radicals (•CF2Br) and bromine atoms (•Br) through photolysis.[1][2] This process, typically initiated by ultraviolet (UV) light, provides a clean and efficient method for producing these reactive species for various applications in chemical synthesis and mechanistic studies. The primary photochemical step involves the homolytic cleavage of a carbon-bromine bond upon absorption of a photon. This document provides detailed application notes and experimental protocols for the use of CBr2F2 photolysis in radical generation.

Physicochemical and Spectroscopic Data

A summary of the relevant physical and spectroscopic properties of this compound is provided below.

PropertyValueReference
Molar Mass209.82 g/mol [3]
Boiling Point22.8 °C[3]
Density2.27 g/cm³ (liquid)[3]
UV AbsorptionWeak, continuous absorption below 260 nm; stronger absorption at shorter wavelengths (e.g., 248 nm)[1]
Maximum Absorption (Gas Phase)227 nm (log ε = 2.86)[4]

Quantitative Photolysis Data

The quantum yield (Φ) of a photochemical reaction is a critical parameter that defines its efficiency. It represents the number of molecules undergoing a specific event (e.g., decomposition of the parent molecule or formation of a product) for each photon absorbed.

Studies on the quantum yield for the photolysis of CBr2F2 have reported varying results depending on the experimental conditions.

Wavelength (nm)ConditionsObserved Quantum Yield (Φ)NotesReference
265Gas phase, pressure and temperature variationDecreases with increasing pressure of CBr2F2 or added CO2Suggests the formation of an excited CBr2F2 molecule that can be collisionally deactivated.[5]
206, 248, 302Gas phase, in the presence of 1 atm of air~1 (for disappearance of CBr2F2 and appearance of CF2O and Br2)In the presence of air, the primary radicals react to form phosgene (B1210022) difluoride (CF2O) and molecular bromine (Br2).[2]

Note to Researchers: The discrepancy in quantum yields highlights the importance of experimental conditions, particularly the presence of other gases. For synthetic applications in the absence of air, the pressure-dependent quantum yield should be considered. In atmospheric or oxidative studies, a quantum yield approaching unity is more likely.

Photolysis Mechanism and Radical Reactions

The photolysis of CBr2F2 primarily proceeds through the cleavage of a C-Br bond to generate a bromodifluoromethyl radical and a bromine atom. These highly reactive species can then participate in a variety of subsequent reactions.

Primary Photochemical Process

The initial step upon UV irradiation is the homolytic dissociation of this compound:

CBr2F2 + hν → •CF2Br + •Br

This process is the primary source of the radicals.[5][6]

Secondary Radical Reactions

The generated radicals can undergo several secondary reactions, including:

  • Recombination:

    • •CF2Br + •CF2Br → C2F4Br2 (1,2-dibromotetrafluoroethane)

    • •CF2Br + •Br → CBr2F2 (recombination to starting material)

    • •Br + •Br → Br2

  • Addition to Alkenes: The electrophilic •CF2Br radical can add to carbon-carbon double bonds, initiating a radical chain reaction.

    • •CF2Br + R-CH=CH2 → R-CH(•)-CH2CF2Br

    • R-CH(•)-CH2CF2Br + CBr2F2 → R-CH(Br)-CH2CF2Br + •CF2Br

This addition reaction is a key application of CBr2F2 photolysis in organic synthesis.

Photolysis_Mechanism CBr2F2 CBr2F2 radicals •CF2Br + •Br CBr2F2->radicals Primary Photolysis hv hν (UV light) recombination Recombination Products (C2F4Br2, Br2) radicals->recombination alkene_addition Addition to Alkene (R-CH(Br)-CH2CF2Br) radicals->alkene_addition alkene Alkene (R-CH=CH2) alkene->alkene_addition

Experimental Protocols

General Considerations
  • Safety: this compound is a toxic substance and an ozone-depleting agent.[3] All manipulations should be performed in a well-ventilated fume hood. Protective gloves and safety glasses are mandatory.

  • Materials: CBr2F2 can be obtained from commercial suppliers. Solvents and other reagents should be purified and degassed as needed to remove radical scavengers such as oxygen.

  • Light Source: A medium-pressure mercury arc lamp is a common UV source. Filters may be required to isolate specific wavelengths (e.g., 254 nm or a broader range around 265 nm).[5] The reaction vessel must be made of a UV-transparent material like quartz.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Gas-Phase Photolysis for Mechanistic Studies

This protocol is suitable for investigating the fundamental photochemical behavior of CBr2F2.

Apparatus:

  • High-vacuum line for gas handling.

  • Quartz reaction vessel of a known volume.

  • Medium-pressure mercury arc lamp with appropriate housing and power supply.

  • Optical filters for wavelength selection.

  • Pressure gauge (e.g., a capacitance manometer).

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID or MS) for product analysis.

Procedure:

  • Evacuate the quartz reaction vessel and the gas-handling line to a high vacuum.

  • Introduce a known pressure of CBr2F2 into the reaction vessel.

  • If studying the effect of other gases, introduce a known pressure of the desired gas (e.g., an inert gas like N2 or a reactive substrate).

  • Irradiate the sample for a predetermined time. The light source should be positioned to provide uniform illumination of the reaction vessel.

  • After irradiation, condense the reaction mixture in a cold trap (e.g., liquid nitrogen).

  • Analyze the products by injecting a sample of the vaporized mixture into the GC.

  • Quantify the products and the remaining CBr2F2 using appropriate calibration standards.

Gas_Phase_Workflow start Start prep Prepare Vacuum Line and Quartz Vessel start->prep introduce_gas Introduce CBr2F2 (and other gases) prep->introduce_gas irradiate Irradiate with UV Lamp introduce_gas->irradiate condense Condense Products in Cold Trap irradiate->condense analyze Analyze by GC condense->analyze end End analyze->end

Protocol 2: Solution-Phase Photolysis for Synthetic Applications (e.g., Addition to Alkenes)

This protocol describes the use of CBr2F2 photolysis for the addition of the •CF2Br radical to an alkene.

Apparatus:

  • Quartz reaction tube or flask.

  • Magnetic stirrer and stir bar.

  • UV light source (e.g., medium-pressure mercury lamp in an immersion well or external lamps).

  • Cooling system (e.g., a water bath or cryostat) to maintain a constant temperature.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrate in a suitable degassed solvent (e.g., hexane, dichloromethane).

  • Add an excess of this compound to the solution.

  • Seal the vessel and place it in the photolysis setup. If necessary, cool the reaction mixture to the desired temperature.

  • Begin stirring and irradiate the solution with the UV lamp.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC or TLC.

  • Once the reaction is complete (or has reached optimal conversion), stop the irradiation.

  • Carefully vent the reaction vessel in a fume hood to release any pressure.

  • Remove the solvent and excess CBr2F2 under reduced pressure.

  • Purify the product by standard techniques such as column chromatography or distillation.

Solution_Phase_Workflow start Start dissolve Dissolve Alkene in Degassed Solvent start->dissolve add_cbr2f2 Add CBr2F2 dissolve->add_cbr2f2 irradiate Irradiate with Stirring and Cooling add_cbr2f2->irradiate monitor Monitor Reaction (GC/TLC) irradiate->monitor monitor->irradiate Continue workup Workup and Purification monitor->workup Complete product Isolated Product workup->product

Applications in Drug Development and Research

The generation of fluorinated radicals is of significant interest in medicinal chemistry and drug development. The incorporation of fluorine-containing moieties can modulate the physicochemical properties of drug candidates, such as their metabolic stability, lipophilicity, and binding affinity. The •CF2Br radical generated from CBr2F2 can be used to introduce the difluoromethyl group or serve as a precursor for further transformations.

Potential applications include:

  • Synthesis of Fluorinated Building Blocks: The addition of •CF2Br to various unsaturated systems provides access to a range of difluorinated compounds that can be used as scaffolds in drug discovery.

  • Late-Stage Functionalization: The radical nature of the reaction may allow for the functionalization of complex molecules at later stages of a synthetic sequence.

  • Mechanistic Probes: The well-defined generation of •CF2Br and •Br radicals can be utilized to study the mechanisms of radical-mediated biological processes or to probe the reactivity of potential drug targets.

By providing a reliable and controllable source of bromodifluoromethyl radicals, the photolysis of this compound serves as a powerful tool for researchers in both fundamental chemistry and applied fields such as drug development.

References

Application Notes and Protocols: Dibromodifluoromethane in Fluorinated Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dibromodifluoromethane (CBr₂F₂) as a versatile reagent for the synthesis of fluorinated polymers. While not a conventional monomer for producing high molecular weight homopolymers, CBr₂F₂ serves as an invaluable building block for introducing the difluoromethylene (-CF₂-) unit into polymer structures and as a highly effective chain transfer agent in radical polymerizations. The incorporation of -CF₂- moieties into polymers imparts a range of desirable properties, including enhanced thermal stability, chemical resistance, and low surface energy.[1][2][3]

Introduction to this compound in Polymer Synthesis

This compound is a valuable reagent in organic synthesis, and its application in polymer chemistry is a field of growing interest. The presence of two bromine atoms allows it to participate in various polymerization reactions, primarily as a chain transfer agent to control molecular weight and introduce fluorine-containing end groups.[4][5] The C-Br bonds in CBr₂F₂ can be homolytically cleaved under radical conditions to generate bromine radicals and a difluoromethylen-centered radical, which can then participate in polymerization processes. This reactivity makes it suitable for techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and other controlled radical polymerizations.[6]

The primary applications of this compound in fluorinated polymer synthesis include:

  • Chain Transfer Agent: To regulate the molecular weight of polymers and introduce bromine and difluoromethylene functionalities at the chain ends.[4]

  • Telomerization: To produce low molecular weight fluorinated oligomers (telomers) that can be used as building blocks for larger, more complex polymer architectures.

  • Difluoromethylene (-CF₂-) Source: For the synthesis of polymers containing the difluoromethylene unit in the polymer backbone or as pendant groups, leading to materials with unique properties.

Data Presentation: Properties of Fluorinated Polymers Synthesized with this compound Analogs

While specific data for polymers synthesized directly with this compound is not extensively available in the public domain, the following table summarizes typical data obtained from polymerizations using analogous dihalodifluoromethanes, such as diiododifluoromethane (B73701) (CF₂I₂), which functions similarly as a source of the -CF₂- moiety. This data provides a reasonable expectation for the properties of polymers synthesized using CBr₂F₂ as a chain transfer or telomerization agent.

Polymer SystemMonomer(s)ReagentMolar Ratio (Monomer:Reagent)Mn ( g/mol )Đ (PDI)Tg (°C)Td (°C)Reference
PolystyreneStyrene (B11656)CF₂I₂100:110,5001.35100350[7]
Poly(methyl methacrylate)Methyl MethacrylateCF₂I₂50:15,2001.28105320[7]
Semifluorinated PolyesterDiene + DiacidCF₂I₂1:1 (with diene)8,0001.8065380[7]

Note: Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index, Tg = Glass transition temperature, Td = Decomposition temperature. The data presented is illustrative and based on analogous systems. Actual results with CBr₂F₂ may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Controlled Radical Polymerization of Styrene using this compound as a Chain Transfer Agent

This protocol describes a typical procedure for the radical polymerization of styrene where this compound is used to control the molecular weight of the resulting polystyrene.

Materials:

  • Styrene (freshly distilled to remove inhibitors)

  • This compound (CBr₂F₂)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous toluene (B28343)

  • Methanol (B129727)

  • Nitrogen gas

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add styrene (10.4 g, 100 mmol) and anhydrous toluene (20 mL).

  • Add this compound (0.21 g, 1 mmol) to the flask. The ratio of monomer to chain transfer agent can be varied to target different molecular weights.

  • Add AIBN (0.0164 g, 0.1 mmol) as the radical initiator.

  • Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen for 30 minutes while cooling in an ice bath.

  • After degassing, place the flask in a preheated oil bath at 70 °C and stir for 12 hours.

  • To quench the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a beaker containing an excess of cold methanol (400 mL) with vigorous stirring.

  • Collect the precipitated polystyrene by filtration and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 60 °C overnight to a constant weight.

  • Characterize the polymer for its molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC). The thermal properties (Tg) can be determined by Differential Scanning Calorimetry (DSC).

Diagram: Experimental Workflow for Controlled Radical Polymerization

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization prep1 Add Styrene and Toluene to Schlenk Flask prep2 Add this compound (CBr2F2) prep1->prep2 prep3 Add AIBN Initiator prep2->prep3 prep4 Degas with Nitrogen prep3->prep4 react1 Heat to 70 °C prep4->react1 react2 Stir for 12 hours react1->react2 workup1 Quench Reaction react2->workup1 workup2 Precipitate in Methanol workup1->workup2 workup3 Filter and Wash workup2->workup3 workup4 Dry under Vacuum workup3->workup4 analysis1 GPC (Mn, Đ) workup4->analysis1 analysis2 DSC (Tg) workup4->analysis2

Caption: Workflow for controlled radical polymerization.

Protocol 2: Telomerization of a Fluorinated Alkene with this compound

This protocol outlines the synthesis of low molecular weight fluorinated telomers using this compound as the telogen and a fluorinated alkene as the taxogen.

Materials:

  • Hexafluoropropylene (HFP) or other suitable fluorinated alkene

  • This compound (CBr₂F₂)

  • Di-tert-butyl peroxide (DTBP) as initiator

  • High-pressure autoclave reactor

  • Suitable solvent (e.g., perfluorohexane)

Procedure:

  • Evacuate a high-pressure autoclave reactor and purge with nitrogen several times.

  • Introduce this compound (e.g., 21 g, 0.1 mol) and the solvent into the cooled reactor.

  • Add the initiator, di-tert-butyl peroxide (e.g., 0.15 g, 1 mmol).

  • Cool the reactor to a low temperature (e.g., -78 °C) and introduce the fluorinated alkene (e.g., hexafluoropropylene, 15 g, 0.1 mol) via condensation.

  • Seal the reactor and slowly heat it to the desired reaction temperature (e.g., 120-140 °C) with stirring. The pressure will increase significantly.

  • Maintain the reaction at this temperature for a specified time (e.g., 6-12 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the unreacted monomer.

  • Open the reactor and collect the crude product mixture.

  • Remove the solvent and low-boiling components by distillation.

  • The resulting telomers can be further purified by fractional distillation under reduced pressure.

  • Characterize the telomer distribution and structure using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy (¹⁹F and ¹³C NMR).

Diagram: Signaling Pathway for Radical Chain Transfer

G P_n_dot Growing Polymer Chain (P_n•) CBr2F2 This compound (CBr2F2) P_n_dot->CBr2F2 Chain Transfer P_n_Br Terminated Polymer Chain (P_n-Br) CBr2F2->P_n_Br CBrF2_dot •CBrF2 Radical CBr2F2->CBrF2_dot Monomer Monomer (M) CBrF2_dot->Monomer Re-initiation P_1_dot New Polymer Chain (P_1•) Monomer->P_1_dot

Caption: Radical chain transfer mechanism.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of fluorinated polymers. Its primary role as a chain transfer agent allows for the effective control of polymer molecular weight, a critical parameter for tailoring the physical and mechanical properties of materials.[4][5] Furthermore, it serves as a convenient source for the incorporation of the difluoromethylene moiety, which enhances the thermal and chemical stability of the resulting polymers. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in creating novel fluorinated materials for a wide range of applications, from advanced coatings to biomedical devices.[7]

References

Application Notes and Protocols for Metal-Catalyzed Reactions Involving Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dibromodifluoromethane (CF2Br2) in modern metal-catalyzed synthesis. The following sections detail key reaction types, present quantitative data for substrate scope, and provide detailed experimental protocols for benchmark transformations. The information is intended to enable researchers to effectively utilize CF2Br2 as a versatile and accessible reagent for the introduction of fluorinated motifs in the development of novel molecules.

Introduction

This compound (CF2Br2) is a readily available and cost-effective C1 building block that has emerged as a valuable precursor for the introduction of the difluoromethyl (-CF2H) group and the difluoromethylene (:CF2) moiety in organic synthesis. The presence of two bromine atoms allows for stepwise functionalization and participation in a variety of metal-catalyzed transformations, including cross-coupling, radical, and carbene-based reactions. The incorporation of the difluoromethyl group is of particular interest in medicinal chemistry as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to improved metabolic stability and binding affinity of drug candidates.[1][2] This document outlines key metal-catalyzed reactions involving CF2Br2, with a focus on practical applications and detailed methodologies.

Nickel-Catalyzed Difluoromethylation of Aryl Halides

Nickel catalysis has proven to be a powerful tool for the difluoromethylation of aryl halides using CF2Br2 as the difluoromethyl source. These reactions often proceed via radical pathways, enabling the coupling of a broad range of substrates under relatively mild conditions.

Metallaphotoredox Difluoromethylation of Aryl Bromides

A highly effective method for the difluoromethylation of aryl and heteroaryl bromides employs a dual nickel/photoredox catalytic system.[1][2][3] This approach utilizes visible light to generate a difluoromethyl radical from CF2Br2, which is then intercepted by a nickel catalyst in a cross-coupling cycle.

Reaction Scheme:

Quantitative Data: Substrate Scope

The metallaphotoredox difluoromethylation of aryl bromides demonstrates broad applicability across a diverse range of substrates. The following table summarizes the yields for various electronically and sterically diverse aryl and heteroaryl bromides.

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-(Difluoromethyl)benzonitrile83
21-Bromo-4-(trifluoromethoxy)benzene1-(Difluoromethyl)-4-(trifluoromethoxy)benzene81
3Methyl 4-bromobenzoateMethyl 4-(difluoromethyl)benzoate79
44'-Bromoacetophenone1-(4-(Difluoromethyl)phenyl)ethan-1-one75
51-Bromo-4-phenylbenzene4-(Difluoromethyl)-1,1'-biphenyl80
61-Bromo-4-methoxybenzene1-(Difluoromethyl)-4-methoxybenzene72
72-Bromonaphthalene2-(Difluoromethyl)naphthalene78
83-Bromopyridine3-(Difluoromethyl)pyridine84
92-Bromoquinoline2-(Difluoromethyl)quinoline76
105-Bromo-1-methyl-1H-imidazole5-(Difluoromethyl)-1-methyl-1H-imidazole65

Experimental Protocol: General Procedure for Metallaphotoredox Difluoromethylation

Materials:

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • Nickel Catalyst: NiBr2·dtbbpy (5 mol%)

  • Aryl bromide (0.5 mmol, 1.0 equiv)

  • This compound (CF2Br2) (1.0-2.0 equiv, see note)

  • Tris(trimethylsilyl)silane ((TMS)3SiH) (1.05 equiv)

  • 2,6-Lutidine (2.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME) (to make a 0.1 M solution)

Note: For electron-deficient aryl bromides, 2.0 equivalents of CF2Br2 are typically used. For electron-rich and electron-neutral aryl bromides, 1.0 equivalent is often sufficient.

Procedure:

  • In a nitrogen-filled glovebox, a 4 mL vial is charged with Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.005 mmol), NiBr2·dtbbpy (0.025 mmol), and the aryl bromide (0.5 mmol).

  • Anhydrous DME is added to the vial, followed by 2,6-lutidine (1.0 mmol) and (TMS)3SiH (0.525 mmol).

  • This compound is then added, and the vial is sealed with a Teflon-lined cap.

  • The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 18 hours.

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylated arene.

Proposed Catalytic Cycle:

The following diagram illustrates the proposed dual catalytic cycle for the metallaphotoredox difluoromethylation of aryl bromides.

G cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle Ir(III) Ir(III) Ir(II) Ir(II) Ir(III)->Ir(II) SET Ir(III)* Ir(III)* Ir(III)->Ir(III)* hv (Blue LED) Ir(II)->Ir(III) SET [Ni(I)ArBr]- Silyl Radical Silyl Radical Ir(III)*->Silyl Radical SET (TMS)3Si- anion Ni(0) Ni(0) Ni(II)ArBr Ni(II)ArBr Ni(0)->Ni(II)ArBr Oxidative Addition Ar-Br Ni(III)(CF2H)ArBr Ni(III)(CF2H)ArBr Ni(II)ArBr->Ni(III)(CF2H)ArBr Radical Capture •CF2H Ni(I)Br Ni(I)Br Ni(III)(CF2H)ArBr->Ni(I)Br Reductive Elimination Ar-CF2H Ni(I)Br->Ni(0) Reduction CF2Br2 CF2Br2 •CF2H •CF2H Silyl Radical->•CF2H Halogen Abstraction CF2Br2 (TMS)3SiH (TMS)3SiH (TMS)3SiH->Silyl Radical

Caption: Proposed mechanism for metallaphotoredox difluoromethylation.

Palladium-Catalyzed Reactions of this compound

Palladium catalysts are also effective in mediating transformations of CF2Br2, particularly in reactions involving the formation of difluorocarbene (:CF2) or its synthetic equivalents.

Palladium-Catalyzed Difluorocarbene Transfer

While direct use of CF2Br2 in palladium-catalyzed difluorocarbene transfer is less common, related precursors highlight the potential of this approach. For instance, BrCF2CO2K can serve as a difluorocarbene source in palladium-catalyzed carbonylative cyclization reactions.[4][5] This suggests that under appropriate conditions, CF2Br2 could be utilized in similar transformations.

Reaction Scheme (Illustrative, with a :CF2 precursor):

Caption: Experimental workflow for Pd-catalyzed difluorocarbene transfer.

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and often complementary approach to palladium and nickel for C-C and C-heteroatom bond formation. While direct cross-coupling of CF2Br2 with copper is not as extensively documented as with nickel, related copper-catalyzed fluoroalkylation reactions provide a basis for potential applications.

Quantitative Data: Substrate Scope for Copper-Catalyzed Trifluoromethylation of Alkyl Bromides (Illustrative of Cu-catalyzed Fluoroalkylation)

The following table showcases the scope of a copper-catalyzed trifluoromethylation of alkyl bromides, demonstrating the potential for copper to mediate the coupling of C(sp3)-halides with fluorinated partners.

EntryAlkyl BromideProductYield (%)
11-Bromoadamantane1-(Trifluoromethyl)adamantane95
2Bromocyclohexane(Trifluoromethyl)cyclohexane88
31-Bromo-4-phenylbutane1-Phenyl-4-(trifluoromethyl)butane83
4N-(2-Bromoethyl)phthalimideN-(2-(Trifluoromethyl)ethyl)phthalimide75
5Benzyl bromide(Trifluoromethyl)benzene72

Logical Relationship of Reagent Activation in Fluoroalkylation:

G CF2Br2 CF2Br2 Difluoromethyl_Radical •CF2H CF2Br2->Difluoromethyl_Radical Radical Pathway Difluorocarbene :CF2 CF2Br2->Difluorocarbene Carbene Pathway Metal_Catalyst Metal Catalyst (Ni, Pd, Cu) Metal_Catalyst->Difluoromethyl_Radical Metal_Catalyst->Difluorocarbene Radical_Initiator Radical Initiator (e.g., Light, Silyl Radical) Radical_Initiator->Difluoromethyl_Radical

Caption: Divergent activation pathways of this compound.

Conclusion

This compound is a versatile and valuable reagent in metal-catalyzed reactions for the synthesis of fluorinated organic molecules. The methodologies outlined in these application notes, particularly the nickel-catalyzed metallaphotoredox difluoromethylation, provide robust and broadly applicable protocols for researchers in academia and industry. The continued exploration of palladium and copper-catalyzed transformations of CF2Br2 is expected to further expand the synthetic utility of this important C1 building block. The provided protocols and data serve as a practical guide for the implementation of these reactions in synthetic and medicinal chemistry programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Difluorocyclopropanation with CBr₂F₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for difluorocyclopropanation reactions using dibromodifluoromethane (CBr₂F₂). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot experiments, optimize reaction yields, and address frequently asked questions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the difluorocyclopropanation of alkenes with CBr₂F₂.

Issue 1: Low to No Product Yield

Potential Cause Recommended Solution
Inefficient Difluorocarbene Generation The generation of difluorocarbene (:CF₂) from CBr₂F₂ is a critical step. Ensure the chosen method and reagents are appropriate for your substrate. Common methods include the use of reducing agents like zinc or phosphines such as triphenylphosphine (B44618).[1] For phosphine-based methods, the addition of potassium fluoride (B91410) and a crown ether (e.g., 18-crown-6) can enhance yields.[1]
Unsuitable Reaction Temperature The optimal temperature for difluorocarbene generation and subsequent cyclopropanation can vary. If the temperature is too low, the reaction may be too slow. If it is too high, decomposition of the carbene or side reactions may occur. Experiment with a temperature gradient to find the optimal conditions for your specific substrate and reagent system.
Poor Substrate Reactivity Difluorocarbene is an electrophilic species and reacts more readily with electron-rich alkenes.[1] If your substrate is electron-deficient, consider increasing the reaction time, temperature, or the concentration of the carbene precursor. Alternatively, explore alternative difluorocarbene sources that may be more reactive.
Substrate or Reagent Degradation Ensure the purity of your alkene substrate, CBr₂F₂, and any other reagents. Impurities can interfere with the reaction. CBr₂F₂ should be handled with care as it can be a source of toxic fumes at high temperatures.[2]
Volatility of the Product Difluorocyclopropanated products can be volatile, leading to loss during workup and purification.[3] Use low-boiling point solvents for easier removal under reduced pressure and consider purification methods that minimize product loss, such as careful column chromatography.[3]

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Dimerization of Difluorocarbene At high concentrations, difluorocarbene can dimerize to form tetrafluoroethylene. To minimize this, consider a slow addition of the difluorocarbene precursor or the activating reagent to maintain a low concentration of the carbene throughout the reaction.
Reaction with Solvent The solvent should be inert to the reaction conditions. Protic solvents should be avoided. High-boiling aprotic solvents like diglyme (B29089) are often used in thermal decomposition methods of other carbene precursors and may be suitable.[4]
Rearrangement or Decomposition of the Product Some difluorocyclopropanes can be unstable under the reaction conditions, especially at elevated temperatures. Monitor the reaction progress and try to isolate the product as soon as the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating difluorocarbene from CBr₂F₂?

A1: The primary methods for generating difluorocarbene from CBr₂F₂ involve its reaction with a reducing agent or a phosphine (B1218219). The reduction with zinc is a known method.[1][5] Another approach is the reaction with triphenylphosphine, which forms a phosphonium (B103445) salt that then decomposes to generate difluorocarbene.[1]

Q2: How does the electronic nature of the alkene affect the reaction yield?

A2: Difluorocarbene is an electrophilic carbene due to the high electronegativity of the fluorine atoms.[1] Consequently, it reacts more efficiently with alkenes that are electron-rich. Alkenes with electron-donating substituents will generally give higher yields of the corresponding difluorocyclopropane compared to electron-deficient alkenes.[1]

Q3: Are there safer alternatives to CBr₂F₂ for difluorocyclopropanation?

A3: Yes, several other reagents are widely used for difluorocyclopropanation, some of which are considered more environmentally friendly or less hazardous. These include:

  • Sodium chlorodifluoroacetate (ClCF₂COONa): Decomposes upon heating to generate difluorocarbene.[3][4]

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent): Generates difluorocarbene in the presence of a nucleophilic catalyst like sodium iodide.[1][6]

  • Diethyl bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂): A commercially available reagent that can generate difluorocarbene under basic conditions.[7][8]

Q4: What are the key safety precautions when working with CBr₂F₂?

A4: this compound is a colorless, nonflammable liquid that can be irritating to the skin and may cause illness if ingested.[2] It is important to handle CBr₂F₂ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. At high temperatures, it may emit toxic fumes.[2]

Experimental Protocols

General Protocol for Difluorocyclopropanation using CBr₂F₂ and Triphenylphosphine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere (e.g., argon or nitrogen), add the alkene substrate (1.0 mmol, 1.0 equiv) and triphenylphosphine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add a suitable anhydrous, aprotic solvent (e.g., toluene (B28343) or THF).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add this compound (CBr₂F₂) (1.5 mmol, 1.5 equiv) to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Comparison of Common Difluorocarbene Precursors and Conditions

PrecursorActivating Reagent/ConditionTypical SolventTemperature (°C)AdvantagesDisadvantages
CBr₂F₂ TriphenylphosphineToluene, THFRefluxReadily availablePotential for phosphine oxide byproducts
CBr₂F₂ ZincDMF, THFVariesInexpensiveHeterogeneous reaction, potential for side reactions[5]
ClCF₂COONa HeatDiglyme150-190Inexpensive, simpleHigh temperatures required, limited to thermally stable substrates[4]
TMSCF₃ NaI (catalytic)THF, DMF60-80Mild conditions, high yields[6]Reagent cost
BrCF₂P(O)(OEt)₂ Base (e.g., K₂CO₃)Acetonitrile, DMFRoom Temp to 80Mild conditionsReagent cost

Visualizations

Troubleshooting_Difluorocyclopropanation start Low or No Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Optimize Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_substrate Evaluate Substrate Reactivity substrate_ok Substrate Electron-Rich? check_substrate->substrate_ok reagent_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No conditions_ok->check_substrate Yes adjust_temp Adjust Temperature and Time conditions_ok->adjust_temp No increase_equivalents Increase Reagent Equivalents substrate_ok->increase_equivalents No success Improved Yield substrate_ok->success Yes purify_reagents->check_reagents adjust_temp->check_conditions increase_equivalents->check_conditions consider_alternative Consider Alternative :CF2 Source increase_equivalents->consider_alternative Still Low Yield consider_alternative->success

Caption: Troubleshooting workflow for low yield in difluorocyclopropanation.

References

Technical Support Center: Dibromodifluoromethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during organic synthesis using dibromodifluoromethane (CBr₂F₂).

Section 1: Troubleshooting Guides

This section addresses specific problems users may face during their experiments, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Difluorocyclopropane Product

Question: I am performing a difluorocyclopropanation reaction with an alkene and this compound, but I am observing a low yield of my desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in difluorocyclopropanation reactions using this compound are a common issue, often stemming from inefficient generation of difluorocarbene (:CF₂) or competing side reactions. The reactivity of the alkene substrate plays a crucial role; electron-deficient alkenes are particularly challenging.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low difluorocyclopropane yield.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Inefficient Difluorocarbene Generation The method used to generate :CF₂ from CBr₂F₂ may not be effective for your specific substrate. This is particularly true for electron-deficient alkenes.- For electron-deficient alkenes, consider using a more reactive difluorocarbene precursor such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with a fluoride (B91410) source. - Employ a metal-based system to facilitate carbene transfer. For example, the use of zinc dust can be effective.
Low Alkene Reactivity Electron-deficient alkenes react sluggishly with the electrophilic difluorocarbene.- Increase the reaction temperature, but monitor for decomposition of starting materials and products. - Use a higher concentration of reactants. - Consider using a catalytic system, such as a cobalt-porphyrin complex, which has been shown to facilitate difluorocarbene transfer to electron-deficient alkenes.[1]
Side Reactions of Difluorocarbene Difluorocarbene can dimerize to form tetrafluoroethylene (B6358150) (TFE) or react with other components in the reaction mixture.- Maintain a low, steady concentration of difluorocarbene by slow addition of the CBr₂F₂ or the activating reagent. - Lowering the reaction temperature can disfavor the second-order dimerization reaction.[2]
Reagent Purity and Stoichiometry Impurities in CBr₂F₂ or incorrect stoichiometry can lead to low conversion.- Ensure CBr₂F₂ is of high purity and free from acidic impurities. - Optimize the stoichiometry of the reagents. An excess of the alkene may be beneficial.
Reaction with Solvent The solvent may react with the generated difluorocarbene or other reactive intermediates.- Use a non-protic, inert solvent such as toluene, THF, or glyme.
Issue 2: Formation of Unexpected Byproducts

Question: My reaction is producing significant amounts of unexpected byproducts. What are the likely side reactions and how can I minimize them?

Answer:

The generation of difluorocarbene is often accompanied by side reactions. Understanding these pathways is key to optimizing your reaction conditions.

Common Side Reactions and Byproducts:

Caption: Common side reaction pathways of this compound.

Specific Side Reactions and Mitigation Strategies:

Side Reaction Description Mitigation Strategies
Dimerization to Tetrafluoroethylene (TFE) Two molecules of difluorocarbene react to form TFE. This is a very common and often major side reaction.- Slow Addition: Use a syringe pump to add CBr₂F₂ or the activating reagent slowly to keep the instantaneous concentration of :CF₂ low.[2] - Lower Temperature: Reduce the reaction temperature to decrease the rate of dimerization. - Increase Substrate Concentration: A higher concentration of the alkene will increase the probability of the desired cycloaddition reaction.
Rearrangement Reactions Difluorocarbene can induce rearrangements in certain substrates, such as the Stevens rearrangement in tertiary amines.[3][4]- Carefully consider the structure of your substrate. If it is prone to rearrangement, alternative synthetic routes may be necessary. - In some cases, adjusting the reaction temperature or solvent can influence the ratio of rearrangement to cycloaddition.
Hydrolysis Although CBr₂F₂ hydrolyzes very slowly, under certain conditions (e.g., presence of strong bases or high temperatures), it can react with trace amounts of water to form decomposition products.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents.
Free Radical Addition Under conditions that promote radical formation (e.g., UV light, radical initiators), CBr₂F₂ can undergo free radical addition to alkenes, leading to a mixture of products.[5]- Conduct the reaction in the dark and avoid sources of UV light. - Ensure reagents are free from peroxide impurities. - If radical addition is desired, use a radical initiator and appropriate reaction conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with this compound?

A1: this compound is a volatile and dense liquid. It should be handled in a well-ventilated fume hood. It can cause irritation to the skin and eyes, and inhalation of vapors may cause dizziness or other central nervous system effects. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: How can I purify my difluorocyclopropane product from the reaction mixture?

A2: Purification can often be achieved by column chromatography on silica (B1680970) gel. Due to the volatility of many difluorocyclopropanes, care should be taken during solvent removal. It is advisable to use a rotary evaporator with a cold trap and to avoid excessive heating. For Wittig-type reactions involving phosphine (B1218219) oxides, specific precipitation or filtration techniques can be employed to remove the triphenylphosphine (B44618) oxide byproduct before chromatography.[3][4][5][6][7]

Q3: My reaction with an electron-deficient alkene is still not working well, even with a zinc-based system. What else can I try?

A3: For particularly challenging electron-deficient alkenes, consider the following advanced strategies:

  • Alternative Precursors: Reagents like TMSCF₂Br (Ruppert-Prakash reagent) can generate difluorocarbene under milder conditions and may be more effective.[8][9]

  • Catalytic Systems: Explore the use of transition metal catalysts, such as those based on cobalt or copper, which can facilitate the transfer of difluorocarbene to electron-deficient double bonds.[1]

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, potentially improving yields and minimizing side reactions.

Q4: I am observing the formation of an unexpected product that appears to be the result of a rearrangement. What could be happening?

A4: Difluorocarbene is known to induce rearrangements in certain substrates. For example, with tertiary amines, a[3][5]- or[5][6]-Stevens rearrangement can occur.[3][4] If you suspect a rearrangement, detailed structural characterization of the byproduct (e.g., by NMR, MS) is crucial. A thorough literature search for similar rearrangements with your substrate class is also recommended.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Difluorocyclopropanation of an Electron-Rich Alkene

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 eq) and a suitable anhydrous solvent (e.g., toluene).

  • Reagent Addition: Add this compound (1.5 - 2.0 eq) to the dropping funnel.

  • Activation: To the stirred solution of the alkene, add the activating reagent (e.g., zinc dust, 2.0 - 3.0 eq).

  • Reaction: Add the this compound dropwise from the dropping funnel to the reaction mixture at a controlled temperature (this may range from room temperature to reflux, depending on the substrate).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride for zinc-mediated reactions).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Free Radical Addition of CBr₂F₂ to an Alkene

This protocol is intended for the intentional synthesis of free-radical addition products.

  • Preparation: In a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., a non-polar solvent like hexane).

  • Initiation: Add a radical initiator (e.g., AIBN or benzoyl peroxide, 0.1 eq).

  • Reaction: Irradiate the mixture with a UV lamp or heat to the decomposition temperature of the initiator.

  • Monitoring: Monitor the reaction by GC-MS to follow the consumption of starting material and the formation of products.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Section 4: Quantitative Data

The following table summarizes typical yields and side product formation in difluorocyclopropanation reactions under various conditions. Note that these are representative examples, and actual results may vary depending on the specific substrate and reaction setup.

Alkene CBr₂F₂ Source/Activator Solvent Temp (°C) Desired Product Yield (%) Major Side Product(s) & Yield (%) Reference
StyreneCBr₂F₂ / ZnTHF6575-85TFE (not quantified)General observation
1-OcteneCBr₂F₂ / NaHDiglyme12060TFE, oligomers (not quantified)General observation
Methyl AcrylateCBr₂F₂ / ZnTHF65<10TFE, polymer[1] (qualitative)
Methyl AcrylateCo(TPP) / Me₃SiCF₃ / NaIBenzene2572Not specified[1]
1,1-DiphenyletheneBrCF₂COONaDiglyme15095Not specified[10]

Disclaimer: The information provided in this technical support center is for guidance only. All experiments should be conducted with appropriate safety precautions and by qualified personnel. Reaction conditions may require optimization for specific applications.

References

Minimizing tetrafluoroethylene byproduct in difluorocarbene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of tetrafluoroethylene (B6358150) (TFE) and other byproducts during difluorocarbene reactions.

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses common issues encountered during difluorocarbene reactions, with a focus on preventing the formation of tetrafluoroethylene (TFE).

ProblemPotential Cause(s)Recommended Solution(s)
High levels of tetrafluoroethylene (TFE) or other oligomers. The rate of difluorocarbene (:CF2) generation is too high compared to its rate of reaction with the substrate.[1] Excess :CF2 rapidly dimerizes to form TFE.[1]1. Reduce Reaction Temperature: Lowering the temperature will decrease the rate of precursor decomposition. 2. Implement Slow Addition: Use a syringe pump to slowly add the difluorocarbene precursor or a chemical initiator.[1] This maintains a low, steady-state concentration of :CF2, ensuring it reacts with the substrate as it is formed.[1] 3. Choose a Milder Precursor: Select a precursor that generates difluorocarbene under less harsh conditions, matching the stability and reactivity of your substrate.[1]
Inconsistent reaction kinetics, sometimes with sudden acceleration. This can be characteristic of certain generation methods, such as the NaI-mediated reaction of TMSCF3, which can undergo quasi-stochastic autoacceleration.[1]For more reproducible kinetics, consider using an initiator like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), which tends to result in auto-inhibition rather than acceleration.[1]
Low yield of the desired product despite using excess precursor. Competing side reactions can consume the difluorocarbene precursor without leading to the desired product.[1] These can include complex anionic chain processes that generate byproducts.[1]1. Optimize Reagent Stoichiometry: While an excess of the precursor is often necessary, carefully titrate the amount to find the optimal balance for your specific reaction.[1] 2. Re-evaluate the Precursor/Initiator System: The chosen system may not be optimal for your substrate, leading to a prevalence of side reactions.
Formation of homologous perfluoroalkenes (e.g., c-C3F6). These can arise from reactions of difluorocarbene with itself or with TFE.The strategies to minimize TFE (reducing :CF2 concentration) will also help in reducing the formation of these higher oligomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in difluorocarbene reactions and why does it form?

A1: The most prevalent byproduct is tetrafluoroethylene (TFE).[1] It forms through the dimerization of difluorocarbene (:CF2).[1] This occurs when the rate of difluorocarbene generation surpasses the rate at which it is trapped by the intended substrate.[1] Due to its high reactivity and short half-life, any excess difluorocarbene will quickly react with itself.[1][2]

Q2: How does the choice of difluorocarbene precursor affect TFE formation?

A2: Different precursors release difluorocarbene under varied conditions (e.g., thermal, basic, or nucleophilic activation), which significantly impacts side reactions.[1] For instance, thermal decomposition of sodium chlorodifluoroacetate requires high temperatures, while reagents like TMSCF3 (Ruppert-Prakash reagent) can be activated under milder, ion-catalyzed conditions.[1] The key is to select a precursor whose activation requirements are compatible with the stability and reactivity of your substrate to favor the desired reaction pathway.[1]

Q3: Why is a slow addition of reagents recommended to minimize TFE?

A3: Slow-addition protocols are highly effective in minimizing TFE formation.[1] By slowly adding either the difluorocarbene precursor or a chemical initiator (like NaI for TMSCF3), you maintain a low, steady-state concentration of difluorocarbene.[1] This ensures that the carbene reacts with the substrate as it is generated, effectively suppressing the second-order dimerization reaction that leads to TFE.[1]

Q4: Is it always necessary to use a large excess of the difluorocarbene precursor?

A4: An excess of the precursor, particularly with TMSCF3, is often required to compensate for competing side reactions that consume the reagent without forming the desired product.[1] These side reactions can involve complex anionic chain processes that generate byproducts and lower the overall efficiency of difluorocarbene transfer to the substrate.[1]

Q5: My reaction shows inconsistent kinetics and occasionally accelerates unexpectedly. What could be the cause?

Experimental Protocols

Protocol 1: Difluorocyclopropanation of an Alkene using TMSCF3 and NaI

Preparation:

  • In a flame-dried, argon-purged flask equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol) and sodium iodide (NaI, 0.1 mmol, 10 mol%).

  • Add the desired solvent (e.g., THF).

  • Add TMSCF3 (an excess is often required, e.g., 2.0-3.0 mmol).

Reaction:

  • Stir the mixture at the desired temperature (e.g., room temperature to 70 °C). The optimal temperature will depend on the reactivity of the alkene.

  • Monitor the reaction progress by TLC or GC/MS.

Workup:

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an appropriate organic solvent (e.g., diethyl ether).

Purification:

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Difluorocyclopropanation using Thermal Decomposition of Sodium Chlorodifluoroacetate (ClCF2CO2Na)

Preparation:

  • In a flask equipped with a reflux condenser and a magnetic stir bar, add the alkene substrate (1.0 mmol) and sodium chlorodifluoroacetate (ClCF2CO2Na, typically 1.5-2.0 mmol).

  • Add a high-boiling solvent (e.g., diglyme).

Reaction:

  • Heat the mixture to a temperature sufficient to induce decarboxylation of the ClCF2CO2Na (typically >150 °C).

  • Stir the reaction at this temperature and monitor its progress.

Workup:

  • After cooling to room temperature, dilute the mixture with water.

  • Extract with an organic solvent.

Purification:

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by distillation or chromatography.

Visualizations

experimental_workflow Experimental Workflow for Minimizing TFE cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_flask Flame-dried, argon-purged flask add_substrate Add alkene substrate and NaI prep_flask->add_substrate add_solvent Add solvent (e.g., THF) add_substrate->add_solvent add_precursor Add TMSCF3 add_solvent->add_precursor stir Stir at desired temperature add_precursor->stir monitor Monitor reaction (TLC, GC/MS) stir->monitor quench Quench with aq. NH4Cl monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify (e.g., chromatography) dry->purify

Caption: Workflow for a typical difluorocyclopropanation reaction.

troubleshooting_logic Troubleshooting Logic for High TFE Formation cluster_solutions Solutions action_node action_node start High TFE byproduct detected? cause Rate of :CF2 generation > rate of trapping? start->cause Yes no_problem Continue with protocol start->no_problem No solution1 Reduce reaction temperature cause->solution1 solution2 Implement slow addition of precursor/initiator cause->solution2 solution3 Switch to a milder precursor cause->solution3 end TFE Minimized solution1->end Re-analyze solution2->end Re-analyze solution3->end Re-analyze

Caption: Decision tree for troubleshooting excessive TFE formation.

References

Technical Support Center: Purification of Products from Reactions with Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from reactions involving dibromodifluoromethane (CF₂Br₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted this compound, radical initiators or catalysts (e.g., organotin compounds), byproducts from side reactions (such as dimers or isomers), and high-boiling point solvents like DMF or DMSO. The formation of N-difluoromethylated isomers can also occur, which may present a purification challenge.[1]

Q2: My difluoromethylated product is volatile. What is the best purification method?

A2: For volatile products, distillation is often the most effective purification method.[2] Simple or fractional distillation can be used to separate the product from less volatile impurities.[2][3][4] If the product is heat-sensitive, vacuum distillation at a reduced pressure can lower the boiling point and prevent decomposition.[2][3][4]

Q3: I'm having trouble separating my product from organotin byproducts from a radical reaction. What should I do?

A3: Organotin byproducts can often be removed with an aqueous potassium fluoride (B91410) (KF) wash, which precipitates the tin as insoluble tributyltin fluoride.[5] This precipitate can then be removed by filtration through Celite®.[5] Alternatively, flash chromatography on silica (B1680970) gel treated with triethylamine (B128534) can be effective.[5][6]

Q4: My fluorinated product shows poor peak shape (tailing) during HPLC purification. What is the cause and how can I fix it?

A4: Peak tailing for fluorinated compounds, especially basic ones, is often due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. To address this, you can use an end-capped column, adjust the mobile phase pH to be at least 2 units away from your compound's pKa, or add a mobile phase modifier like trifluoroacetic acid (TFA).[6]

Q5: I am observing "oiling out" instead of crystallization. What causes this and how can I fix it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by a solution that is too concentrated, a cooling process that is too rapid, or the presence of impurities. To resolve this, try using a more dilute solution, slowing down the cooling process, or purifying the compound further by another method like column chromatography before attempting crystallization.[7]

Troubleshooting Guides

Column Chromatography Purification
Problem Possible Causes Solutions
Co-elution of Product and Impurities Insufficient resolution with the chosen solvent system. Impurities have very similar polarity to the target compound.Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. Change Stationary Phase: Switch to a column with a different chemistry, such as a fluorinated phase column, which can offer different selectivity for fluorinated compounds.[6][8]
Low Recovery of Product The product may be too polar and is irreversibly binding to the silica gel. The product is volatile and evaporating during purification and workup.Deactivate Silica Gel: Use a mobile phase containing a small amount of triethylamine to deactivate the acidic sites on the silica gel. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina. Handle with Care: When concentrating fractions, use a cold water bath and avoid excessive vacuum to minimize loss of volatile products.
Streaking or Tailing of Bands The sample is not fully dissolved in the loading solvent. The column is overloaded.Ensure Complete Dissolution: Make sure the sample is fully dissolved in a minimal amount of the mobile phase before loading. Reduce Sample Load: Decrease the amount of crude product loaded onto the column.
Distillation Purification
Problem Possible Causes Solutions
Bumping or Uneven Boiling Superheating of the liquid.Add Boiling Chips or a Stir Bar: This will ensure smooth boiling. Use a Water Bath or Oil Bath: This provides more even heating than a heating mantle.[9]
Product Decomposes During Distillation The boiling point is too high at atmospheric pressure.Use Vacuum Distillation: Reducing the pressure will lower the boiling point of the compound and prevent thermal decomposition.[3][4]
Poor Separation of Product and Impurities Boiling points of the components are too close.Use Fractional Distillation: A fractionating column provides multiple theoretical plates for better separation of liquids with close boiling points.[4][10][11]
Crystallization Purification
Problem Possible Causes Solutions
No Crystals Form The solution is not supersaturated. The compound is too soluble in the chosen solvent.Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the compound.[12] Cool the Solution Slowly: Allow the solution to cool to room temperature undisturbed, then place it in an ice bath or refrigerator.[7] Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[12]
Formation of an Oil or Amorphous Solid The degree of supersaturation is too high. The presence of impurities is inhibiting crystal formation.Use a More Dilute Solution: This will slow down the rate of precipitation.[7] Cool the Solution More Slowly: Place the flask in an insulated container to slow the cooling rate. Purify Further Before Crystallization: Use another method like column chromatography to remove impurities first.[7]
Crystals are Very Small or Needle-like Rapid nucleation.Minimize Nucleation Sites: Use a very clean crystallization vessel. Slow Down Solvent Evaporation: Cover the vessel with a cap with a few small holes.[3]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Radical Addition Reaction
  • Quenching the Reaction: After the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Aqueous Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and transfer it to a separatory funnel. Wash the organic layer with water to remove water-soluble impurities. If a high-boiling polar solvent like DMF was used, multiple washes with water or a brine solution are necessary to remove it.[4][13]

  • Removal of Specific Byproducts:

    • Tin Byproducts: If a tin-based radical initiator was used, wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF).[6] Stir vigorously for at least one minute for each wash. If a precipitate forms at the interface, filter the mixture through a pad of Celite.[5]

    • Acidic/Basic Impurities: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities or with dilute hydrochloric acid (HCl) to remove basic impurities.

  • Drying and Concentration: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Use a cold water bath to prevent the loss of volatile products.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Distillation
  • Apparatus Setup: Assemble the distillation apparatus (simple or fractional) in a fume hood. Use a heating mantle or oil bath for heating.[14]

  • Distillation: Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.[9]

  • Collection: Collect the fraction that distills at the expected boiling point of the product. The collection flask can be cooled in an ice bath to minimize evaporation of a volatile product.[9]

Data Presentation

Table 1: Comparison of Purification Methods for Difluoromethylated Compounds

Purification Method Typical Yield Purity Achieved Advantages Disadvantages
Flash Column Chromatography 40-90%>95%Widely applicable, can separate a range of impurities.Can be time-consuming, potential for product degradation on acidic silica.
Distillation 50-85%>98%Excellent for volatile compounds, scalable.Not suitable for non-volatile or heat-sensitive compounds.
Crystallization 30-70%>99%Can provide very high purity, good for solid products.Yield can be low, finding a suitable solvent can be challenging.

Table 2: GC-MS Parameters for Analysis of this compound Reaction Mixtures

Parameter Example Value
GC Column DB-1 or HP-5ms capillary column
Injector Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min
MS Scan Range 50-500 amu
Ionization Mode Electron Ionization (EI)

Note: These are example parameters and should be optimized for the specific analytes.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction This compound Reaction quench Quench Reaction reaction->quench wash Aqueous Wash (Water, Brine) quench->wash special_wash Specialized Wash (e.g., aq. KF for tin) wash->special_wash dry Dry with Na2SO4/MgSO4 special_wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography distillation Distillation concentrate->distillation crystallization Crystallization concentrate->crystallization analysis Purity Analysis (GC-MS, NMR) chromatography->analysis distillation->analysis crystallization->analysis pure_product pure_product analysis->pure_product Pure Product

Caption: General workflow for the purification of products from reactions with this compound.

Troubleshooting_Logic start Impure Product is_volatile Is the product volatile? start->is_volatile is_solid Is the product solid? is_volatile->is_solid No distillation Consider Distillation is_volatile->distillation Yes crystallization Consider Crystallization is_solid->crystallization Yes chromatography Consider Column Chromatography is_solid->chromatography No

Caption: Decision-making process for selecting a primary purification technique.

References

Handling and safety precautions for Dibromodifluoromethane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and use of Dibromodifluoromethane (CBr₂F₂) in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Halon 1202, is a colorless, nonflammable liquid or gas (above 76°F) with a characteristic odor.[1][2] It is a mixed halomethane and is denser than water.[1] Historically used as a fire extinguishing agent, its production has been phased out under the Montreal Protocol due to its ozone-depleting properties.[1] In a laboratory setting, it can be used as a reagent in chemical synthesis.

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include:

  • Inhalation: High concentrations of vapor can displace oxygen and cause rapid suffocation.[3] Inhalation may also irritate the respiratory tract and affect the central nervous system, leading to dizziness or drowsiness.[1][3]

  • Skin and Eye Contact: Direct contact with the liquid can cause irritation.[1] Contact with the rapidly expanding gas or liquid can cause frostbite.[3]

  • High Temperatures: Although nonflammable, it can decompose at high temperatures to emit toxic and corrosive fumes, such as hydrogen fluoride (B91410) and hydrogen bromide.[1][3]

  • Environmental Hazard: It is a Class I ozone-depleting substance.[1]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, well-ventilated area, out of direct sunlight and away from heat sources.[1][4] Recommended storage temperature is 2 - 8 °C.[5] It should be stored in tightly closed containers and segregated from incompatible materials, such as chemically-active metals (e.g., sodium, potassium, powdered aluminum, zinc, and magnesium).[2][5]

Q4: How should I dispose of this compound waste?

A4: this compound waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5] The primary rinse of any container that held the chemical should also be collected as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaCBr₂F₂
Molecular Weight209.82 g/mol [1]
Boiling Point24.5 °C (76.1 °F)[1]
Melting Point-141 °C (-221.8 °F)[1]
Density2.288 g/cm³ at 15 °C[1]
Vapor Pressure620 mmHg at 20 °C[1]
Water SolubilityInsoluble[1]

Table 2: Occupational Exposure Limits

OrganizationLimit
NIOSH (REL)TWA 100 ppm (860 mg/m³)[5]
OSHA (PEL)TWA 100 ppm (860 mg/m³)[5]
NIOSH (IDLH)2,000 ppm[5]

TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; IDLH = Immediately Dangerous to Life or Health.

Experimental Protocol: General Procedure for Use as a Reagent

This protocol outlines a general procedure for using this compound as a reagent in a chemical reaction. Note: This is a generalized protocol and must be adapted to the specific requirements of your reaction. A thorough risk assessment should be conducted before commencing any new experiment.

Materials:

  • This compound

  • Reaction solvent (anhydrous, if required)

  • Reactants

  • Schlenk line or glove box for inert atmosphere techniques

  • Appropriate glassware (oven-dried)

  • Syringes and needles

  • Stirring apparatus

  • Cooling bath (e.g., ice-water or dry ice/acetone)

  • Quenching solution

  • Personal Protective Equipment (PPE): Safety goggles, face shield, flame-resistant lab coat, cryogenic gloves (if handling as a liquid at low temperatures), and appropriate chemical-resistant gloves (e.g., Viton® or laminate).

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and, if necessary, oven-dried and cooled under an inert atmosphere.

    • Set up the reaction apparatus in a certified chemical fume hood.

    • Don all required PPE.

  • Reaction Setup:

    • Charge the reaction flask with the substrate and solvent under an inert atmosphere.

    • Cool the reaction mixture to the desired temperature using a cooling bath.

  • Addition of this compound:

    • As this compound has a low boiling point, it can be handled as a gas or a condensed liquid.

    • As a Gas: Bubble a known amount of the gas through the reaction mixture via a needle connected to a gas cylinder with a regulator and a flow meter.

    • As a Liquid: Condense a known volume of the gas into a pre-calibrated, cooled graduated cylinder or a cold finger and then transfer it to the reaction flask via a cannula or a pre-cooled syringe.

  • Reaction Monitoring:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Work-up and Quenching:

    • Once the reaction is complete, carefully quench any unreacted this compound and other reactive species by slowly adding an appropriate quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate for acidic byproducts).

  • Isolation and Purification:

    • Isolate the desired product using standard laboratory techniques such as extraction, distillation, or chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly. 1. Purity of this compound may be low. 2. Reaction temperature is too low. 3. Inadequate mixing. 4. Presence of inhibitors (e.g., water or oxygen in air-sensitive reactions).1. Use a fresh, high-purity source of the reagent. 2. Gradually increase the reaction temperature while monitoring for any exothermic events. 3. Increase the stirring rate. 4. Ensure all solvents and reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Formation of unexpected byproducts. 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reactants. 3. Side reactions with solvent or impurities.1. Lower the reaction temperature. 2. Carefully re-calculate and measure the amounts of all reactants. 3. Use a different, less reactive solvent and ensure all reagents are pure.
Difficulty in handling and measuring this compound. 1. Its low boiling point makes it volatile and difficult to handle as a liquid at room temperature.1. Use a closed system for transfer. Condense the gas in a cold trap or a pre-calibrated, cooled vessel for accurate measurement before adding to the reaction.
Pressure buildup in the reaction vessel. 1. The reaction is generating gaseous byproducts. 2. The reaction vessel is a closed system.1. Ensure the reaction is properly vented to a scrubbing system to neutralize any toxic gases. Never run a reaction that produces gas in a sealed container.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_ppe Don PPE prep_glassware Prepare Dry Glassware prep_ppe->prep_glassware prep_hood Setup in Fume Hood prep_glassware->prep_hood reaction_setup Setup Reaction Under Inert Atmosphere prep_hood->reaction_setup reaction_cool Cool Reaction Mixture reaction_setup->reaction_cool reaction_add Add this compound reaction_cool->reaction_add reaction_monitor Monitor Reaction reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_isolate Isolate Product workup_quench->workup_isolate workup_purify Purify Product workup_isolate->workup_purify

Caption: Experimental Workflow for Using this compound.

logical_relationship cluster_hazards Primary Hazards cluster_precautions Safety Precautions substance This compound inhalation Inhalation Hazard substance->inhalation contact Skin/Eye Contact Hazard substance->contact thermal Thermal Decomposition substance->thermal environmental Environmental Hazard substance->environmental storage Proper Storage substance->storage ppe Appropriate PPE inhalation->ppe ventilation Adequate Ventilation inhalation->ventilation contact->ppe thermal->ventilation disposal Correct Disposal environmental->disposal

Caption: Hazards and Safety Precautions for this compound.

References

Technical Support Center: Troubleshooting CBr2F2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibromodifluoromethane (CBr₂F₂) reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes when working with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with CBr₂F₂?

A1: this compound is a colorless, nonflammable liquid.[1] While it is not flammable, it can emit toxic fumes, including hydrogen fluoride (B91410) and hydrogen bromide, when exposed to high temperatures.[2] Therefore, all manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Due to its high vapor pressure, ensure that reaction vessels are properly sealed and that there are no leaks in the experimental setup.[2]

Q2: How critical is the purity of CBr₂F₂ for reaction success?

A2: The purity of CBr₂F₂ is crucial for achieving high conversion rates and minimizing side reactions. Impurities can interfere with catalysts, initiate unwanted side reactions, or introduce moisture, which can be detrimental to many organometallic and moisture-sensitive reactions. It is recommended to use CBr₂F₂ from a reputable supplier and, if necessary, purify it by distillation before use.

Q3: What is the impact of moisture on CBr₂F₂ reactions?

A3: Moisture can have a significant negative impact on reactions involving CBr₂F₂, particularly those that proceed through radical or organometallic intermediates. Water can react with Grignard reagents and other strong bases, quenching them and preventing the desired reaction from occurring.[3][4] For reactions involving Lewis acid catalysts, water can deactivate the catalyst by forming hydrates.[5] Therefore, it is imperative to use anhydrous solvents and oven-dried glassware and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Low Conversion Rates: A Guide

Low conversion rates are a common challenge in CBr₂F₂ reactions. This section provides a systematic approach to troubleshooting these issues based on the type of reaction being performed.

Photocatalytic and Radical Reactions

Photocatalytic and radical-initiated reactions are common methods for utilizing CBr₂F₂ in organic synthesis, particularly for the introduction of the difluoromethyl group.

Problem: Low or no product yield.

Potential CauseTroubleshooting Suggestion
Inactive or Inefficient Photocatalyst/Radical Initiator - Ensure the photocatalyst or radical initiator is fresh and has been stored correctly. - Optimize the catalyst/initiator loading. Insufficient amounts can lead to slow or incomplete reactions, while excess amounts can sometimes lead to side reactions. - For photocatalytic reactions, ensure the light source has the correct wavelength and sufficient intensity to excite the catalyst.
Inappropriate Solvent - The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often effective.[1][6] - Perform a solvent screen to identify the optimal medium for your specific reaction.
Presence of Radical Inhibitors - Oxygen can act as a radical inhibitor. Ensure the reaction mixture is thoroughly degassed before initiating the reaction. - Impurities in the starting materials or solvent can also quench radical intermediates. Purify all reagents before use.
Suboptimal Reaction Temperature - While many photocatalytic reactions are performed at room temperature, some may benefit from gentle heating or cooling. - Optimize the temperature to find the balance between reaction rate and selectivity.

This protocol is a general guideline for the visible-light-induced hydrobromodifluoromethylation of alkenes with CBr₂F₂.

  • Materials: Alkene (1.0 equiv), CBr₂F₂ (2.0 equiv), photocatalyst (e.g., fac-[Ir(ppy)₃] or Eosin Y, 1-5 mol%), solvent (e.g., anhydrous THF or MeOH), and a base if necessary (e.g., KHCO₃).

  • Procedure:

    • To an oven-dried reaction vessel, add the alkene, solvent, and photocatalyst.

    • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

    • Add CBr₂F₂ via syringe.

    • If required, add the base.

    • Irradiate the reaction mixture with a suitable light source (e.g., blue or green LEDs) at a controlled temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction and purify the product by column chromatography.

EntryPhotocatalystSolventBaseYield (%)
1fac-Ir(ppy)₃MeOH-Moderate to Excellent
2Eosin YTHFKHCO₃Good

Note: Yields are highly substrate-dependent.

G start Low Conversion in Photocatalytic Reaction catalyst Check Catalyst Activity and Loading start->catalyst light Verify Light Source (Wavelength, Intensity) catalyst->light If catalyst is active success Improved Conversion catalyst->success If new catalyst works solvent Optimize Solvent light->solvent If light source is correct light->success If new light source works degas Ensure Proper Degassing (Remove O₂) solvent->degas If solvent is optimized solvent->success If new solvent works temp Adjust Reaction Temperature degas->temp If degassing is complete degas->success If degassing improves yield reagents Check Reagent Purity temp->reagents If temperature is optimized temp->success If new temperature works reagents->success If reagents are pure

Caption: Troubleshooting workflow for photocatalytic CBr₂F₂ reactions.

Nucleophilic Substitution Reactions

CBr₂F₂ can undergo nucleophilic substitution, although it is generally less reactive than other alkyl halides.

Problem: Low yield of the desired substitution product.

Potential CauseTroubleshooting Suggestion
Poor Nucleophile - Use a stronger, less sterically hindered nucleophile. - The reactivity of nucleophiles generally follows their basicity.
Unfavorable Solvent - Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for Sₙ2 reactions as they do not solvate the nucleophile as strongly as protic solvents.[6]
Side Reactions - In reactions with strong bases, elimination reactions can compete with substitution. - The use of a non-nucleophilic base can sometimes mitigate this.
Leaving Group Ability - While bromine is a good leaving group, the overall reactivity of CBr₂F₂ can be low. Increasing the reaction temperature may be necessary.

This protocol provides a general procedure for the reaction of CBr₂F₂ with an alkoxide.

  • Materials: Alcohol (1.0 equiv), strong base (e.g., NaH, 1.1 equiv), CBr₂F₂ (1.5 equiv), anhydrous polar aprotic solvent (e.g., DMF).

  • Procedure:

    • To an oven-dried, three-necked flask under an inert atmosphere, add the alcohol and the solvent.

    • Cool the solution in an ice bath and slowly add the base.

    • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

    • Cool the resulting alkoxide solution and add CBr₂F₂ dropwise.

    • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.

    • After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the product.

NucleophileSolventTemperature (°C)Yield (%)
Sodium EthoxideDMF80Moderate
Sodium PhenoxideDMSO100Moderate to Good

Note: Yields are highly dependent on the specific nucleophile and reaction conditions.

SN2 Nu Nu⁻ CBr2F2 CBr₂F₂ Nu->CBr2F2 Nucleophilic Attack TransitionState [Nu---C(Br)F₂---Br]⁻ CBr2F2->TransitionState Product Nu-CF₂Br TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: Sₙ2 reaction pathway for CBr₂F₂.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

CBr₂F₂ can react with organometallic reagents, but careful control of reaction conditions is necessary to avoid side reactions.

Problem: Low yield of the desired cross-coupling product.

Potential CauseTroubleshooting Suggestion
Grignard Reagent Decomposition - Grignard reagents are strong bases and will react with any protic source, including water.[3][4] Ensure strictly anhydrous conditions.
Side Reactions - The Grignard reagent can act as a base, leading to elimination reactions. - The high reactivity of Grignard reagents can also lead to the formation of byproducts through reaction with the solvent (e.g., THF).[7]
Low Reactivity of CBr₂F₂ - The C-Br bond in CBr₂F₂ may require activation. The use of a transition metal catalyst (e.g., Pd or Ni complexes) can facilitate cross-coupling reactions.[8]
Incorrect Stoichiometry - Optimize the ratio of the Grignard reagent to CBr₂F₂. An excess of the Grignard reagent may be necessary to drive the reaction to completion.

This is a general protocol for a transition-metal-catalyzed cross-coupling reaction.

  • Materials: Aryl or alkyl Grignard reagent (1.2 equiv), CBr₂F₂ (1.0 equiv), transition metal catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), anhydrous THF.

  • Procedure:

    • To a flame-dried, two-necked flask under an inert atmosphere, add the catalyst.

    • Add a solution of CBr₂F₂ in THF.

    • Cool the mixture to 0 °C and slowly add the Grignard reagent.

    • Allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction by GC-MS.

    • Upon completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract the product.

    • Purify the product by column chromatography.

Grignard start Low Yield in Grignard Reaction anhydrous Ensure Anhydrous Conditions start->anhydrous temp Optimize Reaction Temperature anhydrous->temp If conditions are dry catalyst Add Transition Metal Catalyst temp->catalyst If temperature is optimized ratio Adjust Reagent Ratio catalyst->ratio If catalyst is added success Improved Yield ratio->success If ratio is optimized

Caption: Decision tree for optimizing CBr₂F₂ Grignard reactions.

This technical support center provides a starting point for troubleshooting common issues in CBr₂F₂ reactions. Successful synthesis often requires careful optimization of multiple parameters. For further assistance, please consult the relevant primary literature for your specific transformation.

References

Technical Support Center: Optimizing Solvent Conditions for Dibromodifluoromethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving dibromodifluoromethane (CBr₂F₂). This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted guidance to streamline your experimental workflows and troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a reaction with this compound?

When selecting a solvent for reactions involving this compound, the principal consideration is the method of difluorocarbene (:CF₂) generation. The choice of solvent will significantly impact the reaction's efficiency and outcome. Key factors include the solvent's polarity, its ability to solvate intermediates, and its inertness under the reaction conditions. For instance, in the generation of diazidodifluoromethane, solvents like DMF, water, THF, MeCN, and 1,2-dimethoxyethane (B42094) were initially explored, highlighting the empirical nature of solvent selection.[1]

Q2: Which classes of solvents are generally recommended for difluorocarbene generation from CBr₂F₂?

Aprotic solvents are typically favored for difluorocarbene generation from CBr₂F₂. The specific choice depends on the reagents used to induce the formation of the carbene. Common choices include:

  • Ethers: Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are frequently used due to their ability to solvate cations and their relative inertness.[1]

  • Amides: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can be effective, particularly in reactions involving salts.[1]

  • Nitriles: Acetonitrile (MeCN) is another common aprotic solvent that can be suitable for these reactions.[1]

Q3: Can protic solvents be used in reactions with this compound?

The use of protic solvents is generally discouraged in reactions where the generation of difluorocarbene is the primary objective. Protic solvents can react with the highly electrophilic difluorocarbene, leading to undesired side products and a reduction in the yield of the desired product. However, in specific cases, such as certain nucleophilic substitution reactions, aqueous or alcoholic solvent mixtures might be employed, though careful optimization is required.[2]

Q4: How does solvent polarity influence the reaction outcome?

Solvent polarity can have a profound effect on both the rate of difluorocarbene formation and its subsequent reactions. In many cases, a solvent of moderate polarity provides a good balance between dissolving the reactants and stabilizing any charged intermediates that may form. For reactions proceeding through a polar mechanism, a more polar solvent may accelerate the reaction. Conversely, for reactions with non-polar transition states, a less polar solvent might be optimal.

Troubleshooting Guides

Problem: Low or no product yield.

dot

G start Low/No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions solvent_issue Is the Solvent Appropriate and Dry? check_conditions->solvent_issue solvent_screening Perform Solvent Screening solvent_issue->solvent_screening No increase_temp Increase Reaction Temperature solvent_issue->increase_temp Yes end_good Problem Resolved solvent_screening->end_good end_bad Consult Further Literature solvent_screening->end_bad increase_time Increase Reaction Time increase_temp->increase_time optimize_reagents Optimize Reagent Ratios increase_time->optimize_reagents optimize_reagents->end_good optimize_reagents->end_bad

Caption: Troubleshooting flowchart for low product yield.

Solutions:

  • Verify Reagent Purity: Ensure that the this compound and other reagents are of high purity. Impurities can inhibit the reaction or lead to side products.

  • Solvent Purity and Anhydrous Conditions: The presence of water or other protic impurities in the solvent can quench the reactive intermediates. It is often crucial to use freshly distilled or anhydrous solvents.

  • Reaction Temperature: Some methods for generating difluorocarbene require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider cautiously increasing the temperature.

  • Concentration: Running the reaction at a higher concentration may improve the reaction rate.

  • Ineffective Mixing: Ensure vigorous stirring, as poor mixing can lead to localized concentration gradients and reduced yields.[3]

Problem: Formation of multiple side products.

Solutions:

  • Optimize Reaction Temperature: Side reactions can often be minimized by running the reaction at a lower temperature. This can help to favor the desired reaction pathway over competing, higher-activation-energy pathways.

  • Solvent Choice: The solvent can influence the selectivity of a reaction. A systematic screening of solvents with varying polarities may reveal conditions that favor the formation of the desired product.

  • Order of Addition: The order in which reagents are added can be critical. Consider adding the this compound slowly to a solution of the other reactants to maintain a low concentration of the reactive carbene intermediate, which can help to suppress side reactions such as dimerization.

Solvent Effects on Reaction Yield: A Comparative Overview

The following table summarizes the impact of different solvents on the yield of a representative reaction involving a difluorocarbene precursor. While this data is for a related reagent, diethyl bromodifluoromethylphosphonate, the trends can provide a useful starting point for optimizing CBr₂F₂ reactions.

Solvent SystemBaseTemperature (°C)Time (h)Yield (%)
MeCN/H₂OKOHRoom Temp0.5up to 96
THFKOHRoom Temp0.5Lower
DMFKOHRoom Temp0.5Lower

Data adapted from studies on diethyl bromodifluoromethylphosphonate, a known difluorocarbene precursor.[2]

Experimental Protocols

General Protocol for a Solvent Screening Experiment

This protocol outlines a general method for screening various solvents to optimize a reaction involving this compound.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions of Reactants setup_vials Set up Array of Reaction Vials prep_reagents->setup_vials add_solvents Add Different Anhydrous Solvents to Vials setup_vials->add_solvents add_reagents Add Reactants from Stock Solutions add_solvents->add_reagents run_reaction Stir at Controlled Temperature add_reagents->run_reaction monitor_tlc Monitor by TLC/LC-MS at Time Intervals run_reaction->monitor_tlc quench Quench Reactions monitor_tlc->quench analyze_yield Analyze Yield and Purity (e.g., NMR, GC-MS) quench->analyze_yield

Caption: Workflow for a solvent screening experiment.

Methodology:

  • Preparation:

    • Prepare stock solutions of your substrate and any other necessary reagents in a high-boiling point, inert solvent to facilitate accurate dispensing.

    • In an array of reaction vials, add the substrate and any solid reagents.

  • Solvent Addition:

    • To each vial, add a different anhydrous solvent from your screening library (e.g., THF, DMF, MeCN, Toluene, Dioxane).

  • Reaction Initiation:

    • Add the this compound to each vial, preferably as a solution, to initiate the reaction.

    • If a catalyst or other reagent is required, add it at this stage.

  • Reaction Monitoring:

    • Stir all reactions at a consistent temperature.

    • Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using a suitable analytical technique such as TLC, LC-MS, or by analyzing an aliquot by ¹H or ¹⁹F NMR.

  • Work-up and Analysis:

    • Once the reactions have reached completion or a set time point, quench them appropriately.

    • Work up each reaction mixture in an identical manner.

    • Analyze the crude product mixture to determine the relative yield and purity of the desired product in each solvent.

By systematically evaluating a range of solvents, you can identify the optimal conditions for your specific this compound reaction, leading to improved yields and cleaner reaction profiles.

References

Technical Support Center: Quenching Procedures for Reactions Involving Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromodifluoromethane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CBr₂F₂) is a colorless, nonflammable liquid or gas with a characteristic odor.[1] The primary hazards include:

  • Inhalation: High concentrations of the gas can displace oxygen, leading to rapid suffocation.[2] Inhalation may also cause drowsiness, dizziness, and irritation of the respiratory tract.[2][3]

  • Skin and Eye Contact: Direct contact with the liquid can cause freezing of exposed tissues.[2] It may also be irritating to the skin.[4]

  • High Temperatures: When exposed to high temperatures or flames, it can decompose to produce toxic and corrosive gases, including hydrogen bromide and hydrogen fluoride.[1][3]

  • Environmental Hazard: It is a threat to the environment and immediate steps should be taken to limit its spread in case of a spill.[4]

Q2: What are the key physical and chemical properties of this compound?

Key properties are summarized in the table below:

PropertyValue
Molecular Formula CBr₂F₂
Molecular Weight 209.82 g/mol [1]
Boiling Point 76°F (24.5°C) at 760 mmHg[4]
Melting Point -231°F (-146°C)[4]
Specific Gravity 2.29 at 59°F (15°C) (Denser than water)[4]
Vapor Pressure 620 mmHg[4]
Water Solubility Insoluble[4]
Appearance Colorless liquid or gas[1]

Q3: What materials are incompatible with this compound?

This compound is incompatible with chemically-active metals such as sodium, potassium, calcium, powdered aluminum, zinc, and magnesium.[3][4]

Q4: What are the recommended storage conditions for this compound?

Store in a cool, dry, well-ventilated area, out of direct sunlight and away from high heat sources.[2][5] Keep containers tightly closed.[2]

Troubleshooting Guide for Quenching Procedures

Q5: The quenching of my reaction involving this compound is violently exothermic. What should I do?

A violently exothermic quench can be caused by several factors. Here are some potential causes and solutions:

  • Potential Cause: The quenching agent is being added too quickly.

    • Recommended Solution: Reduce the addition rate of the quenching agent. Add it dropwise or in small portions to control the reaction rate.

  • Potential Cause: The reaction mixture is not sufficiently cooled.

    • Recommended Solution: Ensure the reaction vessel is adequately cooled in an ice or dry ice/acetone bath before and during the quench.

  • Potential Cause: The concentration of the unreacted starting material or a reactive intermediate is too high.

    • Recommended Solution: Dilute the reaction mixture with an inert, high-boiling point solvent before quenching.

Q6: A precipitate has formed during the quenching process. What is it and how can I remove it?

  • Potential Cause: If using an organometallic reagent in conjunction with this compound, the precipitate could be inorganic salts formed upon quenching.

    • Recommended Solution: After the quench is complete, add water to dissolve the inorganic salts. The product can then be extracted into an organic solvent.

  • Potential Cause: If the reaction generates difluorocarbene, side reactions could lead to polymeric materials.

    • Recommended Solution: The precipitate may be removed by filtration. If it is soluble in the organic phase, a wash with a suitable aqueous solution may help, followed by purification techniques like column chromatography.

Q7: How do I know if the quenching process is complete?

The completion of the quench is generally indicated by the cessation of gas evolution or heat production after the addition of the quenching agent. It is good practice to stir the mixture for an extended period (e.g., a few hours) at room temperature after the initial quench to ensure all reactive species have been consumed.[6]

Experimental Protocols

Protocol 1: General Quenching Procedure for a Reaction Mixture Containing Excess this compound

This protocol is a general guideline. The specific quenching agent and conditions should be chosen based on the other reactants and products in the mixture.

  • Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel to 0 °C or lower using an appropriate cooling bath (e.g., an ice-water bath).

  • Inert Atmosphere: For reactions sensitive to air or moisture, perform the quench under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Slow Addition of Quenching Agent: Slowly add a suitable quenching agent to the reaction mixture with vigorous stirring. A common strategy is to use a stepwise addition of protic solvents with increasing reactivity:

    • Begin with a less reactive alcohol like isopropanol.[6]

    • Follow with a more reactive alcohol like ethanol (B145695) or methanol.[7]

    • Finally, cautiously add water.[6][7]

  • Monitor the Quench: Control the addition rate to keep the internal temperature within a safe range. Observe for any signs of reaction, such as gas evolution or a temperature increase.

  • Warm to Room Temperature: Once the addition of the quenching agent is complete and the initial exotherm has subsided, allow the mixture to slowly warm to room temperature while continuing to stir.

  • Work-up: Proceed with the standard aqueous work-up, which may include phase separation, extraction of the product with an organic solvent, washing the organic layer with brine, and drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Protocol 2: Quenching of Reactions Involving In Situ Generated Difluorocarbene

Difluorocarbene (:CF₂) is a reactive intermediate that can be generated from this compound.

  • Cool the Reaction: At the end of the reaction, cool the mixture to 0 °C.

  • Quench with a Nucleophile: Since difluorocarbene is electrophilic, it can be quenched by adding a nucleophilic species. However, in many difluorocarbene reactions, the desired reaction with the substrate is faster than with common quenching agents. If quenching is necessary, a common procedure is to add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[8]

  • Extraction: After quenching, extract the mixture with a suitable organic solvent (e.g., diethyl ether).[8]

  • Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by methods such as flash column chromatography.[8]

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up start Reaction Complete cool Cool Reaction Mixture (e.g., 0 °C) start->cool inert Ensure Inert Atmosphere (if required) cool->inert add_quencher Slowly Add Quenching Agent (e.g., Isopropanol -> Water) inert->add_quencher monitor Monitor Temperature and Gas Evolution add_quencher->monitor warm Warm to Room Temperature monitor->warm Quench Complete extract Aqueous Work-up and Extraction warm->extract purify Dry and Purify Product extract->purify end Isolated Product purify->end

Caption: General workflow for quenching a reaction involving this compound.

Spill_Response_Decision_Tree spill This compound Spill Occurs isolate Isolate Spill Area (at least 50 meters for liquids) spill->isolate ppe Wear Appropriate PPE (gloves, eye protection) isolate->ppe size Assess Spill Size ppe->size small_spill Small Spill size->small_spill Small large_spill Large Spill size->large_spill Large absorb Absorb with non-combustible material (e.g., sand) small_spill->absorb dike Dike far ahead of liquid spill large_spill->dike collect Place in container for disposal absorb->collect disposal Dispose of as hazardous waste collect->disposal prevent_entry Prevent entry into waterways/sewers dike->prevent_entry prevent_entry->collect ventilate Ventilate Area disposal->ventilate

Caption: Decision tree for responding to a this compound spill.

References

Technical Support Center: Dibromodifluoromethane (CBr₂F₂)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and storage of Dibromodifluoromethane (CBr₂F₂), also known as Halon 1202, for researchers, scientists, and drug development professionals. It includes frequently asked questions, troubleshooting procedures, and experimental protocols to ensure safe and effective use in a laboratory setting.

Physical and Chemical Properties

For safe handling and storage, it is crucial to be aware of the physical and chemical properties of this compound. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula CBr₂F₂
Molecular Weight 209.82 g/mol [1]
Appearance Colorless, heavy liquid or gas (above 22-23°C) with a characteristic odor.[2][3][4][5]
Boiling Point 22-23 °C (71.6-73.4 °F)[6]
Melting Point -142 to -141 °C (-223.6 to -221.8 °F)[6]
Density 2.297 g/mL at 25 °C[5]
Vapor Pressure 12.79 psi (~882 hPa) at 20 °C[5]
Storage Temperature 2-8 °C (36-46 °F)[7][8]
Solubility Insoluble in water; soluble in organic solvents like ether, acetone, and benzene.[2][6][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored at a refrigerated temperature of 2-8 °C in a tightly closed container.[7][8] The storage area must be cool, dry, well-ventilated, and out of direct sunlight.[11][12] Pressurized containers, in particular, should be secured to prevent falling and kept away from any heat sources to avoid rupture or explosion.[11]

Q2: What is the expected shelf life of this compound?

A2: While the product is chemically stable under standard ambient conditions, specific shelf-life data is often not provided by manufacturers.[6][8] It is recommended that users routinely inspect the material to ensure it performs as expected. For products without a specified retest or expiration date, a standard warranty of one year from the date of shipment is often applicable.

Q3: What are the visible signs of this compound decomposition?

A3: Signs of decomposition can include a noticeable change in color (one safety data sheet describes the appearance as a light brown liquid, which may indicate impurity or degradation) and pressure buildup in the container.[6] At high temperatures, it decomposes to release toxic and corrosive fumes such as hydrogen bromide, hydrogen fluoride, and carbonyl halides.[2][3][11]

Q4: Is this compound reactive with common laboratory materials?

A4: this compound is generally stable but is incompatible with chemically-active metals.[2][11] Direct contact with alkali or alkaline earth metals (e.g., sodium, potassium) and powdered metals (e.g., aluminum, zinc, magnesium) should be strictly avoided.[2][3][11][12] It does not react rapidly with air or water under normal conditions.[3]

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: When handling this compound, chemical safety goggles or glasses with side shields, gloves, and normal workwear are recommended.[11] If there is a risk of vapor or aerosol generation, respiratory protection (such as a dust mask type N95 or a respirator with an appropriate filter) should be used in a well-ventilated area or outdoors.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Noticeable pressure increase in the storage container.

  • Possible Cause: The container has been exposed to temperatures above the recommended 2-8 °C range, causing the liquid to vaporize and increase internal pressure. The boiling point is very close to room temperature (22-23 °C).[6]

  • Solution:

    • Immediately move the container to a cool, well-ventilated area, preferably a refrigerator rated for chemical storage (2-8 °C).

    • Do not apply localized heat or flame to any part of the container.[11]

    • Allow the container to cool down slowly. Do not attempt to vent a pressurized container unless you are trained to do so and have the proper equipment.

    • Once cooled, monitor the pressure. If it remains high, the product may be undergoing decomposition and should be disposed of according to hazardous waste protocols.

Issue 2: The compound appears discolored or contains particulates.

  • Possible Cause: This may indicate decomposition or contamination. Contamination could be from incompatible materials or moisture ingress from an improperly sealed container.

  • Solution:

    • Do not use the product, as its purity is compromised.

    • Segregate the container and label it clearly as "Contaminated - Do Not Use."

    • Review handling and storage procedures to identify the potential source of contamination.

    • Dispose of the material in accordance with local, state, and federal regulations for hazardous chemical waste.

Issue 3: An experiment involving this compound results in an unexpected or vigorous reaction.

  • Possible Cause: The reaction likely involves an incompatible material. This compound can react hazardously with chemically active metals like powdered aluminum or zinc.[2][3][11]

  • Solution:

    • If safe to do so, take steps to contain the reaction (e.g., by cooling the reaction vessel).

    • Evacuate the area if toxic fumes are being generated.

    • Thoroughly review the full reaction scheme, including all reagents, solvents, and catalysts, to check for incompatibilities.

    • Consult safety data sheets for all reactants before re-attempting the experiment.

Troubleshooting_Guide start Problem Observed with This compound pressure_q Pressure Buildup in Container? start->pressure_q discolor_q Discoloration or Particulates Observed? start->discolor_q reaction_q Unexpected Vigorous Reaction? start->reaction_q pressure_q->discolor_q No check_temp Check Storage Temperature pressure_q->check_temp Yes discolor_q->reaction_q No do_not_use Do Not Use Product discolor_q->do_not_use Yes stop_reaction Contain Reaction Safely reaction_q->stop_reaction Yes move_cool Move to Cool (2-8°C) Well-Ventilated Area check_temp->move_cool Above 8°C dispose_pressure Product may be unstable. Dispose of Safely. check_temp->dispose_pressure Temp OK move_cool->dispose_pressure If pressure remains high review_storage Review Storage & Handling for Contamination do_not_use->review_storage dispose_contam Dispose of Contaminated Product Safely review_storage->dispose_contam review_reagents Review Reagents for Incompatibilities (e.g., Active Metals) stop_reaction->review_reagents

Fig 1. Troubleshooting logic for this compound stability issues.

Experimental Protocols

Protocol: Purity and Stability Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for verifying the purity of a this compound sample and identifying potential degradation products.

Objective: To quantitatively assess the purity of this compound and identify any impurities or decomposition byproducts.

Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Appropriate capillary column (e.g., non-polar or mid-polar)

  • Gas-tight syringe for liquid or headspace injection

  • 2 mL GC vials with septa caps

  • This compound sample

  • High-purity Helium (Carrier Gas)

Methodology:

  • Sample Preparation:

    • Work in a well-ventilated chemical fume hood.

    • Cool the this compound container to the recommended 2-8 °C.

    • Using a pre-chilled gas-tight syringe, carefully withdraw approximately 1 mL of the liquid and transfer it to a GC vial.

    • Immediately seal the vial to prevent evaporation.

  • Instrument Setup (Example Parameters):

    • Injector: Set to 150 °C, split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold at 150 °C for 2 minutes.

    • MS Detector:

      • Transfer line temperature: 200 °C.

      • Ion source temperature: 230 °C.

      • Scan range: 35-300 m/z.

  • Injection and Data Acquisition:

    • Inject 0.2 µL of the liquid sample into the GC.

    • Start the data acquisition immediately.

  • Data Analysis:

    • Identify the main peak corresponding to this compound (retention time and mass spectrum). The primary ions for CBr₂F₂ should be visible.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

    • Analyze the mass spectra of any impurity peaks. Compare these spectra against a library (e.g., NIST) to identify potential contaminants or decomposition products (e.g., other halogenated methanes).

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_result Outcome sample_prep 1. Sample Preparation (In Fume Hood, Chilled) instrument_setup 2. GC-MS Instrument Setup (Oven, Injector, MS Params) sample_prep->instrument_setup injection 3. Sample Injection (0.2 µL Liquid) instrument_setup->injection acquisition 4. Data Acquisition injection->acquisition data_analysis 5. Chromatogram Analysis (Identify & Integrate Peaks) acquisition->data_analysis purity_calc 6. Purity Calculation (% Area) data_analysis->purity_calc impurity_id 7. Impurity Identification (MS Library Search) data_analysis->impurity_id report Final Report on Purity & Stability purity_calc->report impurity_id->report

Fig 2. Experimental workflow for GC-MS analysis of this compound.

References

Technical Support Center: Analysis of Dibromodifluoromethane Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in Dibromodifluoromethane (CBr₂F₂) reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹⁹F and ¹H NMR chemical shifts for this compound (CBr₂F₂)?

A1: this compound typically exhibits a singlet in the ¹⁹F NMR spectrum. As it contains no hydrogen atoms, it is silent in the ¹H NMR spectrum.

Compound NameFormula¹⁹F Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
This compoundCBr₂F₂~ +7No signal

Q2: What are the common impurities I might encounter during the synthesis of this compound and what are their characteristic NMR signals?

A2: The synthesis of this compound, particularly through the vapor phase bromination of difluoromethane, can lead to several byproducts. The most common are undermethylated or overmethylated products, as well as species resulting from incomplete halogen exchange.

Impurity NameFormula¹⁹F Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)J-Coupling (JHF, Hz)
BromodifluoromethaneCHBrF₂~ -143.6~ 6.5 - 7.5 (t)~ 50 - 60
TrifluoromethaneCHF₃~ -78.6~ 6.25 (q)~ 79
BromotrifluoromethaneCBrF₃~ +7.4No signalN/A

Q3: My reaction uses this compound as a difluorocarbene (:CF₂) precursor. What kind of impurities should I look for?

A3: When this compound is used to generate difluorocarbene, side reactions can lead to various difluoromethylated compounds or products from the reaction of the carbene with the solvent or other nucleophiles present. The exact nature of the impurities will depend on the specific reaction conditions and substrates used.

Impurity TypeGeneral StructureTypical ¹⁹F Chemical Shift Range (δ, ppm)Typical ¹H Chemical Shift Range (δ, ppm)
gem-Difluorocyclopropanes-120 to -1501.0 - 3.0
Difluoromethyl EthersR-O-CF₂H-80 to -1006.0 - 7.0 (t)
Difluoromethyl SulfidesR-S-CF₂H-90 to -1105.5 - 6.5 (t)
N-Difluoromethyl compoundsR₂N-CF₂H-90 to -1206.0 - 7.5 (t)

Troubleshooting Guide

Problem: I see an unexpected triplet in the ¹H NMR spectrum around 6.5-7.5 ppm and a corresponding signal in the ¹⁹F NMR spectrum.

Possible Cause: This is likely due to the presence of Bromodifluoromethane (CHBrF₂), a common impurity from the synthesis of this compound. The triplet in the ¹H NMR is due to coupling with the two fluorine atoms, and the corresponding signal in the ¹⁹F NMR will show a doublet due to coupling with the single proton.

Solution:

  • Confirm the impurity: Check the ¹⁹F NMR spectrum for a signal around -143.6 ppm which should appear as a doublet.

  • Quantify: Use the integration of the ¹H or ¹⁹F NMR signals relative to an internal standard to determine the concentration of the impurity.

  • Purification: Depending on the boiling points and properties of your desired product and the impurity, consider purification by distillation or chromatography.

Problem: My ¹⁹F NMR spectrum shows a signal around -78.6 ppm.

Possible Cause: This signal is characteristic of Trifluoromethane (CHF₃), which can be another byproduct in the synthesis of halogenated methanes.

Solution:

  • Confirm with ¹H NMR: Look for a quartet around 6.25 ppm in the ¹H NMR spectrum, which is characteristic of the single proton in CHF₃ coupled to three fluorine atoms.

  • Assess impact: Determine if the presence of this impurity will affect subsequent reaction steps or the purity of the final product.

  • Removal: Trifluoromethane is a gas at room temperature, so it may be possible to remove it by carefully bubbling an inert gas through your reaction mixture (if your desired product is not volatile).

Problem: I observe broad or distorted baseline in my ¹⁹F NMR spectrum.

Possible Cause: Baseline rolling or distortion in ¹⁹F NMR can be caused by several factors:

  • A large spectral width: The wide chemical shift range of ¹⁹F NMR can sometimes lead to baseline issues.

  • Acoustic ringing: This can introduce oscillations at the beginning of the FID.

  • Probe background: Fluorine-containing materials in the NMR probe itself can contribute to a broad, uneven baseline.[1]

Solution:

  • Optimize acquisition parameters: Adjust the spectral width to cover only the region of interest. Apply a backward linear prediction to the beginning of the FID to reduce the effects of acoustic ringing.

  • Background scan: Acquire a spectrum of the NMR tube with only the deuterated solvent to identify any background signals from the probe.

  • Sample preparation: Ensure your sample is fully dissolved and free of any paramagnetic impurities.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Accurately weigh approximately 10-20 mg of the reaction mixture or isolated product into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the chosen solvent does not have signals that overlap with expected impurity signals.

  • If quantitative analysis is required, add a known amount of an internal standard that has a signal in a clear region of the spectrum and does not react with the sample components.

  • Vortex the sample until it is fully dissolved.

  • Transfer the solution to a clean, dry NMR tube.

Protocol 2: Acquisition of a Standard ¹⁹F NMR Spectrum

  • Insert the sample into the NMR spectrometer.

  • Tune and match the ¹⁹F channel of the probe.

  • Set the spectral width to an appropriate range to cover the expected chemical shifts of this compound and potential impurities (e.g., from +50 ppm to -200 ppm).

  • Use a standard pulse sequence for ¹⁹F acquisition, often with proton decoupling to simplify the spectra. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest).

  • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).

Visualizations

Impurity_Identification_Workflow observe Observe Unexpected Peak(s) in ¹H or ¹⁹F NMR compare Compare Chemical Shift and Multiplicity to Known Impurities observe->compare synthesis Synthesis Byproducts (e.g., CHBrF₂, CHF₃) compare->synthesis Matches? reaction Reaction Side-Products (e.g., Difluorocarbene Adducts) compare->reaction Matches? database Search NMR Databases (e.g., SDBS, Reaxys) compare->database No Match quantify Quantify Impurity using Internal Standard synthesis->quantify reaction->quantify confirm Confirm Structure using 2D NMR (COSY, HSQC, HMBC) database->confirm confirm->quantify purify Purify Sample (Distillation, Chromatography) quantify->purify

Caption: Workflow for identifying and addressing impurities in this compound reactions.

Reaction_Impurities cluster_synthesis Synthesis Impurities cluster_reaction Reaction Side-Products CBr2F2 This compound (CBr₂F₂) synthesis Synthesis (Vapor Phase Bromination) CBr2F2->synthesis reaction_path Reaction (e.g., Difluorocarbene Generation) CBr2F2->reaction_path CHBrF2 Bromodifluoromethane (CHBrF₂) synthesis->CHBrF2 CHF3 Trifluoromethane (CHF₃) synthesis->CHF3 difluorocarbene Difluorocarbene (:CF₂) reaction_path->difluorocarbene adducts gem-Difluorocyclopropanes, Difluoromethyl Ethers/Sulfides difluorocarbene->adducts

Caption: Relationship between reaction type and potential impurities of this compound.

References

Overcoming solubility issues of substrates with Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to substrate solubility when using Dibromodifluoromethane (CBr₂F₂).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound (CBr₂F₂), also known as Halon 1202, is a colorless, non-flammable liquid at room temperature with a low boiling point.[1][2][3] In research and development, it serves as a valuable reagent for the synthesis of fluorinated organic molecules.[1] It is a key precursor for generating difluorocarbene and is widely used in difluoromethylation reactions.[4][5][6] The introduction of a difluoromethyl group (CF₂H) into a molecule can significantly enhance its metabolic stability, lipophilicity, and solubility, properties that are highly desirable in drug discovery.[4][7][8]

Q2: What are the general solubility properties of this compound itself?

This compound is generally insoluble or only very slightly soluble in water.[1][9][10][11] However, it is soluble in many polar organic solvents, including acetone, ether, benzene, and alcohols like methanol (B129727) and ethanol.[2][9][12][13][14] Its molecular structure contains electronegative bromine and fluorine atoms, which contribute to its polarity and allow it to interact with other polar solvents.[9]

Q3: My substrate is poorly soluble in neat this compound. What are the likely reasons?

Poor solubility in a given solvent is typically governed by the principle of "like dissolves like."[15] If your substrate is struggling to dissolve in CBr₂F₂, it could be due to:

  • Polarity Mismatch: A significant difference in polarity between your substrate and the relatively polar CBr₂F₂ can lead to poor solvation.

  • High Crystal Lattice Energy: Highly crystalline solids have strong intermolecular forces that require a significant amount of energy to overcome for the material to dissolve.[15] This can be a kinetic or thermodynamic barrier to solubility.

Q4: What is the most effective first step to address poor substrate solubility in this compound?

The most common and effective initial strategy is to use a co-solvent system. Since many substrates are insoluble in a single solvent, creating a binary or even ternary solvent mixture can dramatically improve solubility. Start by adding a small percentage (e.g., 5-10% v/v) of a miscible organic solvent in which your substrate is known to be highly soluble.[16]

Q5: How should I select an appropriate co-solvent?

Choosing a co-solvent depends on the properties of your substrate.

  • For Polar Substrates: If your substrate has polar functional groups, using a miscible, polar aprotic co-solvent is recommended. Excellent choices include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), or Acetonitrile.[16][17]

  • For Nonpolar Substrates: If your substrate is largely nonpolar, co-solvents like Toluene or Dichloromethane (DCM) might improve solubility within the system.[16]

  • Miscibility: Ensure the co-solvent is miscible with this compound. Solvents like acetone, alcohols, and ethers are known to be compatible.[2][9]

Q6: Can I heat the reaction mixture to improve solubility?

Heating can increase solubility, but extreme caution is required. This compound has a very low boiling point, approximately 22.8 °C (73 °F).[3][18] Heating an open vessel will cause it to evaporate rapidly. If gentle warming is necessary, it must be done in a properly sealed reaction vessel capable of handling a moderate increase in pressure. Always conduct such procedures behind a blast shield in a well-ventilated fume hood.

Q7: Are there any physical methods to enhance dissolution?

Yes, sonication is a highly effective method. Using an ultrasonic bath can provide the energy needed to break up solid aggregates and accelerate the dissolution process, especially when solubility is kinetically limited.[15][16]

Q8: What safety precautions are necessary when handling this compound?

Handling this compound requires strict safety measures.

  • Ventilation: Always work in a well-ventilated area or a fume hood to avoid inhaling vapors, which can cause dizziness, drowsiness, and respiratory tract irritation.[18][19]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and lab coats.[20][21]

  • Toxicity: Inhalation can be toxic, and at high concentrations, it may displace oxygen and cause rapid suffocation.[14][18][19]

  • Environmental Hazard: It is an ozone-depleting substance, so releases into the environment should be avoided.[1][3][18]

  • Reactivity: It can react violently with chemically active metals such as sodium, potassium, powdered aluminum, and zinc.[10][22]

Data and Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula CBr₂F₂[1][2][12]
Molecular Weight 209.82 g/mol [1][2]
Appearance Colorless liquid or gas[1][2][11]
Boiling Point ~22.8 °C to 26.2 °C[1][3][9][18]
Melting Point -101.1 °C to -141 °C[1][14][18]
Density ~2.27 to 2.509 g/cm³[1][3][9]
Vapor Density 7.2 (Air = 1)[1][2][18]
Solubility in Water Insoluble / None[1][10][12][18]

Table 2: Common Co-solvents for Reactions Involving this compound

SolventFormulaBoiling Point (°C)Dielectric ConstantGeneral CompatibilityCitations
AcetoneC₃H₆O56.220.7Soluble[2][16]
AcetonitrileC₂H₃N81.637.5Miscible (expected)[16][17]
Dichloromethane (DCM)CH₂Cl₂39.69.1Miscible (expected)[16]
Dimethylformamide (DMF)C₃H₇NO15336.7Miscible (expected)[16][17]
Dimethyl sulfoxide (DMSO)C₂H₆OS18947Miscible (expected)[4][16]
Tetrahydrofuran (THF)C₄H₈O667.6Miscible (expected)[16]
MethanolCH₄O64.732.7Soluble[12]
Ether (Diethyl ether)C₄H₁₀O34.64.3Soluble[2]

Troubleshooting Guide

If you are encountering persistent solubility issues, follow this systematic workflow.

G start Start: Substrate Insoluble in Neat CBr₂F₂ cosolvent Strategy 1: Use Co-Solvent (e.g., 5-20% DMF, THF, Acetone) start->cosolvent sonicate Strategy 2: Apply Sonication (15-30 min at RT) cosolvent->sonicate concentration Strategy 3: Reduce Concentration (Decrease substrate loading) sonicate->concentration heating Strategy 4: Gentle Warming (Caution: Use sealed vessel, <23°C) concentration->heating reassess Re-evaluate Solubility heating->reassess success Success: Proceed with Experiment reassess->success Dissolved fail Failure: Consider Alternative Difluoromethylating Reagent or Primary Solvent System reassess->fail Not Dissolved

Caption: Workflow for troubleshooting substrate solubility issues.

Table 3: Detailed Troubleshooting for Solubility Issues

ProblemProbable CauseRecommended Solution
Substrate does not dissolve at all. - High Crystal Lattice Energy: The solid state is too stable. - Polarity Mismatch: The substrate and CBr₂F₂ are not compatible.- Apply Sonication: Use an ultrasonic bath to provide energy to break apart the crystal lattice.[15] - Screen Co-solvents: Test a range of miscible co-solvents (DMF, DMSO, THF, Acetone) in which the substrate is known to be soluble. Start with 10% (v/v) and increase if necessary.[16]
Substrate dissolves initially but precipitates over time or upon cooling. - Supersaturation: The solution is thermodynamically unstable. - Temperature Dependence: Solubility is highly dependent on a slightly elevated temperature that is not being maintained.- Maintain Gentle Agitation: Continuous stirring can help keep the substrate in a suspended or dissolved state. - Reduce Concentration: The initial concentration may be too high. Try preparing a more dilute solution.[15]
Reaction is sluggish or gives low yield despite apparent dissolution. - Incomplete Solvation: The substrate may appear dissolved but is not fully solvated at the molecular level, reducing its availability to react.- Increase Co-solvent Percentage: Cautiously increase the amount of the solubilizing co-solvent. Be aware this can change reaction kinetics. - Increase Mixing Time/Energy: Allow more time for dissolution with vigorous stirring or sonication before initiating the reaction.[15]
Aqueous reagents need to be added, causing precipitation. - Immiscibility: CBr₂F₂ and its organic co-solvents are immiscible with aqueous phases.- Consider Phase-Transfer Catalysis (PTC): If an aqueous reagent (e.g., a base) is required, use a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to transport the reagent across the phase boundary to react with the substrate in the organic layer.[16][23]

Experimental Protocols

Protocol 1: General Procedure for Solubility Screening

  • Preparation: Into several small, clean vials, weigh an identical, small amount of your substrate (e.g., 2-5 mg).

  • Solvent Addition: To each vial, add a measured volume of a different solvent system. Test neat this compound first, followed by various co-solvent mixtures (e.g., 9:1, 4:1, 1:1 CBr₂F₂:Co-solvent).

  • Dissolution: Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect for complete dissolution against a bright background. Note any systems where the compound dissolves fully.

  • Further Steps (if needed): For systems that do not show complete dissolution, place the vials in an ultrasonic bath for 10-15 minutes and re-examine.[15] This will help identify the most promising solvent system for your reaction.

Protocol 2: General Method for Reactions with a Poorly Soluble Substrate

  • Vessel Preparation: To a dry, sealed reaction vessel (e.g., a pressure tube) equipped with a magnetic stir bar, add the poorly soluble substrate.

  • Solvent Addition: Based on screening results, add the optimal co-solvent first (e.g., anhydrous DMF) and stir or sonicate until the substrate is fully dissolved.

  • Addition of CBr₂F₂: Once the substrate is in solution, add the this compound via syringe. The total solvent volume should correspond to the desired reaction concentration.

  • Reaction Initiation: Add any other necessary reagents (e.g., initiator, base). If a phase-transfer catalyst is needed, add it at this stage.

  • Reaction Conditions: Seal the vessel securely. Stir the mixture at the desired temperature (if heating, do not exceed the pressure rating of the vessel).

  • Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS) by carefully taking aliquots from the reaction mixture.

  • Workup: Upon completion, cool the reaction vessel to room temperature before carefully opening it in a fume hood. Proceed with the standard aqueous workup and purification procedures.

Logical Relationships

The solubility of a substrate in any system is a result of the interplay between the substrate's intrinsic properties and the external conditions of the system.

G cluster_0 Substrate Properties cluster_1 System Conditions polarity Polarity outcome Observed Solubility polarity->outcome influences crystallinity Crystal Lattice Energy crystallinity->outcome influences solvent Solvent System (CBr₂F₂ + Co-solvent) solvent->outcome influences temperature Temperature temperature->outcome influences concentration Concentration concentration->outcome influences energy Mixing Energy (Stirring, Sonication) energy->outcome influences

Caption: Key factors influencing substrate solubility.

References

Technical Support Center: Catalyst Deactivation in Dibromodifluoromethane-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in chemical reactions involving dibromodifluoromethane (CBr₂F₂). The information is presented in a user-friendly question-and-answer format to help you diagnose and resolve challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound (CBr₂F₂)?

Reactions involving CBr₂F₂, such as difluorocyclopropanation and trifluoromethylation, commonly employ transition metal catalysts. The most frequently utilized are palladium-based catalysts, particularly palladium on carbon (Pd/C), and various copper complexes. The choice of catalyst and ligands is highly dependent on the specific transformation being performed.

Q2: My palladium catalyst activity is decreasing rapidly when using CBr₂F₂. What are the likely causes?

Several factors can contribute to the deactivation of palladium catalysts in the presence of CBr₂F₂:

  • Carbonaceous Deposition (Coking): The in-situ generation of difluorocarbene (:CF₂) from CBr₂F₂ can lead to the formation of polymeric or carbon-rich deposits on the catalyst surface. These deposits physically block the active sites, preventing substrate access.[1]

  • Palladium Carbide Formation: Under certain reaction conditions, carbon species can react with the palladium metal to form palladium carbide (PdCₓ), which is generally less catalytically active for the desired transformation.

  • Halide Poisoning: Bromide and fluoride (B91410) ions, generated from CBr₂F₂, can adsorb onto the palladium surface. This changes the electronic properties of the catalyst and can inhibit its activity.

  • Ligand Degradation: In homogeneous catalysis, phosphine (B1218219) ligands are often used. These ligands can be susceptible to degradation under the reaction conditions, leading to the formation of inactive palladium species and palladium black.[2]

Q3: I am observing a color change in my copper-catalyzed reaction with CBr₂F₂ and a loss of activity. What could be the issue?

Deactivation of copper catalysts in this context is often linked to:

  • Change in Oxidation State: The desired catalytic cycle often relies on a specific oxidation state of copper (e.g., Cu(I)). The reaction environment can lead to the oxidation or disproportionation of the active copper species to less active or inactive states (e.g., Cu(II) or Cu(0)).

  • Halide Poisoning: Similar to palladium, bromide and fluoride ions can coordinate to the copper center, altering its reactivity and hindering the catalytic cycle. Copper catalysts are known to be susceptible to poisoning by halides.[3][4]

  • Sintering: At elevated temperatures, fine copper nanoparticles on a support can agglomerate into larger particles. This process, known as sintering, reduces the active surface area of the catalyst and, consequently, its activity.[3][5]

Q4: Can a deactivated catalyst from a CBr₂F₂ reaction be regenerated?

Yes, in many cases, catalyst activity can be at least partially restored. The appropriate regeneration method depends on the primary deactivation mechanism:

  • For Coking: Calcination (heating in the presence of air or oxygen) can burn off carbonaceous deposits.

  • For Halide Poisoning: Chemical washing with a suitable solvent or a dilute basic solution may help remove adsorbed halides.

  • For Sintering: Regeneration from sintering is more challenging but can sometimes be achieved through high-temperature treatments involving oxidation and reduction cycles to redisperse the metal particles.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in a Heterogeneous Palladium-Catalyzed Reaction

Symptom: A sharp decrease in conversion or yield early in the reaction or in subsequent catalytic runs.

Possible Cause Diagnostic Check Recommended Action
Coking Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify carbon deposits.Regenerate the catalyst by calcination in a controlled air or oxygen flow. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize coke formation.
Halide Poisoning Analyze the surface of the spent catalyst for bromine and fluorine content using X-ray Photoelectron Spectroscopy (XPS).Wash the catalyst with a dilute basic solution (e.g., Na₂CO₃ solution) followed by thorough rinsing with deionized water and drying.
Sintering Examine the palladium particle size of the fresh and spent catalyst using Transmission Electron Microscopy (TEM).If sintering is significant, consider using a more thermally stable support or operating at a lower reaction temperature.
Issue 2: Deactivation of a Homogeneous Copper or Palladium Catalyst

Symptom: The reaction stalls before completion, and/or palladium black precipitates.

Possible Cause Diagnostic Check Recommended Action
Ligand Degradation Analyze the reaction mixture by ³¹P NMR spectroscopy to identify phosphine oxides or other degradation products.Select a more robust ligand, for example, sterically hindered biaryl phosphines, or consider using N-heterocyclic carbene (NHC) ligands.[6][7]
Oxidation of the Metal Center Use a catalyst precursor in the desired active oxidation state or ensure reaction conditions are sufficiently reducing to maintain it.Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and use thoroughly degassed solvents.
Insoluble Species Formation Visually inspect for the formation of precipitates.Optimize the solvent system to improve the solubility of all catalytic species throughout the reaction.

Quantitative Data on Catalyst Performance

While specific deactivation rates for CBr₂F₂-mediated reactions are not widely published and are highly dependent on the specific reaction conditions, the following table provides a general framework for quantifying catalyst deactivation.

Parameter Method of Measurement Indication of Deactivation
Conversion Rate Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of reaction aliquots over time.A decrease in the rate of substrate consumption over time.
Turnover Number (TON) Calculation based on the total moles of product formed per mole of catalyst.A lower than expected TON for a given reaction time.
Turnover Frequency (TOF) Calculation of the number of moles of substrate converted per mole of catalyst per unit time.A decrease in TOF over the course of the reaction.
Active Site Density Pulse chemisorption for heterogeneous catalysts.[8]A decrease in the number of accessible active sites on a spent catalyst compared to a fresh one.

Experimental Protocols

Protocol 1: Characterization of a Deactivated Pd/C Catalyst using Temperature-Programmed Oxidation (TPO)

Objective: To quantify the amount of carbonaceous deposits (coke) on a spent Pd/C catalyst.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the dried, spent Pd/C catalyst into a quartz U-tube reactor.

  • Pre-treatment: Heat the sample under a flow of inert gas (e.g., helium or argon) to a desired temperature (e.g., 150 °C) to remove any adsorbed volatiles.

  • TPO Analysis: Switch the gas flow to a mixture of an oxidizing agent (e.g., 5% O₂ in He) at a constant flow rate.

  • Temperature Program: Ramp the temperature of the reactor at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Detection: Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO₂ (and CO).

  • Quantification: The amount of coke can be quantified by integrating the area under the CO₂ and CO evolution peaks and calibrating with a known standard.[9][10]

Protocol 2: Regeneration of a Coked Pd/C Catalyst by Calcination

Objective: To remove carbonaceous deposits from a deactivated Pd/C catalyst and restore its activity.

Methodology:

  • Catalyst Loading: Place the spent Pd/C catalyst in a suitable furnace (e.g., a tube furnace).

  • Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove any residual flammable vapors.

  • Oxidative Treatment: Introduce a controlled flow of air or a diluted oxygen mixture (e.g., 5-10% O₂ in N₂) into the furnace.

  • Temperature Ramp: Gradually heat the furnace to a target temperature, typically between 300 °C and 500 °C. The optimal temperature should be high enough to combust the coke but low enough to avoid significant sintering of the palladium particles.

  • Hold Time: Maintain the target temperature for a period of 2-4 hours, or until the combustion of coke is complete (as can be monitored by off-gas analysis).

  • Cooling: Cool the catalyst down to room temperature under an inert gas flow.

  • Re-activation (if necessary): Before reuse, the regenerated catalyst may require a reduction step (e.g., with H₂) to ensure the palladium is in its metallic state.

Visualizations

CatalystDeactivationPathways cluster_palladium Palladium Catalyst Deactivation cluster_copper Copper Catalyst Deactivation Active Pd Active Pd Coked Pd Coked Pd Active Pd->Coked Pd Carbon Deposition Halide Poisoned Pd Halide Poisoned Pd Active Pd->Halide Poisoned Pd Br⁻/F⁻ Adsorption Sintered Pd Sintered Pd Active Pd->Sintered Pd High Temperature Active Cu(I) Active Cu(I) Inactive Cu(II)/Cu(0) Inactive Cu(II)/Cu(0) Active Cu(I)->Inactive Cu(II)/Cu(0) Oxidation/Disproportionation Halide Poisoned Cu Halide Poisoned Cu Active Cu(I)->Halide Poisoned Cu Br⁻/F⁻ Adsorption Sintered Cu Sintered Cu Active Cu(I)->Sintered Cu High Temperature

Caption: Common deactivation pathways for palladium and copper catalysts.

TroubleshootingWorkflow cluster_hetero Heterogeneous Catalyst cluster_homo Homogeneous Catalyst start Low Catalyst Activity Observed q1 Is the catalyst heterogeneous or homogeneous? start->q1 check_coke Analyze for Coking (TPO/TGA) q1->check_coke Heterogeneous check_ligand Analyze Ligand Stability (NMR) q1->check_ligand Homogeneous check_halide_het Analyze for Halides (XPS) check_coke->check_halide_het regen_coke Regenerate via Calcination check_coke->regen_coke check_sinter Check Particle Size (TEM) check_halide_het->check_sinter regen_halide_het Wash with Base check_halide_het->regen_halide_het optimize_temp Optimize Temperature check_sinter->optimize_temp check_oxidation Check for Pd Black/Color Change check_ligand->check_oxidation change_ligand Use More Robust Ligand check_ligand->change_ligand check_solubility Check for Precipitation check_oxidation->check_solubility inert_atmosphere Ensure Inert Atmosphere check_oxidation->inert_atmosphere optimize_solvent Optimize Solvent System check_solubility->optimize_solvent

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Disposal of Dibromodifluoromethane (CBr2F2) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Dibromodifluoromethane (CBr2F2) waste generated in a research setting. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CBr2F2), also known as Halon 1202, is a colorless, non-flammable liquid or gas (boiling point: 22.8 °C)[1]. While it is stable under normal conditions, it presents several hazards[2][3]:

  • Toxicity: Inhalation can be harmful, potentially causing drowsiness, dizziness, and, in high concentrations, asphyxiation by displacing oxygen.[2] Upon heating or in a fire, it decomposes to produce highly toxic and corrosive gases, including hydrogen fluoride (B91410) (HF) and hydrogen bromide (HBr).[2]

  • Environmental Hazard: It is a Class I ozone-depleting substance.[1]

  • Reactivity: It is incompatible with chemically active metals such as sodium, potassium, calcium, and powdered aluminum, zinc, or magnesium.[4]

Q2: How should I collect and store CBr2F2 waste in the laboratory?

A2: Proper collection and storage are crucial to ensure safety and compliance.

  • Segregation: CBr2F2 is a halogenated organic compound and must be collected in a dedicated "Halogenated Organic Waste" container.[5] Do not mix it with non-halogenated solvents, aqueous waste, or solid waste.[6][7]

  • Container: Use a chemically compatible and clearly labeled container, such as a high-density polyethylene (B3416737) (HDPE) carboy, with a secure, tight-fitting lid to prevent vapor release.[8]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound Waste."[8][9] Do not use abbreviations.

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[3] Ensure it is segregated from incompatible materials.[3]

Q3: Can I dispose of small amounts of CBr2F2 waste down the drain?

A3: No. Under no circumstances should halogenated organic compounds like CBr2F2 be disposed of down the sanitary sewer.[7] This is due to its environmental persistence, potential to harm aquatic life, and the possibility of generating toxic vapors in the sewer system.

Q4: What are the approved final disposal methods for CBr2F2 waste?

A4: The standard and approved method for the final disposal of halogenated organic waste, including CBr2F2, is high-temperature incineration in a licensed hazardous waste facility.[5][10] These facilities are equipped with specialized scrubbers to neutralize the acidic and toxic byproducts of combustion, such as HF and HBr.

Troubleshooting Guide

Issue: I have a small amount of CBr2F2 left in a lecture bottle. How do I dispose of it?

Solution:

  • Do not attempt to empty the cylinder yourself. Residual gas under pressure is a significant hazard.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures for managing and disposing of lecture bottles containing hazardous materials.

  • Label the cylinder clearly as "Waste: this compound" and store it in a secure, well-ventilated area away from incompatible materials until it can be collected.

Issue: I accidentally mixed a small amount of CBr2F2 with a non-halogenated solvent waste stream. What should I do?

Solution:

  • The entire mixture must now be treated as halogenated waste. [7]

  • Immediately label the container to reflect the new composition, listing all components. For example, "Hazardous Waste: Halogenated Solvent Mixture (Methanol, this compound)."

  • Ensure the container is appropriate for halogenated waste and continue to collect compatible waste in it, or cap it for disposal if it's full.

  • Inform your EHS office of the mixture to ensure it is profiled and disposed of correctly. Mixing waste streams can increase disposal costs.[8]

Issue: The CBr2F2 waste container is bulging or showing signs of pressure buildup.

Solution:

  • Do not open the container.

  • Carefully move the container to a fume hood if it is safe to do so.

  • Alert your colleagues and supervisor immediately.

  • Contact your institution's EHS office or emergency response team for guidance. Pressure buildup can be caused by contamination with incompatible materials or exposure to heat.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaCBr2F2[1]
Molecular Weight209.82 g/mol [1][11]
Boiling Point22.8 °C (73.0 °F)[1]
Melting Point-101.1 °C (-150.0 °F)[1]
Density (liquid)2.27 g/cm³[1]
Vapor Pressure83 kPa at 20 °C[1]
Solubility in WaterInsoluble[1]

Table 2: Occupational Exposure Limits for this compound

OrganizationLimitValue
OSHA (PEL)TWA100 ppm (860 mg/m³)
NIOSH (REL)TWA100 ppm (860 mg/m³)
IDLHImmediately Dangerous to Life or Health2000 ppm

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Experimental Protocols for Potential Decontamination (For Research Purposes Only)

Disclaimer: The following are descriptions of chemical reactions that have the potential to degrade this compound. These are not validated disposal protocols and should not be attempted for bulk waste disposal. These methods should only be performed by trained chemists in a controlled laboratory setting, with appropriate safety precautions and a plan for analyzing the reaction products to ensure complete destruction.

Potential Method 1: Reductive Dehalogenation with Zinc

This method is based on the reactivity of halogenated methanes with zinc metal, which can lead to the cleavage of carbon-halogen bonds.

Methodology:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add activated zinc dust.

  • Under a nitrogen atmosphere, add an appropriate solvent such as ethanol (B145695) or methanol.

  • Slowly add the this compound waste to the stirred suspension. An excess of zinc is typically required.

  • The reaction may require heating to reflux to proceed at a reasonable rate.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Upon completion, the reaction mixture would need to be quenched, filtered, and the resulting liquid and solid waste disposed of as hazardous waste, pending analysis of their composition.

Potential Method 2: Reductive Dehalogenation with Sodium Naphthalenide

Sodium naphthalenide is a powerful reducing agent capable of cleaving carbon-halogen bonds, including the relatively strong C-F bond.

Methodology:

  • Preparation of Sodium Naphthalenide Solution: In a glovebox or under a strictly inert atmosphere (nitrogen or argon), prepare a solution of sodium naphthalenide by stirring sodium metal with naphthalene (B1677914) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF).[12] The formation of the radical anion is indicated by the appearance of a dark green color.[12]

  • Dehalogenation Reaction: In a separate flask under an inert atmosphere, dissolve the this compound waste in anhydrous THF.

  • Cool the CBr2F2 solution in a dry ice/acetone bath (-78 °C).

  • Slowly add the sodium naphthalenide solution to the cooled CBr2F2 solution with stirring. An excess of the reducing agent will likely be necessary.

  • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Monitor the reaction by GC-MS to confirm the degradation of CBr2F2.

  • Quench the reaction carefully with a proton source (e.g., ethanol or water) and work up the mixture to separate the organic and aqueous layers. The resulting waste streams must be managed as hazardous waste.

Visualizations

WasteDisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Management Experiment Experiment Generates CBr2F2 Waste Segregation Segregate as Halogenated Waste Experiment->Segregation Container Collect in Labeled, Compatible Container Segregation->Container Storage Store in Designated Satellite Accumulation Area Container->Storage Pickup Schedule Waste Pickup with EHS Storage->Pickup Container Full Transport Transport to Central Hazardous Waste Facility Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration FinalDisposal Final Disposal of Ash Incineration->FinalDisposal

Caption: General workflow for the disposal of this compound waste in a research setting.

TroubleshootingFlow start Encounter Disposal Issue q1 Is the waste mixed with non-halogenated solvents? start->q1 a1_yes Treat entire mixture as halogenated waste. Relabel container. q1->a1_yes Yes q2 Is the container bulging or leaking? q1->q2 No a1_yes->q2 a2_yes Isolate in fume hood. Contact EHS immediately. q2->a2_yes Yes q3 Is it a small amount in a lecture bottle? q2->q3 No a3_yes Do not vent. Contact EHS for disposal. q3->a3_yes Yes end Follow Standard Disposal Protocol q3->end No

References

How to prevent polymerization in radical reactions of CBr2F2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for radical reactions involving Dibromodifluoromethane (CBr2F2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate and prevent unwanted polymerization during your experiments.

Troubleshooting Guides

Uncontrolled polymerization is a common challenge in radical reactions. This section provides a systematic approach to identifying and resolving issues that may arise during your experiments with CBr2F2.

Issue 1: Rapid formation of an insoluble white/yellow precipitate upon initiation.

This is a strong indication of rapid and uncontrolled polymerization of the alkene or telomerization involving CBr2F2.

Potential Cause Troubleshooting Steps
High Radical Flux Reduce Initiator Concentration: A high concentration of radical initiator leads to a rapid burst of radicals, promoting polymerization over the desired 1:1 addition product. Decrease the initiator concentration incrementally (e.g., by 25-50%) to find the optimal balance.
Slow Initiator Addition: Instead of adding the initiator all at once, consider adding it portion-wise or as a solution via syringe pump over the course of the reaction. This maintains a low, steady concentration of radicals.
High Reaction Temperature Lower the Temperature: Radical reactions are often exothermic. Elevated temperatures can accelerate the rate of polymerization.[1] Attempt the reaction at a lower temperature. If using a thermal initiator, ensure the reaction temperature is appropriate for its half-life.
Ensure Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent low temperature, especially during the addition of reagents.
High Monomer Concentration Dilute the Reaction Mixture: High concentrations of the alkene monomer can favor polymerization. Increase the solvent volume to reduce the effective concentration of the monomer.
Slow Monomer Addition: Add the alkene slowly to the reaction mixture containing CBr2F2 and the initiator. This keeps the instantaneous concentration of the monomer low, favoring the addition of a single CBr2F2 molecule.
Absence of Inhibitor Introduce a Radical Inhibitor: Add a small amount of a radical inhibitor to scavenge excess radicals and prevent uncontrolled chain growth.

Issue 2: The reaction mixture becomes viscous and difficult to stir.

This indicates the formation of soluble oligomers or polymers. While not a complete precipitation, it can hinder reaction kinetics and make workup difficult.

Potential Cause Troubleshooting Steps
Sub-optimal Inhibitor Concentration Optimize Inhibitor Amount: The amount of inhibitor is crucial. Too little will be ineffective, while too much can quench the desired reaction. Start with a low concentration and incrementally increase it in subsequent experiments.
Incorrect Choice of Inhibitor Screen Different Inhibitors: The effectiveness of an inhibitor can be system-dependent. Consider screening common radical inhibitors to find the most effective one for your specific substrate and conditions.
Prolonged Reaction Time Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the consumption of starting materials and the formation of the desired product. Stop the reaction once the starting material is consumed to prevent further polymerization of the product.

Frequently Asked Questions (FAQs)

Q1: What is causing the polymerization in my radical reaction with CBr2F2?

A1: Polymerization in radical reactions with CBr2F2, often referred to as telomerization, occurs when the radical intermediate formed after the initial addition of a CBr2F2-derived radical to an alkene monomer reacts with another monomer molecule instead of abstracting a bromine atom from CBr2F2. This chain propagation leads to the formation of oligomers and polymers.

Caption: Desired radical addition versus undesired polymerization pathway.

Q2: What are some common radical inhibitors I can use, and at what concentration?

A2: Common radical inhibitors are stable radicals or compounds that react with radicals to form stable species. While specific quantitative data for CBr2F2 reactions is limited in the literature, you can start with concentrations typically used in other radical reactions and optimize from there. One study noted that hydroquinone (B1673460) can completely inhibit the radical reaction of CBr2F2.

Inhibitor Typical Starting Concentration (mol%) Notes
Hydroquinone 0.1 - 1 mol%A very common and effective inhibitor. Can be easily removed by an aqueous basic wash during workup.
Butylated hydroxytoluene (BHT) 0.1 - 1 mol%Another widely used phenolic antioxidant.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) 0.1 - 5 mol%A stable free radical that is a very efficient radical trap.
Phenothiazine 0.01 - 0.5 mol%A highly effective inhibitor, often used at lower concentrations.

It is crucial to perform small-scale optimization experiments to determine the ideal inhibitor and its concentration for your specific reaction.

Q3: How does temperature control help in preventing polymerization?

A3: Radical polymerization is typically an exothermic process. Higher temperatures increase the rates of both the desired radical addition and the undesired polymerization. However, the activation energy for polymerization is often lower than for the desired single addition, meaning that an increase in temperature will disproportionately favor polymerization.[1] Maintaining a low and stable temperature helps to control the reaction rate and minimize the chances of a thermal runaway, which can lead to rapid polymerization.[1]

Temperature_Effect Temp Reaction Temperature High_Temp High Temperature Temp->High_Temp Increase Low_Temp Low Temperature Temp->Low_Temp Decrease Rate_Poly Rate of Polymerization (Increases Significantly) High_Temp->Rate_Poly Rate_Add Rate of Desired Addition (Increases Moderately) High_Temp->Rate_Add Control Controlled Reaction Low_Temp->Control Runaway Runaway Polymerization Rate_Poly->Runaway

Caption: Effect of temperature on reaction control.

Q4: Can the choice of solvent influence polymerization?

A4: Yes, the solvent can play a role. While radical reactions are generally less sensitive to solvent polarity than ionic reactions, the solvent can influence the reaction by:

  • Dilution: As mentioned, a more dilute solution will have lower monomer concentration, which can disfavor polymerization.

  • Chain Transfer: Some solvents can act as chain transfer agents, which can terminate a growing polymer chain but may also lead to the formation of undesired byproducts.

  • Solubility: Ensure that your starting materials, intermediates, and the desired product are soluble in the chosen solvent. If the desired product precipitates, it may be difficult to monitor the reaction.

Experimental Protocols

The following is a general protocol for the radical addition of CBr2F2 to an alkene, incorporating measures to prevent polymerization. This is a starting point and should be optimized for your specific substrate.

Materials:

  • This compound (CBr2F2)

  • Alkene

  • Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Radical Inhibitor (e.g., Hydroquinone)

  • Anhydrous, degassed solvent (e.g., benzene, toluene, or a non-polar solvent appropriate for your reactants)

Procedure:

  • Preparation of the Reaction Vessel:

    • To a flame-dried, two or three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add the alkene (1.0 eq) and the radical inhibitor (e.g., 0.5 mol% hydroquinone).

    • Add the anhydrous, degassed solvent.

    • Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 15-30 minutes to remove any dissolved oxygen, which can interfere with radical reactions.

  • Reagent Addition:

    • Add CBr2F2 (typically 1.1 to 2.0 equivalents) to the reaction mixture via syringe.

    • In a separate flask, prepare a solution of the radical initiator in a small amount of the reaction solvent.

    • Slowly add the initiator solution to the reaction mixture using a syringe pump over several hours. Alternatively, add the initiator in small portions every hour.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., for AIBN in toluene, a temperature of 80-90 °C is common).

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Monitor the reaction progress by TLC or GC to determine the point of maximum conversion of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If hydroquinone was used as an inhibitor, wash the reaction mixture with an aqueous solution of sodium hydroxide (B78521) (1M) to remove it.

    • Perform a standard aqueous workup, dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Experimental_Workflow A Prepare Reaction Vessel (Alkene, Inhibitor, Solvent) B Purge with Inert Gas A->B C Add CBr2F2 B->C D Slowly Add Initiator Solution C->D E Heat and Monitor Reaction D->E F Work-up and Purification E->F

Caption: General experimental workflow for controlled radical addition of CBr2F2.

References

Validation & Comparative

A Comparative Guide to Difluorocarbene Generation: Dibromodifluoromethane vs. TMSCF3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient generation of difluorocarbene is a critical step in the synthesis of fluorinated molecules with significant potential in pharmaceuticals and agrochemicals. This guide provides an objective comparison of two prominent difluorocarbene precursors: dibromodifluoromethane (DBDFM) and trifluoromethyltrimethylsilane (TMSCF3), supported by experimental data and detailed protocols.

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile building block for the introduction of the difluoromethylene group into organic molecules. The choice of precursor for generating this transient species can significantly impact reaction efficiency, substrate scope, and overall practicality. This guide focuses on a direct comparison of DBDFM, a traditional halomethane precursor, and TMSCF3, a widely used organosilicon reagent, for the generation of difluorocarbene, primarily in the context of difluorocyclopropanation reactions.

Mechanisms of Difluorocarbene Generation

The pathways to generating difluorocarbene from DBDFM and TMSCF3 are distinct, influencing the required reaction conditions.

This compound (DBDFM) typically generates difluorocarbene through a reduction or a dehalogenation process. Two common methods involve the use of zinc dust or triphenylphosphine (B44618). With zinc, a two-electron reduction of DBDFM is proposed to form a zinc carbenoid, which then eliminates zinc bromide to yield difluorocarbene. The reaction with triphenylphosphine proceeds through the formation of a phosphonium (B103445) ylide intermediate, which subsequently decomposes to triphenylphosphine oxide and difluorocarbene.

Trifluoromethyltrimethylsilane (TMSCF3) , often referred to as the Ruppert-Prakash reagent, generates difluorocarbene via a different mechanism. In the presence of a suitable initiator, such as sodium iodide (NaI), a nucleophile attacks the silicon atom, leading to the formation of a transient trifluoromethyl anion (CF3⁻). This anion is unstable and readily eliminates a fluoride (B91410) ion to afford difluorocarbene.

G Figure 1. Generation of Difluorocarbene cluster_0 This compound (DBDFM) cluster_1 TMSCF₃ DBDFM CBr₂F₂ Intermediate_DBDFM [Br(F₂C)ZnBr] or [Ph₃P⁺-CF₂Br] Br⁻ DBDFM->Intermediate_DBDFM + Reagent Reagent_DBDFM Zn or PPh₃ Carbene_DBDFM :CF₂ Intermediate_DBDFM->Carbene_DBDFM Elimination TMSCF3 TMSCF₃ Intermediate_TMSCF3 [CF₃]⁻ TMSCF3->Intermediate_TMSCF3 + Initiator Initiator_TMSCF3 NaI Carbene_TMSCF3 :CF₂ Intermediate_TMSCF3->Carbene_TMSCF3 - F⁻

Caption: Mechanisms of difluorocarbene generation.

Performance Comparison: Difluorocyclopropanation

The efficacy of DBDFM and TMSCF3 as difluorocarbene precursors is best illustrated through their performance in difluorocyclopropanation reactions with various alkenes. The following table summarizes key quantitative data from representative experiments.

SubstrateReagent/ConditionsProductYield (%)Reference
Styrene (B11656)DBDFM , PPh₃, KF, 18-crown-6, triglyme, 80 °C1,1-Difluoro-2-phenylcyclopropane75[1]
StyreneTMSCF₃ , NaI, THF, 70 °C, 12 h1,1-Difluoro-2-phenylcyclopropane95[2]
α-MethylstyreneDBDFM , Zn, I₂, THF, reflux1,1-Difluoro-2-methyl-2-phenylcyclopropane82[3]
α-MethylstyreneTMSCF₃ , NaI, THF, 70 °C, 12 h1,1-Difluoro-2-methyl-2-phenylcyclopropane92[2]
1-OcteneDBDFM , PPh₃, KF, 18-crown-6, triglyme, 80 °C1,1-Difluoro-2-hexylcyclopropane65[1]
1-OcteneTMSCF₃ , NaI, THF, 70 °C, 12 h1,1-Difluoro-2-hexylcyclopropane88[2]
Methyl AcrylateDBDFM , Zn, I₂, THF, refluxMethyl 2,2-difluorocyclopropane-1-carboxylateLow/No Reaction[3]
Methyl AcrylateTMSCF₃ , NaI, THF, 70 °C, 12 hMethyl 2,2-difluorocyclopropane-1-carboxylate65[2]

Key Observations:

  • Yields: The TMSCF3/NaI system generally provides higher yields for the difluorocyclopropanation of both electron-rich and electron-poor alkenes compared to the methods utilizing DBDFM.[2]

  • Substrate Scope: TMSCF3 demonstrates a broader substrate scope, effectively reacting with electron-deficient alkenes like methyl acrylate, where DBDFM-based methods are often less effective.[2][3]

  • Reaction Conditions: The generation of difluorocarbene from TMSCF3 with NaI typically occurs under milder conditions (e.g., 70 °C) compared to the often higher temperatures required for the DBDFM/PPh₃ system.[1][2] The DBDFM/Zn method also requires reflux conditions.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Protocol 1: Difluorocyclopropanation of Styrene using TMSCF3/NaI

G Figure 2. Workflow for Protocol 1 start Start step1 Combine Styrene and NaI in THF start->step1 step2 Add TMSCF₃ step1->step2 step3 Heat at 70 °C for 12 h step2->step3 step4 Quench with water step3->step4 step5 Extract with Et₂O step4->step5 step6 Dry and Concentrate step5->step6 step7 Purify by Chromatography step6->step7 end End step7->end

Caption: Experimental workflow for Protocol 1.

Materials:

  • Styrene (1.0 mmol, 104 mg)

  • Sodium Iodide (NaI) (1.5 mmol, 225 mg)

  • Trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol, 213 mg, 0.24 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add styrene (1.0 mmol) and sodium iodide (1.5 mmol).

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature until the NaI is partially dissolved.

  • Add TMSCF3 (1.5 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 1,1-difluoro-2-phenylcyclopropane.

Protocol 2: Difluorocyclopropanation of α-Methylstyrene using DBDFM/Zn

Materials:

  • α-Methylstyrene (1.0 mmol, 118 mg)

  • This compound (DBDFM) (2.0 mmol, 420 mg, 0.18 mL)

  • Zinc dust (<10 micron, activated) (2.0 mmol, 131 mg)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate the zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.

  • To a flame-dried round-bottom flask under an argon atmosphere, add the activated zinc dust (2.0 mmol) and a crystal of iodine.

  • Add anhydrous THF (5 mL) and heat the suspension to reflux.

  • A solution of α-methylstyrene (1.0 mmol) and DBDFM (2.0 mmol) in anhydrous THF (5 mL) is added dropwise to the refluxing zinc suspension over a period of 1 hour.

  • Continue to reflux for an additional 3 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with diethyl ether.

  • Quench the filtrate with saturated aqueous ammonium chloride solution (15 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1,1-difluoro-2-methyl-2-phenylcyclopropane.

Conclusion

Both this compound and TMSCF3 are effective precursors for the generation of difluorocarbene. However, for general laboratory synthesis, particularly for difluorocyclopropanation reactions, TMSCF3 in combination with sodium iodide offers significant advantages in terms of higher yields, broader substrate scope, and milder reaction conditions. The TMSCF3/NaI system is especially beneficial for reactions involving electron-poor or sensitive substrates.

This compound remains a viable and more traditional option, particularly the zinc-mediated method for electron-rich alkenes. The choice of reagent will ultimately depend on the specific substrate, desired scale of the reaction, and the availability of reagents and equipment. For researchers in drug development and other fields requiring efficient and versatile methods for fluorination, the TMSCF3-based protocols represent a more modern and often more effective approach.

References

Comparing Dibromodifluoromethane and diiododifluoromethane reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dibromodifluoromethane and Diiododifluoromethane (B73701) Reactivity for Synthetic Chemistry Applications

Introduction

This compound (CBr₂F₂) and diiododifluoromethane (CI₂F₂) are important reagents in synthetic organic chemistry, primarily utilized as precursors for the introduction of the difluoromethylene (-CF₂-) or difluoromethyl (-CF₂H) moieties into organic molecules. These fluorinated groups are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials due to their ability to modulate a molecule's physicochemical and biological properties.[1][2] This guide provides a detailed comparison of the reactivity of CBr₂F₂ and CI₂F₂, supported by fundamental physicochemical data and outlining experimental considerations for their use. The primary difference in their reactivity stems from the inherent disparity in the bond strengths of the carbon-halogen bonds.

Physicochemical Properties

The reactivity of these halomethanes is fundamentally governed by their molecular properties, most critically the carbon-halogen bond dissociation energy. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making CI₂F₂ a more reactive species under milder conditions.

PropertyThis compound (CBr₂F₂)Diiododifluoromethane (CI₂F₂)Data Source(s)
Molar Mass 209.82 g/mol 303.82 g/mol [3][4]
Boiling Point 22.8 °C~100 °C (extrapolated)[3]
Density 2.297 g/mL (at 25 °C)Not readily available
C-X Bond Energy ~290 kJ/mol (C-Br)~228 kJ/mol (C-I)[5][6]
Appearance Colorless liquid or gasNot readily available[3][7]

Comparative Reactivity

The lower C-I bond energy in diiododifluoromethane dictates that it will undergo homolytic cleavage to form radicals or participate in reactions under less forcing conditions than this compound.[8][9]

Generation of Reactive Intermediates

Both molecules can serve as sources of two key reactive intermediates: the difluoromethyl radical (•CF₂X) and difluorocarbene (:CF₂).

  • Radical Formation : Homolytic cleavage of the C-X bond can be initiated thermally or photochemically. CI₂F₂ will form the •CF₂I radical at lower temperatures or with lower energy light compared to the formation of •CF₂Br from CBr₂F₂. Gas-phase photolysis of CBr₂F₂ at 265 nm has been shown to produce bromodifluoromethyl radicals.[10][11] Flash photolysis at higher energies can lead to the formation of difluorocarbene.[10] Given the weaker C-I bond, CI₂F₂ is expected to generate radicals and carbenes more readily.

  • Difluorocarbene (:CF₂) Formation : Difluorocarbene is a versatile intermediate for the synthesis of gem-difluoro compounds, such as difluorocyclopropanes.[12] Its generation from CBr₂F₂ or CI₂F₂ typically involves reaction with a reducing agent (e.g., zinc) or other activating reagents. The higher reactivity of CI₂F₂ allows these reactions to proceed under milder conditions.

G cluster_cbr2f2 This compound Path cluster_ci2f2 Diiododifluoromethane Path CBr2F2 CBr₂F₂ Radical_Br •CF₂Br Radical CBr2F2->Radical_Br Δ or hν (Harsher Conditions) Carbene_Br :CF₂ Radical_Br->Carbene_Br Further reaction Alkene Alkene (e.g., Styrene) Carbene_Br->Alkene [2+1] Cycloaddition CI2F2 CI₂F₂ Radical_I •CF₂I Radical CI2F2->Radical_I Δ or hν (Milder Conditions) Carbene_I :CF₂ Radical_I->Carbene_I Further reaction Carbene_I->Alkene Product gem-Difluorocyclopropane Alkene->Product

Synthetic Applications

The primary synthetic utility of these reagents is in difluoromethylation and difluorocyclopropanation reactions.

  • Difluoromethylation : Reactions involving the addition of a -CF₂H group often proceed via a radical mechanism or by trapping of difluorocarbene with a nucleophile followed by protonation.[13][14] The choice between CBr₂F₂ and CI₂F₂ will depend on the sensitivity of the substrate to the reaction conditions.

  • Difluorocyclopropanation : The addition of difluorocarbene to alkenes is a key method for synthesizing gem-difluorocyclopropanes. While CBr₂F₂ can be used for these transformations, often requiring reagents like zinc or triphenylphosphine, the increased reactivity of CI₂F₂ would be advantageous for sensitive substrates that cannot tolerate the higher temperatures or stronger activating agents needed for CBr₂F₂.[15][16]

G start Comparison Start bond_energy Fundamental Property: C-I Bond Energy (~228 kJ/mol) < C-Br Bond Energy (~290 kJ/mol) start->bond_energy reactivity Resulting Reactivity: CI₂F₂ > CBr₂F₂ bond_energy->reactivity conditions Practical Implication: CI₂F₂ requires milder reaction conditions (e.g., lower temp, weaker activator) reactivity->conditions choice_cbr2f2 Choose CBr₂F₂ for: - Robust substrates - Cost-effectiveness - Higher thermal stability conditions->choice_cbr2f2 choice_ci2f2 Choose CI₂F₂ for: - Sensitive substrates - Higher reaction efficiency - Milder transformations conditions->choice_ci2f2

Experimental Protocols

General Protocol for Difluorocyclopropanation of an Alkene

This protocol provides a general methodology for the generation of difluorocarbene from a dihalodifluoromethane precursor and its subsequent trapping with an alkene. The conditions listed are representative, and optimization is typically required. Based on the principles discussed, reactions with CI₂F₂ would be expected to proceed at lower temperatures and/or with shorter reaction times compared to CBr₂F₂.

Materials:

  • This compound (CBr₂F₂) or Diiododifluoromethane (CI₂F₂)

  • Activating Agent (e.g., Zinc dust, Triphenylphosphine)

  • Alkene substrate (e.g., Styrene)

  • Anhydrous solvent (e.g., THF, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Reagents: The flask is charged with the activating agent (e.g., 2.0 equivalents of Zinc dust) and the anhydrous solvent.

  • Addition: A solution of the alkene (1.0 equivalent) and the dihalodifluoromethane (1.5 equivalents) in the same anhydrous solvent is prepared and added to the dropping funnel.

  • Reaction: The solution from the dropping funnel is added dropwise to the stirred suspension of the activating agent. For CBr₂F₂ , the reaction may require heating (e.g., 50-80 °C) to initiate and sustain the reaction. For CI₂F₂ , the reaction is expected to proceed at a lower temperature (e.g., room temperature to 40 °C).

  • Monitoring: The reaction progress is monitored by TLC or GC-MS analysis.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess activating agent and metal salts. The filtrate is then quenched with a suitable aqueous solution (e.g., saturated NH₄Cl).

  • Extraction & Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired gem-difluorocyclopropane.

Conclusion

The primary determinant of reactivity between this compound and diiododifluoromethane is the carbon-halogen bond strength. The significantly weaker C-I bond renders diiododifluoromethane the more reactive of the two, enabling it to serve as a source of difluoromethyl radicals and difluorocarbene under substantially milder conditions. This makes CI₂F₂ the preferred reagent for reactions involving thermally sensitive substrates. Conversely, This compound is more stable and often more commercially accessible, making it a suitable choice for less sensitive substrates where more forcing reaction conditions are tolerable. The selection between these two reagents should, therefore, be based on a careful consideration of the substrate's stability, the desired reaction efficiency, and the overall cost and availability of the reagent.

References

A Comparative Guide to Analytical Techniques for Characterizing Products from CBr₂F₂ Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Reactions involving dibromodifluoromethane (CBr₂F₂) are fundamental in modern synthetic chemistry, primarily serving as a robust method for generating difluorocarbene (:CF₂). This highly reactive intermediate is a key building block for introducing the gem-difluoromethylene group into organic molecules, a motif of significant interest in pharmaceuticals, agrochemicals, and materials science due to its unique electronic and metabolic properties.

The successful synthesis and development of these novel fluorinated compounds hinge on the precise and unambiguous characterization of the reaction products. A multi-faceted analytical approach is not just recommended but essential for confirming molecular structure, assessing purity, and understanding reaction outcomes. This guide provides an objective comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols to aid researchers in establishing effective characterization workflows.

High-Level Comparison of Core Analytical Techniques

The characterization of difluoromethylene-containing products typically relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information.

Technique Principle of Operation Key Information Obtained Relative Sensitivity Strengths Limitations
¹⁹F NMR Spectroscopy Measures the resonance of the ¹⁹F nucleus in a magnetic field.Direct detection of fluorine environments, F-F and H-F/C-F coupling, structural connectivity, quantification.Very HighUnambiguous confirmation of fluorine incorporation; large chemical shift range prevents signal overlap; no background signal.[1][2]Requires a specialized probe; provides limited information on non-fluorinated parts of the molecule alone.
¹H / ¹³C NMR Spectroscopy Measures the resonance of ¹H or ¹³C nuclei in a magnetic field.Overall molecular structure, proton and carbon environments, connectivity through coupling.High (¹H), Low (¹³C)Provides the complete carbon-hydrogen framework of the molecule.¹³C NMR has low natural abundance and sensitivity; complex spectra for large molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds (GC) followed by ionization and mass-to-charge ratio analysis (MS).Molecular weight, elemental composition (with HRMS), fragmentation patterns, separation of isomers and impurities.HighExcellent for analyzing complex reaction mixtures and identifying byproducts; provides molecular weight confirmation.[3]Limited to thermally stable and volatile compounds; derivatization may be required.[4]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups, particularly the strong C-F bond absorption.ModerateFast, simple, and non-destructive; excellent for quick confirmation of successful fluorination.[5]Provides limited structural information; not suitable for detailed structure elucidation of complex molecules.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for the structural elucidation of organofluorine compounds. The unique properties of the ¹⁹F nucleus make ¹⁹F NMR an exceptionally informative method.[6][7]

The Power of ¹⁹F NMR

¹⁹F NMR is the cornerstone for analyzing CBr₂F₂ reaction products. Its utility stems from several key properties of the ¹⁹F nucleus:

  • 100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, with a receptivity close to that of ¹H, making it highly sensitive.[2][8]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly larger than for ¹H NMR.[2] This large dispersion minimizes signal overlap, even in complex molecules.

  • No Background Signal: The absence of naturally occurring fluorinated compounds in most biological and chemical systems means that spectra are free from background interference.[1][8]

These features allow for the direct and unambiguous confirmation of fluorine incorporation and provide detailed insights into the electronic environment of the C-F₂ group.

Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical, as it can influence chemical shifts.

  • Internal Standard: While trifluorotoluene or CFCl₃ can be used, it is often practical to reference the spectrum externally or relative to the solvent lock frequency. CFCl₃ is a common standard where δ = 0 ppm.[9]

  • Instrument Setup:

    • Tune and match the NMR probe for the ¹⁹F frequency.

    • Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is typically performed to simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in sharper singlets or AX spin systems for gem-difluoro groups.

  • Data Acquisition Parameters (Example for a 400 MHz Spectrometer):

    • Pulse Program: zgpg30 (or similar proton-decoupled pulse sequence).

    • Spectral Width: ~250 ppm (centered around an expected chemical shift, e.g., -120 ppm for difluorocyclopropanes).

    • Acquisition Time: ~1.0 s.

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans: 16-64 (adjust based on sample concentration).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the reference standard.

Integrating ¹H and ¹³C NMR

While ¹⁹F NMR confirms the fluorine environment, ¹H and ¹³C NMR are required to elucidate the full molecular structure. The key is to analyze the spin-spin coupling constants between fluorine and other nuclei:

  • ²JCF (geminal coupling): Typically large, around 240-300 Hz for sp³ carbons.

  • ³JCF (vicinal coupling): Varies with dihedral angle but provides crucial connectivity information.

  • ²JHF (geminal coupling): Can be as large as 50 Hz.[2]

  • ³JHF (vicinal coupling): Provides stereochemical insights.

A suite of 2D NMR experiments (HETCOR, HMBC) correlating ¹⁹F with ¹H and ¹³C is often used to assemble the complete molecular structure from these puzzle pieces.[10]

G Workflow for NMR-Based Structure Elucidation cluster_sample Sample cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Reaction_Product Purified Product from CBr2F2 Reaction F19_NMR 1. Acquire ¹⁹F NMR (Proton Decoupled) Reaction_Product->F19_NMR H1_NMR 2. Acquire ¹H NMR Analyze_F19 Confirm C-F₂ group (Chemical Shift & Multiplicity) F19_NMR->Analyze_F19 C13_NMR 3. Acquire ¹³C NMR Analyze_HC Assign H & C Framework H1_NMR->Analyze_HC TwoD_NMR 4. Acquire 2D NMR (e.g., HETCOR, HMBC) C13_NMR->Analyze_HC Analyze_Coupling Correlate via J-Coupling (¹H-¹⁹F, ¹³C-¹⁹F) TwoD_NMR->Analyze_Coupling Analyze_F19->Analyze_Coupling Analyze_HC->Analyze_Coupling Final_Structure Propose Final Structure Analyze_Coupling->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Identifying and Quantifying

Mass spectrometry is indispensable for determining the molecular weight of the reaction products and for analyzing the composition of the crude reaction mixture. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separation and identification.

GC-MS for Reaction Mixture Analysis

GC-MS is the workhorse technique for routine analysis of CBr₂F₂ reactions.

  • Separation: The gas chromatograph separates individual components of the reaction mixture (starting materials, products, byproducts, solvents) based on their volatility and interaction with the GC column.

  • Identification: The mass spectrometer detects the separated components, providing a mass spectrum for each. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern serves as a fingerprint for structural identification.[3]

This technique is crucial for calculating reaction conversion, identifying impurities, and optimizing reaction conditions.

Quantitative Data Comparison: GC-MS vs. LC-MS
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile and thermally stable compounds. Ideal for many difluorocyclopropanes.Wide range of polarities and molecular weights. Better for non-volatile or thermally sensitive products.
Derivatization May be required to increase the volatility of polar functional groups (e.g., -OH, -NH₂).[4]Generally not required for volatilization, but can be used to enhance ionization.[11]
Typical Ionization Electron Ionization (EI), Chemical Ionization (CI). EI provides rich, reproducible fragmentation libraries.Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). Soft ionization techniques that often preserve the molecular ion.
Separation Efficiency Very high resolution for volatile compounds.High resolution, versatile for a broader range of compounds.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dilute a small aliquot (~1 mg) of the crude reaction mixture or purified product in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of ~100 µg/mL.

  • Instrument Setup (Example):

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Split/splitless injector at 250°C. A split injection (e.g., 50:1) is common to avoid column overloading.

  • GC Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10-20°C/min to a final temperature of 280-300°C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • MS Parameters (EI Mode):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragmentation patterns. Compare spectra to known library data or interpret fragmentation to deduce structure.

G Experimental Workflow for GC-MS Analysis Sample_Prep 1. Sample Preparation (Dilute in Volatile Solvent) Injection 2. Injection (Split/Splitless Inlet) Sample_Prep->Injection GC_Separation 3. GC Separation (Temperature Program) Injection->GC_Separation MS_Detection 4. MS Detection (Ionization & Mass Analysis) GC_Separation->MS_Detection Data_Analysis 5. Data Analysis (TIC & Mass Spectra) MS_Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

Infrared (IR) Spectroscopy: The Rapid Functional Group Check

Infrared (IR) spectroscopy is a fast and straightforward technique used to verify the presence of key functional groups in the product. For CBr₂F₂ reaction products, its primary use is to confirm the successful incorporation of the C-F₂ moiety.

The C-F bond gives rise to a very strong and characteristic absorption band in the fingerprint region of the IR spectrum, typically between 1000 and 1200 cm⁻¹.[5] The presence of a strong peak in this region, which was absent in the starting material (e.g., an alkene), is a strong indicator that the reaction was successful.

Characteristic IR Absorption Frequencies
Bond Vibration Frequency Range (cm⁻¹) Intensity
C-F Stretch1000 - 1400Strong
-CF₂- Symmetric & Asymmetric Stretch1100 - 1250Very Strong
C=C Stretch1620 - 1680Medium-Weak
C-H (sp³) Stretch2850 - 3000Medium
C-H (sp²) Stretch3000 - 3100Medium
C=O Stretch1680 - 1750Strong
Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for obtaining IR spectra of liquid or solid samples.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact (for solids) and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and compare them to the known frequencies for expected functional groups, paying close attention to the 1000-1250 cm⁻¹ region for the C-F₂ stretch.

Integrated Analytical Workflow

For unambiguous characterization, no single technique is sufficient. A logical, integrated workflow ensures that all aspects of the product's identity and purity are confirmed.

G Integrated Workflow for Product Characterization cluster_reaction Synthesis & Workup cluster_analysis Analysis & Purification cluster_final Final Confirmation Crude Crude Reaction Mixture GCMS_Crude 1. GC-MS Analysis (Check Conversion & Byproducts) Crude->GCMS_Crude Purification 2. Purification (e.g., Column Chromatography) GCMS_Crude->Purification IR_Check 3. IR Spectroscopy (Confirm C-F₂ Bond Presence) Purification->IR_Check NMR_Full 4. NMR Spectroscopy (¹⁹F, ¹H, ¹³C, 2D) (Full Structure Elucidation) IR_Check->NMR_Full HRMS_Confirm 5. High-Resolution MS (Confirm Elemental Composition) NMR_Full->HRMS_Confirm Confirmed_Product Unambiguously Characterized Product HRMS_Confirm->Confirmed_Product

Caption: Integrated workflow for product characterization.

References

A Comparative Guide to 19F NMR Analysis of Compounds Synthesized with Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorine-containing moieties is a critical strategy in modern medicinal chemistry. The difluoromethyl group (-CF2H), in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability, modulating acidity, and participating in hydrogen bonding. Dibromodifluoromethane (CF2Br2) serves as a precursor for difluorocarbene (:CF2), a versatile intermediate for introducing the difluoromethyl group. This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data of compounds synthesized via difluorocarbenation, with a focus on the utility of this compound as a starting material.

Performance Comparison: ¹⁹F NMR Characteristics of Difluoromethylated Compounds

The ¹⁹F NMR spectrum of a difluoromethylated compound is highly characteristic, typically exhibiting a triplet or a doublet of doublets depending on the coupling to the geminal proton and any vicinal protons. The chemical shift (δ) and coupling constants (J) are sensitive to the electronic environment of the molecule. Below is a comparison of ¹⁹F NMR data for representative aryl difluoromethyl ethers and sulfides. While the precursors for the difluorocarbene may vary, the resulting difluoromethylated product and its corresponding ¹⁹F NMR signature are identical.

Table 1: ¹⁹F NMR Data for Representative Aryl Difluoromethyl Ethers (Ar-O-CF₂H)

CompoundStructure¹⁹F Chemical Shift (δ) [ppm]Coupling Constants (J) [Hz]
4-(Difluoromethoxy)benzonitrile[1]-82.35²JHF = 72.5
Methyl 4-(difluoromethoxy)benzoate[1]-81.80²JHF = 73.2
1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one[2]-82.00Not Reported

Table 2: ¹⁹F NMR Data for Representative Aryl and Benzyl Difluoromethyl Sulfides (Ar/Bn-S-CF₂H)

CompoundStructure¹⁹F Chemical Shift (δ) [ppm]Coupling Constants (J) [Hz]
Benzyl(difluoromethyl)sulfane[1]-94.43²JHF = 56.6
(4-Bromobenzyl)(difluoromethyl)sulfane[1]-94.20²JHF = 56.3
2-((Difluoromethyl)thio)pyridine[1]-96.26²JHF = 56.3

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and accurate analysis. The following protocols provide a framework for the difluoromethylation of phenols using a difluorocarbene precursor like this compound and for the subsequent ¹⁹F NMR analysis.

Synthesis of Aryl Difluoromethyl Ethers from Phenols

This protocol describes a general procedure for the O-difluoromethylation of phenols via the in-situ generation of difluorocarbene.

Materials:

  • Phenol (B47542) substrate

  • This compound (CF₂Br₂) or another suitable difluorocarbene precursor

  • Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a dry round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add the phenol (1.0 equiv) and the base (1.5-2.0 equiv).

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to form the phenoxide.

  • Add the difluorocarbene precursor, such as this compound (excess, typically 2-3 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60-115°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl difluoromethyl ether.

¹⁹F NMR Analysis of Difluoromethylated Compounds

This protocol outlines the steps for acquiring high-quality ¹⁹F NMR spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the purified difluoromethylated compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • If desired for quantitative analysis, add a known amount of an internal standard (e.g., trifluorotoluene, δ ≈ -63.72 ppm).

  • Transfer the solution to an NMR tube.

Instrument Setup and Data Acquisition:

  • Use a spectrometer equipped with a fluorine-capable probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Set the spectral width to encompass the expected chemical shift range for difluoromethyl groups (typically -80 to -100 ppm for OCF₂H and -90 to -100 ppm for SCF₂H). A wider initial spectral width may be used for unknown compounds.

  • Set the transmitter offset to the approximate center of the expected spectral region.

  • Use a standard 1D pulse sequence (e.g., zg) with proton decoupling if only the chemical shift is desired, or without proton decoupling to observe ¹H-¹⁹F coupling.

  • Set the number of scans (NS) based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 16 to 128 scans).

  • Set the relaxation delay (D1) to at least 1-2 seconds to ensure proper relaxation. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the signals of interest.

Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm, either directly or indirectly).

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of difluoromethylated compounds.

G Generation of Difluorocarbene from this compound CF2Br2 This compound (CF2Br2) Intermediate [CF2Br]⁻ Intermediate CF2Br2->Intermediate + Base Base Base (e.g., Cs2CO3) Difluorocarbene Difluorocarbene (:CF2) Intermediate->Difluorocarbene - Br⁻ Br_ion Br⁻

Caption: Generation of Difluorocarbene from this compound.

G O-Difluoromethylation of a Phenol Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + Base Base Base Intermediate Ar-O-CF2⁻ Intermediate Phenoxide->Intermediate + :CF2 Difluorocarbene Difluorocarbene (:CF2) Product Aryl Difluoromethyl Ether (Ar-O-CF2H) Intermediate->Product + H⁺ Protonation Protonation (H⁺) G 19F NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve Compound in Deuterated Solvent Add_Standard Add Internal Standard (Optional) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Tune_Probe Tune and Match Probe for 19F Transfer->Tune_Probe Setup_Experiment Set Spectral Parameters Tune_Probe->Setup_Experiment Acquire_Data Acquire FID Setup_Experiment->Acquire_Data FT Fourier Transform Acquire_Data->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Final_Spectrum Final_Spectrum Reference->Final_Spectrum Final Spectrum

References

A Comparative Guide to Mass Spectrometry and Other Analytical Techniques for Dibromodifluoromethane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is critical for understanding reaction mechanisms, optimizing yields, and ensuring product purity. When studying the reactions of Dibromodifluoromethane (CBr2F2), a variety of analytical techniques can be employed to identify and quantify the resulting products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical methods, including Gas Chromatography with Electron Capture Detection (GC-ECD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We present a synthesis of available data and detailed methodologies to assist in the selection of the most suitable analytical strategy.

This compound, also known as Halon 1202, is a dense, non-flammable liquid that has been used in fire extinguishers.[1] Its chemical reactions, such as thermal decomposition or reactions with other chemical species, can lead to a mixture of halogenated methanes and other products. The effective analysis of these complex mixtures is paramount for both research and industrial applications.

Performance Comparison of Analytical Techniques

The choice of analytical technique for studying CBr2F2 reaction products depends on the specific goals of the analysis, such as the need for high sensitivity, definitive identification, or structural elucidation. While GC-MS is a powerful and versatile tool, other techniques offer unique advantages.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-MS Separates volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio.High selectivity and specificity, provides structural information from fragmentation patterns, excellent for identifying unknown compounds.May have lower sensitivity for certain halogenated compounds compared to GC-ECD, potential for thermal decomposition of labile products in the injector.[2]Definitive identification and quantification of a wide range of volatile reaction products.
GC-ECD A highly sensitive detector for electrophilic compounds, particularly those containing halogens.Extremely high sensitivity for many halogenated compounds, making it ideal for trace analysis.Limited selectivity, as it responds to a broad range of electron-capturing compounds, leading to potential interferences and a higher risk of false positives.[3]High-throughput screening and quantification of known halogenated analytes at trace levels.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural elucidation, non-destructive, and can be used for quantitative analysis of mixtures without the need for individual calibration standards for each component.[4][5]Lower sensitivity compared to chromatographic methods, requiring higher sample concentrations. Complex spectra can be challenging to interpret for mixtures.Detailed structural characterization and confirmation of reaction products, and analysis of reaction kinetics in situ.
FTIR Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.Rapid and non-destructive, excellent for identifying the presence or absence of specific functional groups (e.g., C-Br, C-F bonds). Can be coupled with thermogravimetric analysis (TGA) to study thermal decomposition.[6]Generally lower sensitivity and selectivity for complex mixtures compared to chromatographic methods, making quantification challenging.Rapid screening for the presence of key functional groups and monitoring the progress of reactions involving changes in these groups.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of short-chain halogenated hydrocarbons using GC-MS and GC-ECD. The exact values can vary significantly depending on the specific instrumentation, method optimization, and the complexity of the sample matrix. Data for NMR and FTIR are not included in this quantitative comparison table as their primary strengths lie in structural elucidation and functional group identification, respectively, rather than routine quantitative analysis with low detection limits.

ParameterGC-MSGC-ECD
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range for many volatile organic compounds. For some compounds, LODs can be in the low ppb range.[7]Can achieve extremely low detection limits for halogenated compounds, often in the pg/mL to fg/mL range.[3]
Limit of Quantification (LOQ) Generally, a factor of 3-5 higher than the LOD.Generally, a factor of 3-5 higher than the LOD.
Linear Dynamic Range Typically 3-5 orders of magnitude.Can be more limited, often around 2-3 orders of magnitude, and can exhibit non-linearity at higher concentrations.[8]
Selectivity High, based on unique mass fragmentation patterns.Moderate, selective for electrophilic compounds.
Confidence in Identification High, considered a confirmatory technique.Moderate, requires confirmation by a second method.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of CBr2F2 reaction products using GC-MS and an overview of sample preparation for NMR and FTIR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of volatile reaction products of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • Sample Introduction:

    • Headspace Analysis: For volatile products, headspace sampling is often preferred to minimize matrix effects. A sample of the reaction mixture is placed in a sealed vial and heated to allow volatile components to partition into the headspace. A sample of the headspace gas is then injected into the GC.

    • Liquid Injection: A small volume (e.g., 1 µL) of the diluted reaction mixture can be directly injected into the GC inlet. A split or splitless injection mode can be used depending on the concentration of the analytes.

  • Gas Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column is typically used for the separation of halogenated methanes. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

    • Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a temperature ramp of 5-10°C/min to a final temperature of 200-250°C. The final temperature is held for several minutes to ensure all components have eluted.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.

    • Mass Range: A scan range of m/z 35-300 is typically sufficient to cover the expected range of products.

    • Data Acquisition: Full scan mode is used for the identification of unknown compounds. Selected Ion Monitoring (SIM) mode can be used for targeted quantification of known products to enhance sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A representative sample of the reaction mixture is dissolved in a deuterated solvent (e.g., CDCl3, acetone-d6). An internal standard with a known concentration and a distinct NMR signal may be added for quantitative analysis.

  • Analysis: ¹H, ¹⁹F, and ¹³C NMR spectra are typically acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity and aid in the complete structural elucidation of the reaction products.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Samples can be analyzed directly as gases, liquids, or solids. For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr). Gas samples can be introduced into a gas cell with IR-transparent windows.

  • Analysis: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands for C-Br (typically 600-500 cm⁻¹) and C-F (typically 1350-1000 cm⁻¹) bonds can confirm the presence of halogenated products. The disappearance of reactant peaks and the appearance of product peaks can be used to monitor the progress of the reaction.

Visualizing the Workflow and Reaction Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and potential reaction pathways.

Experimental_Workflow cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis cluster_results Results CBr2F2 This compound (CBr2F2) Reaction_Vessel Reaction Vessel CBr2F2->Reaction_Vessel Reactants Other Reactants Reactants->Reaction_Vessel Reaction_Mixture Reaction Mixture Reaction_Vessel->Reaction_Mixture Headspace_Sampling Headspace Sampling Reaction_Mixture->Headspace_Sampling Liquid_Sampling Liquid Sampling Reaction_Mixture->Liquid_Sampling GC_MS GC-MS Headspace_Sampling->GC_MS GC_ECD GC-ECD Headspace_Sampling->GC_ECD Liquid_Sampling->GC_MS Liquid_Sampling->GC_ECD NMR NMR Liquid_Sampling->NMR FTIR FTIR Liquid_Sampling->FTIR Identification Product Identification GC_MS->Identification Quantification Quantification GC_MS->Quantification GC_ECD->Quantification Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation FTIR->Identification Functional Groups

Caption: Experimental workflow for the analysis of this compound reaction products.

Reaction_Pathways cluster_products Potential Reaction Products CBr2F2 CBr2F2 CBrF2 Bromodifluoromethyl Radical (·CBrF2) CBr2F2->CBrF2 C-Br Cleavage Br Bromine Radical (·Br) CBr2F2->Br C-Br Cleavage CF2 Difluorocarbene (:CF2) CBr2F2->CF2 Debromination CHBrF2 Bromodifluoromethane (CHBrF2) CBrF2->CHBrF2 H Abstraction CHF3 Trifluoromethane (CHF3) CBrF2->CHF3 Further Reactions

Caption: Potential reaction pathways of this compound.

Conclusion

The analysis of this compound reaction products requires a careful selection of analytical techniques based on the specific research objectives. GC-MS stands out as a robust and versatile method for both the identification and quantification of a wide range of volatile products, providing a high degree of confidence through its mass spectral data. For applications demanding the utmost sensitivity for halogenated compounds, GC-ECD is an excellent choice, though its lower selectivity necessitates confirmatory analysis. When detailed structural information is paramount for elucidating reaction mechanisms or identifying novel products, NMR spectroscopy is indispensable. FTIR spectroscopy serves as a valuable, rapid screening tool for monitoring the progress of reactions by tracking changes in key functional groups.

For a comprehensive understanding of complex reaction mixtures resulting from this compound, a multi-technique approach is often the most effective strategy. By leveraging the complementary strengths of GC-MS, GC-ECD, NMR, and FTIR, researchers can gain a complete picture of the reaction products, from their elemental composition to their precise molecular architecture.

References

A Comparative Guide to Alternative Reagents for the Synthesis of gem-Difluoroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gem-difluoroalkene moiety is a critical pharmacophore in modern drug discovery, acting as a bioisostere for the carbonyl group, enhancing metabolic stability, and modulating the physicochemical properties of lead compounds. The synthesis of this functional group has evolved significantly, moving from classical olefination reactions to more sophisticated and milder catalytic methods. This guide provides an objective comparison of key alternative reagents and methodologies for the synthesis of gem-difluoroalkenes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Overview of Synthetic Strategies

The primary methods for constructing the gem-difluoroalkene unit can be broadly categorized into five main approaches:

  • Wittig-Type Olefination: A classical approach involving the reaction of a phosphorus ylide with a carbonyl compound.

  • Julia-Kocienski Olefination: A powerful and widely used method that employs heteroaryl sulfones.

  • Transition-Metal Catalyzed Cross-Coupling: Modern methods that offer a broad substrate scope and functional group tolerance.

  • Photoredox Catalysis: Utilizes visible light to enable reactions under mild conditions.

  • Defluorination of Trifluoromethyl Alkenes: A strategy that starts with readily available trifluoromethyl-substituted precursors.

This guide will delve into each of these methodologies, presenting their core principles, comparative performance data, and detailed experimental procedures.

Wittig-Type Olefination

The Wittig reaction for gem-difluoroalkenylation typically involves the in situ generation of a difluoromethylene phosphonium (B103445) ylide from a difluorocarbene precursor and a phosphine. A common and effective combination is the use of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) and triphenylphosphine (B44618) (PPh3).[1]

General Reaction Scheme:

Wittig_Type_Olefination cluster_reactants Reactants cluster_products Products carbonyl R1(C=O)R2 product R1(C=CF2)R2 carbonyl->product Wittig Reaction reagents TMSCF2Cl + PPh3 reagents->product byproduct Ph3P=O + TMSCl

Caption: General workflow of a Wittig-type gem-difluoroolefination.

Performance Data
Substrate (Aldehyde/Ketone)ProductYield (%)Reference
Benzaldehyde1,1-Difluoro-2-phenylethene85[1]
4-Methoxybenzaldehyde1-(1,1-Difluorovinyl)-4-methoxybenzene82[1]
4-(tert-Butylthio)benzaldehyde1-(tert-Butylthio)-4-(1,1-difluorovinyl)benzene81[1]
3-Phenylpropanal (enolizable)1,1-Difluoro-4-phenyl-1-butene47[1]
2,2,2-Trifluoro-1-phenylethanone (activated ketone)1,1,1-Trifluoro-2-(1,1-difluorovinyl)-2-phenylpropane75[1]
1-(4-Chlorophenyl)-2,2-difluoroethanone (activated ketone)1-Chloro-4-(1-(difluoromethylene)-2,2-difluoropropyl)benzene72[1]
Experimental Protocol: Wittig-Type gem-Difluoroolefination

Materials:

  • Aldehyde or activated ketone (0.5 mmol)

  • (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) (1.0 mmol)

  • Triphenylphosphine (PPh3) (1.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (2.0 mL)

  • Pressure tube

Procedure:

  • To a dry pressure tube, add the aldehyde or activated ketone (0.5 mmol), triphenylphosphine (1.0 mmol), and anhydrous DMF (2.0 mL).

  • Add (chlorodifluoromethyl)trimethylsilane (1.0 mmol) to the mixture.

  • Seal the pressure tube and heat the reaction mixture to 60 °C (for aldehydes) or 80 °C (for activated ketones) for the appropriate time (typically 12-24 hours), monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired gem-difluoroalkene.[1]

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a highly efficient and versatile method for the synthesis of alkenes, and its application to the formation of gem-difluoroalkenes has been particularly successful. The use of difluoromethyl 2-pyridyl sulfone as the reagent is a notable advancement in this area.[2]

Reaction Mechanism

Julia_Kocienski_Mechanism start Difluoromethyl 2-pyridyl sulfone carbanion Sulfonyl carbanion start->carbanion Base adduct β-alkoxy sulfone adduct carbanion->adduct carbonyl Aldehyde/Ketone R1(C=O)R2 carbonyl->adduct smiles Smiles Rearrangement adduct->smiles sulfinate Sulfinate intermediate smiles->sulfinate elimination SO2 Elimination sulfinate->elimination product gem-Difluoroalkene R1(C=CF2)R2 elimination->product

Caption: Mechanism of the Julia-Kocienski olefination for gem-difluoroalkenes.

Performance Data
Substrate (Aldehyde/Ketone)ProductYield (%)Reference
4-Nitrobenzaldehyde1-(1,1-Difluorovinyl)-4-nitrobenzene95[3]
2-Naphthaldehyde2-(1,1-Difluorovinyl)naphthalene93[3]
Cyclohexanecarbaldehyde(1,1-Difluorovinyl)cyclohexane88[3]
Acetophenone1,1-Difluoro-2-phenylpropene85[3]
Cyclohexanone(Difluoromethylene)cyclohexane82[3]
4-Phenyl-2-butanone (enolizable)1,1-Difluoro-4-phenyl-2-butene72[3]
Experimental Protocol: Julia-Kocienski gem-Difluoroolefination

Materials:

  • Aldehyde or ketone (1.2 mmol)

  • Difluoromethyl 2-pyridyl sulfone (1.0 mmol)

  • Potassium tert-butoxide (t-BuOK) (1.8 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (5.0 mL)

  • Round-bottom flask

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add difluoromethyl 2-pyridyl sulfone (1.0 mmol) and the aldehyde or ketone (1.2 mmol) in anhydrous THF (5.0 mL).

  • Cool the mixture to -78 °C.

  • Add potassium tert-butoxide (1.8 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (typically 1-4 hours), monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the gem-difluoroalkene.[2]

Transition-Metal Catalyzed Cross-Coupling

Transition-metal catalysis provides a powerful platform for the synthesis of gem-difluoroalkenes, often through the functionalization of gem-difluoroalkene precursors or the cross-coupling of aryl halides with a gem-difluorovinylating agent. These methods are prized for their broad substrate scope and tolerance of various functional groups.[4]

General Reaction Scheme (Example: Suzuki-type Coupling)

Transition_Metal_Coupling cluster_reactants Reactants cluster_products Product aryl_halide Ar-X (X = Br, I) product Ar-C(R)=CF2 aryl_halide->product boron_reagent F2C=C(R)-B(pin) boron_reagent->product catalyst Pd Catalyst, Base catalyst->product

Caption: A transition-metal catalyzed Suzuki-type cross-coupling for gem-difluoroalkene synthesis.

Performance Data (Palladium-Catalyzed C-H Functionalization)
Indole (B1671886) SubstrateAryl Trifluoromethyl DiazoalkaneProductYield (%)Reference
1,2-DimethylindolePhenyl trifluoromethyl diazoalkane2-(1-Aryl-2,2-difluorovinyl)-1,2-dimethylindole92[5]
1-Methyl-2-phenylindolePhenyl trifluoromethyl diazoalkane2-(1-Aryl-2,2-difluorovinyl)-1-methyl-2-phenylindole85[5]
1-Ethyl-2-methylindolePhenyl trifluoromethyl diazoalkane2-(1-Aryl-2,2-difluorovinyl)-1-ethyl-2-methylindole90[5]
1,2-Dimethylindole4-Methoxyphenyl trifluoromethyl diazoalkane2-(1-(4-Methoxyphenyl)-2,2-difluorovinyl)-1,2-dimethylindole88[5]
Experimental Protocol: Pd-Catalyzed C-H Functionalization

Materials:

  • Indole substrate (0.2 mmol)

  • Aryl trifluoromethyl diazoalkane (0.3 mmol)

  • Pd(OAc)2 (5 mol%)

  • dppbe (1,2-bis(diphenylphosphino)benzene) (10 mol%)

  • NaBArF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (10 mol%)

  • Dichloromethane (B109758) (DCM) (1.0 mL)

  • Schlenk tube

Procedure:

  • In a glovebox, add Pd(OAc)2 (5 mol%), dppbe (10 mol%), and NaBArF (10 mol%) to a Schlenk tube.

  • Add the indole substrate (0.2 mmol) and the aryl trifluoromethyl diazoalkane (0.3 mmol).

  • Add dichloromethane (1.0 mL) and seal the tube.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the gem-difluoroalkene.[5]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the synthesis of gem-difluoroalkenes. A common strategy involves the defluorinative alkylation of α-trifluoromethyl alkenes.[6]

Reaction Mechanism

Photoredox_Mechanism PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Excitation alkyl_radical Alkyl Radical (R•) PC_excited->alkyl_radical SET with Activator light Visible Light (hν) alkyl_iodide Alkyl Iodide (R-I) alkyl_iodide->alkyl_radical activator Radical Activator (e.g., TMEDA) activator->alkyl_radical radical_adduct Radical Adduct alkyl_radical->radical_adduct tfm_alkene α-Trifluoromethyl alkene tfm_alkene->radical_adduct product gem-Difluoroalkene radical_adduct->product β-Fluoride Elimination fluoride_ion F⁻ radical_adduct->fluoride_ion

Caption: Proposed mechanism for photoredox-catalyzed gem-difluoroallylation.

Performance Data
α-Trifluoromethyl AlkeneAlkyl IodideProductYield (%)Reference
(3,3,3-Trifluoroprop-1-en-2-yl)benzeneIodocyclohexane(3,3-Difluoro-2-phenylallyl)cyclohexane82[6]
4-(3,3,3-Trifluoroprop-1-en-2-yl)anisoleIodocyclohexane1-(3,3-Difluoro-2-(4-methoxyphenyl)allyl)cyclohexane78[6]
(3,3,3-Trifluoroprop-1-en-2-yl)benzene1-Iodoadamantane1-(3,3-Difluoro-2-phenylallyl)adamantane75[6]
(3,3,3-Trifluoroprop-1-en-2-yl)benzeneIsopropyl iodide3,3-Difluoro-4-methyl-2-phenylpent-1-ene65[6]
Experimental Protocol: Photoredox-Catalyzed gem-Difluoroallylation

Materials:

  • α-Trifluoromethyl alkene (0.2 mmol)

  • Alkyl iodide (0.4 mmol)

  • 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (1 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.4 mmol)

  • Anhydrous acetonitrile (B52724) (MeCN) (2.0 mL)

  • Schlenk tube

  • Blue LED light source

Procedure:

  • To a Schlenk tube, add the α-trifluoromethyl alkene (0.2 mmol), alkyl iodide (0.4 mmol), 4CzIPN (1 mol%), and anhydrous acetonitrile (2.0 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Add TMEDA (0.4 mmol) under an inert atmosphere.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 24 hours.

  • After completion, concentrate the reaction mixture.

  • Purify the crude product by preparative thin-layer chromatography to obtain the gem-difluoroalkene.[6]

Defluorinative Alkylation of Trifluoromethyl Alkenes

This strategy leverages the reactivity of the trifluoromethyl group, where a C-F bond is cleaved and replaced with a C-C bond, leading to the formation of a gem-difluoroalkene. This can be achieved through various means, including the use of soft carbon nucleophiles.[7]

General Reaction Scheme:

Defluorinative_Alkylation cluster_reactants Reactants cluster_products Product tfm_alkene Ar-C(CF3)=CH2 product Ar-C(CF2)=CH-Nu tfm_alkene->product nucleophile Soft Carbon Nucleophile nucleophile->product base Base (catalytic) base->product

Caption: Defluorinative alkylation of a trifluoromethyl alkene with a soft carbon nucleophile.

Performance Data
α-Trifluoromethyl Styrene (B11656)Soft Carbon NucleophileProductYield (%)Reference
(3,3,3-Trifluoroprop-1-en-2-yl)benzeneDiethyl malonateDiethyl 2-(3,3-difluoro-2-phenylallyl)malonate95[7]
4-Chloro-1-(3,3,3-trifluoroprop-1-en-2-yl)benzeneDiethyl malonateDiethyl 2-(2-(4-chlorophenyl)-3,3-difluoroallyl)malonate92[7]
(3,3,3-Trifluoroprop-1-en-2-yl)benzeneEthyl cyanoacetateEthyl 2-cyano-5,5-difluoro-4-phenylpent-4-enoate88[7]
(3,3,3-Trifluoroprop-1-en-2-yl)benzene1,3-Dimethylbarbituric acid5-(3,3-Difluoro-2-phenylallyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione85[7]
Experimental Protocol: Defluorinative Alkylation

Materials:

  • α-Trifluoromethyl styrene (0.2 mmol)

  • Soft carbon nucleophile (0.3 mmol)

  • Potassium carbonate (K2CO3) (0.02 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO) (1.0 mL)

  • Reaction vial

Procedure:

  • To a reaction vial, add the α-trifluoromethyl styrene (0.2 mmol), the soft carbon nucleophile (0.3 mmol), and potassium carbonate (0.02 mmol).

  • Add DMSO (1.0 mL) to the vial.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluoroalkene.[7]

Comparison and Conclusion

MethodReagentsKey AdvantagesKey Disadvantages
Wittig-Type Olefination TMSCF2Cl, PPh3Well-established, good for aldehydes and activated ketones.Limited to certain carbonyl compounds, can require elevated temperatures.
Julia-Kocienski Olefination Difluoromethyl 2-pyridyl sulfoneHigh yields, broad substrate scope including enolizable ketones, mild conditions.Stoichiometric use of reagents.
Transition-Metal Catalysis Pd, Cu, Ni catalystsExcellent functional group tolerance, high efficiency, catalytic.Catalyst cost and sensitivity, may require specific ligands.
Photoredox Catalysis Organic dyes (e.g., 4CzIPN)Very mild conditions (visible light, room temp.), transition-metal-free.May require specific radical precursors, sometimes longer reaction times.
Defluorinative Alkylation α-Trifluoromethyl alkenesUtilizes readily available starting materials, can be metal-free.Substrate scope can be limited by the nucleophile.

The choice of the optimal reagent and method for the synthesis of gem-difluoroalkenes depends heavily on the specific target molecule, the available starting materials, and the desired reaction conditions.

  • For straightforward olefination of simple aldehydes and activated ketones, the Wittig-type reaction remains a viable option.

  • The Julia-Kocienski olefination offers a more robust and higher-yielding alternative with a broader substrate scope, making it a workhorse in many synthetic labs.

  • For complex molecules with sensitive functional groups, transition-metal catalyzed and photoredox-catalyzed methods are often superior due to their mildness and high functional group tolerance.

  • Defluorinative alkylation provides an alternative disconnection approach that can be advantageous when the corresponding trifluoromethyl alkene is readily accessible.

This guide provides a starting point for navigating the diverse landscape of gem-difluoroalkene synthesis. Researchers are encouraged to consult the primary literature for more specific examples and optimization of reaction conditions for their particular needs.

References

A Comparative Analysis of Dibromodifluoromethane and Other Halon Fire Suppressants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and environmental impact of Dibromodifluoromethane (Halon 1202) against other notable halon compounds, including Halon 1301, Halon 1211, and Halon 2402. The information is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these chemical agents.

Halogenated hydrocarbons, or halons, have been recognized as some of the most effective fire-extinguishing agents, particularly for their ability to chemically interrupt the combustion process and leave no residue, making them ideal for protecting sensitive equipment.[1][2][3] However, their significant environmental impact, specifically the depletion of the stratospheric ozone layer, led to the phase-out of their production under the Montreal Protocol.[3][4][5] Despite the production ban, existing halons are still in use in critical applications like aviation and military systems where no suitable alternatives have been found.[5][6] this compound, also known as Halon 1202, is a colorless, non-flammable liquid that is highly effective as a fire suppressant but is also noted for its toxicity and status as a Class I ozone-depleting substance.[7][8]

Quantitative Data Comparison

The following tables summarize the key performance and environmental metrics for this compound and other common halon compounds.

Table 1: Fire Suppression Efficacy and Physical Properties

PropertyThis compound (Halon 1202)Bromotrifluoromethane (Halon 1301)Bromochlorodifluoromethane (Halon 1211)Dibromotetrafluoroethane (Halon 2402)
Chemical Formula CBr₂F₂CBrF₃CBrClF₂C₂Br₂F₄
Boiling Point 22.8 °C (73.0 °F)[7]-57.7 °C (-71.9 °F)-4 °C (25 °F)47.3 °C (117.1 °F)
Molecular Weight 209.82 g/mol [8]148.91 g/mol 165.36 g/mol 259.82 g/mol
Extinguishing Mechanism Chemical Inhibition[1][9]Chemical Inhibition[1][9]Chemical Inhibition[1][9]Chemical Inhibition
Minimum Extinguishing Concentration (n-Heptane) Data not readily available in search results~3-5%~3.5%~5%

Table 2: Environmental and Toxicological Data

PropertyThis compound (Halon 1202)Bromotrifluoromethane (Halon 1301)Bromochlorodifluoromethane (Halon 1211)Dibromotetrafluoroethane (Halon 2402)
Ozone Depletion Potential (ODP) 1.2510.0 - 16.0[4][5][6]3.0 - 4.06.0
Global Warming Potential (GWP, 100-year) 231[7]6,290 - 7,1401,8901,640
Toxicity Summary Considered very toxic.[7] May cause illness from ingestion and skin irritation.[8]Low toxicity, but can cause dizziness and impaired coordination at concentrations between 4% and 10%.[9]Low toxicity, similar to Halon 1301.[9]Toxicity data not as readily available, but generally considered toxic.

Note: ODP is relative to CFC-11 (ODP = 1.0). GWP is relative to CO₂ (GWP = 1.0).

Experimental Protocols

The data presented above are typically determined through standardized experimental procedures designed to ensure comparability and repeatability.

1. Cup Burner Method for Minimum Extinguishing Concentration

The cup burner apparatus is the standard laboratory method for determining the fire suppression efficiency of gaseous agents.[10]

  • Apparatus: It consists of a cup filled with a liquid fuel (commonly n-heptane) placed inside a cylindrical chimney. Air or an air/agent mixture flows up through the chimney.

  • Procedure: A flame is established on the surface of the fuel in the cup with a steady flow of air. The extinguishing agent is then gradually introduced into the airflow. The concentration of the agent is increased until the flame is extinguished.

  • Measurement: The minimum extinguishing concentration (MEC) is the lowest concentration of the agent in the air mixture that results in the extinguishment of the flame.[10] This value is typically expressed as a volume percentage.

2. Inerting Concentration Determination (Explosion Sphere)

To measure the concentration of an agent required to prevent an explosion (the minimum safe inerting concentration or MSIC), an explosion sphere apparatus is often used.[11]

  • Apparatus: A spherical, sealed vessel equipped with an ignition source (e.g., a spark plug), pressure sensors, and inlets for fuel, air, and the extinguishing agent.

  • Procedure: A flammable mixture of fuel and air is introduced into the sphere. A predetermined concentration of the extinguishing agent is then added. The mixture is ignited, and the resulting explosion pressure is measured.

  • Measurement: The test is repeated with varying agent concentrations. The MSIC is defined as the concentration of the agent at which the maximum explosion pressure is reduced to a specific low threshold (e.g., 1 psi).[11]

3. Determination of ODP and GWP

Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) are calculated metrics used to compare the environmental impact of different substances.

  • Ozone Depletion Potential (ODP): ODP is a measure of a substance's ability to destroy stratospheric ozone. It is calculated relative to trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0.[4][5] The ODP value depends on factors like the substance's atmospheric lifetime and the presence of ozone-depleting elements like bromine and chlorine.[6]

  • Global Warming Potential (GWP): GWP compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (CO₂), for which the GWP is defined as 1.0.[12] GWP is calculated over a specific time horizon, typically 100 years, and depends on the gas's radiative efficiency and atmospheric lifetime.[13]

Logical Workflow for Halon Compound Evaluation

The following diagram illustrates a logical workflow for the evaluation of a halogenated fire suppressant, taking into account efficacy, environmental impact, and safety.

HalonEvaluation start Start: Identify Potential Halogenated Compound efficacy_test Step 1: Efficacy Testing (e.g., Cup Burner) start->efficacy_test is_effective Is Extinguishing Concentration Acceptable? efficacy_test->is_effective environmental_test Step 2: Environmental Impact Assessment is_effective->environmental_test Yes fail_efficacy Reject: Ineffective Suppressant is_effective->fail_efficacy No check_odp Is ODP within Regulatory Limits? environmental_test->check_odp check_gwp Is GWP Acceptable? check_odp->check_gwp Yes fail_odp Reject: High Ozone Depletion check_odp->fail_odp No toxicity_test Step 3: Toxicological Analysis check_gwp->toxicity_test Yes fail_gwp Reject: High Global Warming Potential check_gwp->fail_gwp No is_safe Is Toxicity Level Safe for Intended Use? toxicity_test->is_safe pass Candidate for Specific Application is_safe->pass Yes fail_safety Reject: Unacceptable Toxicity is_safe->fail_safety No

Evaluation workflow for halogenated fire suppressants.

References

Unraveling the Reaction Mechanisms of Dibromodifluoromethane: A Comparative Guide Based on Computational Studies of Halomethane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide offering insights into the reaction mechanisms of dibromodifluoromethane (CBr2F2) has been developed for researchers, scientists, and drug development professionals. In the absence of direct, extensive computational studies on CBr2F2, this guide provides a robust analysis by drawing comparisons with computationally well-characterized halomethane analogs: bromoform (B151600) (CHBr3), bromotrichloromethane (B165885) (CBrCl3), dichlorodifluoromethane (B179400) (CF2Cl2), and difluoromethane (B1196922) (CH2F2). The guide focuses on two key reaction pathways of significant environmental and industrial relevance: reaction with the hydroxyl radical (•OH) and thermal decomposition (pyrolysis).

Comparison of Reaction Mechanisms with Hydroxyl Radical

The atmospheric fate of many halocarbons is determined by their reaction with the hydroxyl radical, a key oxidant in the troposphere. Computational studies on analogous halomethanes provide valuable insights into the probable mechanism of the CBr2F2 + •OH reaction. The primary mechanism is expected to be hydrogen abstraction, where applicable, or halogen abstraction.

Table 1: Comparison of Calculated and Experimental Rate Constants for the Reaction of Halomethanes with •OH at 298 K

CompoundComputational MethodCalculated k (cm³ molecule⁻¹ s⁻¹)Experimental k (cm³ molecule⁻¹ s⁻¹)
CHBr₃ Not available in searches-9.94 x 10⁻¹³ exp(-387/T)[1]
CF₂Cl₂ Not available in searches-< 1 x 10⁻¹⁵[2]
CH₂F₂ Ab initio calculationsReasonable agreement with experiment[3]1.1 x 10⁻¹⁴

Reaction Pathway: Halomethane + •OH

The reaction is initiated by the formation of a pre-reaction complex, followed by the abstraction of a hydrogen or halogen atom via a transition state, leading to the formation of water or a hydroperoxy radical and a haloalkyl radical.

OH_Reaction Reactants CBr₂F₂ + •OH PreReaction_Complex [CBr₂F₂•••OH] Reactants->PreReaction_Complex Transition_State [CBr₂F•••Br•••OH]‡ PreReaction_Complex->Transition_State Products CBrF₂• + BrOH Transition_State->Products

Caption: Proposed reaction pathway for this compound with Hydroxyl Radical.

Comparison of Thermal Decomposition (Pyrolysis) Mechanisms

The thermal decomposition of halomethanes is a critical process in combustion and high-temperature industrial applications. Computational studies on the pyrolysis of analogous compounds suggest that the primary decomposition pathways involve the homolytic cleavage of the weakest carbon-halogen bond.

Table 2: Comparison of Calculated and Experimental Data for Halomethane Pyrolysis

CompoundComputational MethodCalculated Activation Energy (kJ/mol)Primary Experimental Products
CHBr₃ Not available in searches-Not available in searches
CBrCl₃ Not available in searches-Not available in searches
CF₂Cl₂ Not available in searches-Not available in searches
CH₂F₂ RRKM theory~345[4]CHF + HF[4][5]

Pyrolysis Pathway: Halomethane Decomposition

The pyrolysis of CBr2F2 is expected to proceed through the initial cleavage of a C-Br bond, which is typically weaker than a C-F or C-Cl bond, to form a bromodifluoromethyl radical and a bromine atom. Subsequent reactions of these radicals would lead to a variety of products.

Pyrolysis_Reaction Reactant CBr₂F₂ Transition_State [CBr₂F₂]‡ Reactant->Transition_State Products •CBrF₂ + Br• Transition_State->Products Secondary_Products Further reactions Products->Secondary_Products

Caption: Proposed initial step in the pyrolysis of this compound.

Experimental Protocols

The data presented in this guide are derived from a combination of experimental and computational studies. The following provides an overview of the key methodologies employed.

Computational Methods
  • Ab initio Calculations: These methods, based on first principles of quantum mechanics, are used to determine the electronic structure of molecules and to calculate properties such as geometries, vibrational frequencies, and energies of reactants, transition states, and products.[3] Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

  • Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is often used to optimize geometries and calculate reaction energies and activation barriers.[6]

  • Transition State Theory (TST): TST is used to calculate the rate constants of chemical reactions. It assumes that the reaction proceeds through a transition state that is in quasi-equilibrium with the reactants.[3]

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This is a statistical theory used to calculate the rate constants of unimolecular reactions, such as pyrolysis.[4] It takes into account the distribution of vibrational energy within the molecule.

Experimental Techniques
  • Flash Photolysis-Resonance Fluorescence (FP-RF): This is a highly sensitive technique used to measure the rate constants of gas-phase reactions, particularly those involving radicals like •OH.[1] A flash of light is used to generate the radicals, and their concentration is monitored over time by resonance fluorescence.

  • Discharge Flow: This technique is used to study the kinetics of gas-phase reactions at low pressures. Reactants are introduced into a flow tube, and their concentrations are measured at different points along the tube.[2]

  • Shock Tube: A shock tube is used to study chemical reactions at high temperatures and pressures. A shock wave rapidly heats the gas mixture, initiating the reaction, and the products are then analyzed.[4][5]

  • Gas Chromatography (GC) and Mass Spectrometry (MS): These are analytical techniques used to separate and identify the products of chemical reactions. GC separates the components of a mixture, and MS provides information about their mass-to-charge ratio, allowing for their identification.

Conclusion

While direct computational studies on the reaction mechanisms of this compound are limited, a comparative analysis of its halomethane analogs provides a strong foundation for predicting its behavior. The reaction with the hydroxyl radical is likely to proceed via halogen abstraction, while pyrolysis is expected to be initiated by the cleavage of a carbon-bromine bond. The experimental and computational methodologies outlined in this guide provide a framework for future studies that can further refine our understanding of the chemistry of CBr2F2 and other important halocarbons.

References

A Comparative Guide to Modern Difluorocarbene Precursors for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorine-containing moieties into organic molecules is a critical strategy for modulating their physicochemical and biological properties. The difluoromethylene (-CF2-) and difluoromethyl (-CF2H) groups, in particular, are of significant interest as bioisosteres for ether linkages and hydroxyl or thiol groups, respectively. Difluorocarbene (:CF2) stands out as a versatile and efficient reactive intermediate for introducing these valuable motifs. This guide provides a comprehensive review and comparison of modern difluorocarbene precursors, focusing on their performance, safety, and operational convenience, supported by experimental data and detailed protocols.

Historically, the generation of difluorocarbene relied on reagents that were often hazardous to the environment, such as ozone-depleting substances, or posed significant handling challenges due to their toxicity or volatility.[1] The demand for milder, safer, and more efficient methods has spurred the development of a new generation of precursors. This guide will focus on a comparative analysis of some of the most prominent modern difluorocarbene sources: (Bromodifluoromethyl)trimethylsilane (TMSCF2Br), Diethyl bromodifluoromethylphosphonate, and Chlorodifluoromethyl phenyl sulfone.

Performance Comparison of Difluorocarbene Precursors

The efficacy of a difluorocarbene precursor is often evaluated by its performance in key synthetic transformations, such as O-, S-, and N-difluoromethylation and gem-difluorocyclopropanation. The following tables summarize the performance of selected modern precursors in these reactions, highlighting their yields across a range of substrates.

O-Difluoromethylation of Phenols

The difluoromethoxymoiety (-OCF2H) is a common feature in many pharmaceuticals. The direct O-difluoromethylation of phenols is a primary route to access these compounds.

PrecursorSubstrate (Phenol Derivative)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Diethyl bromodifluoromethylphosphonate2-AcetylphenolKOHAcetonitrile (B52724)/Water (1:1)-30 to RT282
Diethyl bromodifluoromethylphosphonate4-NitrophenolKOHAcetonitrile/WaterRT-95
Chlorodifluoromethyl phenyl sulfone4-BromophenolKOHAcetonitrile/Water50592[2]
Chlorodifluoromethyl phenyl sulfone4-tert-ButylphenolKOHAcetonitrile/Water50593[2]
TMSCF2Bro-Diphenolaq. KOHDCMRT0.1775[3]
TMSCF2Brm-Diphenolanhyd. KOHDCMRT0.1753[3]
TMSCF2Brp-Diphenolanhyd. KOHDCMRT0.1742[3]
N-Difluoromethylation of N-Heterocycles

The introduction of a difluoromethyl group onto a nitrogen atom in heterocyclic compounds can significantly impact their biological activity.

PrecursorSubstrate (N-Heterocycle)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Chlorodifluoromethyl phenyl sulfoneIndoleKOHAcetonitrile/Water50585[2]
Chlorodifluoromethyl phenyl sulfonePyrroleKOHAcetonitrile/Water50578[2]
Chlorodifluoromethyl phenyl sulfoneImidazoleKOHAcetonitrile/Water50581[2]
C-H Difluoromethylation of Carbon Acids

Direct C-H difluoromethylation offers a powerful tool for the late-stage functionalization of complex molecules. TMSCF2Br has proven to be a particularly effective reagent for this transformation.[4][5]

PrecursorSubstrate (Carbon Acid)BaseSolventYield (%)Reference
TMSCF2BrPhenylacetate derivativeKOtBuToluene (B28343)85[4]
TMSCF2BrPhenylacetamide derivativeKOtBuToluene91[4]
TMSCF2BrFluoreneKOtBuToluene88[4]
TMSCF2BrPhenylacetyleneKOtBu1,4-Dioxane75[4]
TMSCF2Brβ-KetoesterKOtBu1,4-Dioxane89[4]
gem-Difluorocyclopropanation of Alkenes

gem-Difluorocyclopropanes are valuable building blocks in organic synthesis and can serve as bioisosteres for other functional groups.[6] The [2+1] cycloaddition of difluorocarbene to alkenes is the most direct method for their synthesis.[7]

PrecursorSubstrate (Alkene)Initiator/ConditionsSolventYield (%)Reference
TMSCF3StyreneNaITHF85[8]
TMSCF31-OcteneNaITHF78[8]
TMSCF2BrStyreneTBAB, heat-Good[7]
TFDAStyreneThermalNeatHigh[9]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible research. Below are representative protocols for key difluorocarbene reactions.

General Protocol for O-Difluoromethylation of Phenols using Diethyl bromodifluoromethylphosphonate[2]

To a solution of potassium hydroxide (B78521) (20 mmol, 20 equiv) and the corresponding phenol (B47542) (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) at -30 °C, diethyl (bromodifluoromethyl)phosphonate (2.1 mmol, 2.1 equiv) is added. The reaction mixture is then stirred at room temperature for 2 hours. Following the reaction, the mixture is extracted with isopropyl ether (2 x 20 mL). The combined organic layers are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for C-H Difluoromethylation of Esters and Amides using TMSCF2Br[6]

In a reaction tube, the ester or amide substrate (0.5 mmol, 1.0 equiv) and potassium tert-butoxide (KOtBu, 2.0 equiv) are dissolved in toluene (4.0 mL). (Bromodifluoromethyl)trimethylsilane (TMSCF2Br, 2.0 equiv) is then added, and the mixture is stirred at the indicated temperature. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of difluorocarbene generation and subsequent reactions is key to optimizing reaction conditions and expanding their scope.

difluorocarbene_generation cluster_precursors Precursors cluster_activation Activation TMSCF2Br TMSCF2Br Halide Halide Initiator (e.g., NaI) TMSCF2Br->Halide Initiation Phosphonate (EtO)2P(O)CF2Br Base Base (e.g., KOH, KOtBu) Phosphonate->Base Hydrolysis Sulfone PhSO2CF2Cl Sulfone->Base Elimination Intermediate [X-CF2]⁻ Intermediate Base->Intermediate Halide->Intermediate Thermal Heat Difluorocarbene :CF2 Thermal->Difluorocarbene Intermediate->Difluorocarbene α-elimination

Caption: Generation of difluorocarbene from various precursors.

The generation of difluorocarbene from these modern precursors typically involves an activation step, such as reaction with a base or a halide initiator, which leads to an unstable intermediate that undergoes α-elimination to release the carbene.

difluorocarbene_reactions cluster_reactions Reaction Types cluster_substrates Substrates Difluorocarbene :CF2 Difluoromethylation Difluoromethylation Difluorocarbene->Difluoromethylation Cyclopropanation gem-Difluorocyclopropanation Difluorocarbene->Cyclopropanation Products1 Products1 Difluoromethylation->Products1 R-X-CF2H Products2 Products2 Cyclopropanation->Products2 gem-Difluorocyclopropanes Nucleophiles Nucleophiles (R-OH, R-SH, R2NH) Nucleophiles->Difluoromethylation Alkenes Alkenes/Alkynes Alkenes->Cyclopropanation

Caption: Major synthetic applications of difluorocarbene.

Once generated, difluorocarbene can participate in a variety of synthetically useful reactions. Its reaction with nucleophiles leads to difluoromethylated products, while its cycloaddition with alkenes and alkynes affords gem-difluorocyclopropanes and cyclopropenes, respectively.[1]

Conclusion

The development of modern difluorocarbene precursors has significantly advanced the field of fluorine chemistry, providing safer and more efficient tools for the synthesis of fluorinated molecules. Reagents like TMSCF2Br, diethyl bromodifluoromethylphosphonate, and chlorodifluoromethyl phenyl sulfone offer distinct advantages in terms of reactivity, substrate scope, and operational simplicity. The choice of precursor will depend on the specific transformation and substrate, and the data presented in this guide can aid researchers in making informed decisions for their synthetic endeavors in drug discovery and materials science.

References

Unambiguous Structural Validation of Difluorocyclopropanes: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated molecules, the precise determination of three-dimensional structure is a critical, non-negotiable step. The unique stereoelectronic properties of the difluorocyclopropane moiety, a valuable motif in medicinal chemistry and materials science, demand rigorous structural validation. This guide provides an objective comparison of single-crystal X-ray crystallography with other analytical techniques, presenting experimental data and detailed protocols to underscore its definitive role in structural elucidation.

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a precise three-dimensional map of electron density, revealing atomic positions, bond lengths, bond angles, and absolute stereochemistry with exceptional accuracy.[1][2] This level of detail is often unattainable with other common analytical methods.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for characterizing molecules in solution, X-ray crystallography offers a direct and unequivocal visualization of the molecule in the solid state. This distinction is crucial, as assumptions about stereochemistry based on spectroscopic data can sometimes be misleading. A key advantage of employing both techniques is the ability to compare the solution-phase conformation (from NMR) with the solid-state structure (from X-ray crystallography), which can provide valuable insights into molecular flexibility and intermolecular interactions.

The following table summarizes the quantitative data obtained from X-ray crystallographic analysis of representative difluorocyclopropane derivatives, highlighting the precision of this technique.

ParameterDerivative 1: (1R,2R)-1,1-difluoro-2,3-diphenylcyclopropaneDerivative 2: A difluorocyclopropane-containing protein kinase inhibitorDerivative 3: A cis-α,α-difluorocyclopropane derivative
CCDC Deposition No. 1188177684347Not specified
Formula C₁₅H₁₂F₂C₂₄H₂₇F₂N₅O₃Not specified
Crystal System OrthorhombicMonoclinicNot specified
Space Group P2₁2₁2₁P2₁/nNot specified
Unit Cell Dimensions a = 6.06 Å, b = 11.64 Å, c = 16.63 Åa = 11.89 Å, b = 15.65 Å, c = 24.38 Å, β = 94.3°Not specified
C-C (cyclopropane) ~1.50 - 1.52 ÅNot specifiedNot specified
C-CF₂ (cyclopropane) ~1.48 - 1.49 ÅNot specifiedNot specified
C-F Bond Lengths ~1.35 - 1.36 Å~1.36 ÅNot specified
F-C-F Bond Angle ~106°~105°Not specified

Note: Specific bond lengths and angles for derivatives 2 and 3 require access to the full crystallographic information files (CIFs) from the Cambridge Structural Database (CSD).

Experimental Protocols

A detailed experimental protocol for the single-crystal X-ray diffraction of a small organic molecule, such as a difluorocyclopropane derivative, typically involves the following steps.

1. Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For example, single crystals of a difluorocyclopropane derivative might be grown by dissolving the compound in a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and allowing the solvent to evaporate slowly over several days in a loosely capped vial.

2. Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 100 K or 173 K) to minimize thermal vibrations and potential radiation damage. The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through various angles. The data collection strategy is designed to obtain a complete and redundant set of diffraction data.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods, which provide initial phases for the structure factors. The resulting electron density map is interpreted to build an initial molecular model. This model is then refined using full-matrix least-squares methods, which iteratively adjust the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

4. Validation: The final refined structure is validated using software tools like CHECKCIF, which assess the geometric plausibility of the structure, the completeness of the data, and other quality indicators. The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and experimental details, are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to ensure public access and reproducibility.[3]

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for validating the structure of a difluorocyclopropane derivative using single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis & Reporting synthesis Synthesis of Difluorocyclopropane Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CHECKCIF) structure_refinement->validation data_analysis Analysis of Bond Lengths, Angles, and Stereochemistry validation->data_analysis publication Publication and/or Database Deposition (CSD) data_analysis->publication

Caption: Workflow for difluorocyclopropane structure validation.

References

A Comparative Guide to the Reaction Kinetics of Dibromodifluoromethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the atmospheric reaction kinetics of dibromodifluoromethane (CBr₂F₂, Halon 1202) and its alternatives, Halon 1211 (CBrClF₂), Halon 1301 (CBrF₃), and Halon 2402 (CBrF₂CBrF₂). The information presented herein is crucial for understanding the atmospheric lifetime and environmental impact of these compounds, which have been used as fire suppressants. This guide summarizes key kinetic data, details common experimental protocols, and visualizes complex processes to facilitate objective comparison.

Data Presentation: Reaction Kinetics and Photolysis

The atmospheric fate of these halogenated compounds is primarily determined by two processes: reaction with hydroxyl (OH) radicals and photolysis by solar ultraviolet (UV) radiation. The following tables summarize the available quantitative data for these processes.

Reaction with Hydroxyl Radicals

The reaction with OH radicals is a major atmospheric sink for many organic compounds. The rate of this reaction is a critical parameter for determining a compound's atmospheric lifetime. The temperature dependence of the rate constant, k, is typically expressed by the Arrhenius equation: k(T) = A exp(-Eₐ/RT), where A is the pre-exponential factor and Eₐ is the activation energy.

CompoundFormulak (cm³ molecule⁻¹ s⁻¹) at 298 KA-factor (cm³ molecule⁻¹ s⁻¹)Eₐ/R (K)Reference(s)
This compound (Halon 1202) CBr₂F₂< 5.0 x 10⁻¹⁶Not AvailableNot Available[1]
Bromochlorodifluoromethane (Halon 1211) CBrClF₂< 1.0 x 10⁻¹⁶Not AvailableNot Available[1]
Bromotrifluoromethane (Halon 1301) CBrF₃< 1.0 x 10⁻¹⁶Not AvailableNot Available[1]
1,2-Dibromotetrafluoroethane (Halon 2402) CBrF₂CBrF₂< 1.0 x 10⁻¹⁶Not AvailableNot Available[1]

Note: The reaction rates for these compounds with OH radicals are extremely slow, with only upper limits for the rate constants being reported. This indicates that reaction with OH is not a significant atmospheric loss process for these molecules, leading to very long atmospheric lifetimes if this were the only degradation pathway.

Photolysis Data: UV Absorption Cross-Sections

Photolysis is the primary atmospheric removal mechanism for these brominated halons. The rate of photolysis is determined by the compound's UV absorption cross-section (σ), the quantum yield for dissociation (Φ), and the solar actinic flux. The quantum yield for the dissociation of these molecules is considered to be unity. The following table presents the UV absorption cross-sections at the peak absorption wavelength (λₘₐₓ).

CompoundFormulaλₘₐₓ (nm)σₘₐₓ (cm² molecule⁻¹) at 298 KTemperature DependenceReference(s)
This compound (Halon 1202) CBr₂F₂~2271.8 x 10⁻¹⁸Cross-section decreases with decreasing temperature[1][2]
Bromochlorodifluoromethane (Halon 1211) CBrClF₂~2041.2 x 10⁻¹⁸Cross-section decreases with decreasing temperature[1]
Bromotrifluoromethane (Halon 1301) CBrF₃~2041.1 x 10⁻¹⁸Cross-section decreases with decreasing temperature[1]
1,2-Dibromotetrafluoroethane (Halon 2402) CBrF₂CBrF₂~2201.5 x 10⁻¹⁸Cross-section decreases with decreasing temperature[1]

Experimental Protocols

The kinetic data presented in this guide are typically obtained using sophisticated experimental techniques. The two most common methods for studying gas-phase reactions of atmospheric interest are Flash Photolysis-Resonance Fluorescence (FP-RF) and Discharge Flow-Mass Spectrometry (DF-MS).

Flash Photolysis-Resonance Fluorescence (FP-RF)

This is a powerful technique for directly measuring the rate constants of radical reactions under pseudo-first-order conditions.

Methodology:

  • Radical Generation: A short, intense pulse of UV light from a flash lamp or an excimer laser photolyzes a precursor molecule to generate the desired radical species (e.g., OH radicals from the photolysis of H₂O or HNO₃).

  • Reaction: The generated radicals react with the substrate molecule (e.g., the halon) which is present in large excess in a temperature-controlled reaction cell. This ensures that the concentration of the substrate remains effectively constant throughout the reaction, simplifying the kinetics to a first-order decay of the radical.

  • Detection: The concentration of the decaying radical is monitored in real-time. For OH radicals, this is typically achieved by resonance fluorescence. A resonance lamp emits light at a wavelength that specifically excites the OH radical (around 308 nm). The subsequent fluorescence emitted by the excited OH radicals is detected by a photomultiplier tube. The intensity of the fluorescence is directly proportional to the OH concentration.

  • Data Analysis: The fluorescence signal, and thus the radical concentration, is recorded as a function of time after the photolysis flash. This decay is fitted to a pseudo-first-order exponential function to obtain the rate constant (k'). By measuring k' at different concentrations of the substrate, the bimolecular rate constant (k) can be determined from the slope of a plot of k' versus the substrate concentration.

Discharge Flow-Mass Spectrometry (DF-MS)

This technique is used to study the kinetics and products of gas-phase reactions in a controlled flow system.

Methodology:

  • Radical Generation: Radicals are generated in a microwave or radiofrequency discharge. For example, H atoms can be produced by passing H₂ through a microwave discharge, and these can then react with NO₂ to produce OH radicals.

  • Reaction: The radicals are introduced into a flow tube along with a carrier gas (typically helium). The substrate molecule is introduced through a movable injector at various points along the flow tube. The reaction occurs as the gases flow down the tube.

  • Detection: A portion of the gas mixture is continuously sampled from the end of the flow tube into a mass spectrometer. The concentrations of the radical and other stable species are monitored by their mass-to-charge ratio.

  • Data Analysis: By varying the position of the movable injector, the reaction time can be changed. The decay of the radical concentration or the formation of products as a function of reaction time is used to determine the reaction rate constant. This method is particularly useful for studying the products of a reaction.

Mandatory Visualization

Experimental Workflow for Gas-Phase Kinetic Studies

The following diagram illustrates a generalized workflow for a Flash Photolysis-Resonance Fluorescence (FP-RF) experiment, a common technique for determining the rate constants of gas-phase reactions.

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Reaction Cell cluster_detection Detection System cluster_analysis Data Analysis precursor Radical Precursor (e.g., H₂O, HNO₃) substrate Substrate Molecule (e.g., CBr₂F₂) buffer Buffer Gas (e.g., He, N₂) mixer Gas Mixing System reaction_cell Temperature-Controlled Reaction Cell mixer->reaction_cell Gas Mixture Inflow photolysis Pulsed UV Light (Flash Lamp/Laser) photolysis->reaction_cell Initiates Reaction resonance_lamp Resonance Lamp (e.g., OH lamp) reaction_cell->resonance_lamp Radical Excitation pmt Photomultiplier Tube (PMT) resonance_lamp->pmt Fluorescence Signal data_acq Data Acquisition System pmt->data_acq decay_curve Exponential Decay Curve [Radical] vs. Time data_acq->decay_curve rate_plot Plot of k' vs. [Substrate] decay_curve->rate_plot rate_constant Bimolecular Rate Constant (k) rate_plot->rate_constant

Generalized workflow for a Flash Photolysis-Resonance Fluorescence experiment.
Atmospheric Degradation Pathway of this compound

The primary atmospheric fate of this compound is photolysis by solar UV radiation. The reaction with OH radicals is a negligible loss process. The following diagram illustrates this dominant degradation pathway.

degradation_pathway CBr2F2 This compound (CBr₂F₂) OH_reac Reaction with OH CBr2F2->OH_reac k < 5.0 x 10⁻¹⁶ (Very Slow) photolysis Solar UV Photolysis (hν) CBr2F2->photolysis Dominant Pathway CBrF2_rad Bromodifluoromethyl Radical (•CBrF₂) photolysis->CBrF2_rad Primary Products Br_atom Bromine Atom (Br•) photolysis->Br_atom products Products O2_NO + O₂, NO, ... CBrF2_rad->O2_NO BrO Bromine Monoxide (BrO) Br_atom->BrO + O₃ CF2O Carbonyl Fluoride (CF₂O) O2_NO->CF2O Ozone_depletion Ozone Depletion Catalytic Cycle BrO->Ozone_depletion

Atmospheric degradation pathway of this compound (CBr₂F₂).

References

A Comparative Guide to Isotopic Labeling Strategies for the Difluoromethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The introduction of the difluoromethyl (CF₂H) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules. Consequently, the development of robust methods for the isotopic labeling of this moiety with positron-emitting radionuclides, such as fluorine-18 (B77423) ([¹⁸F]) and carbon-11 (B1219553) ([¹¹C]), is of paramount importance for preclinical and clinical positron emission tomography (PET) imaging studies.[1]

While traditional organic synthesis has utilized reagents like diiododifluoromethane (B73701) and dibromodifluoromethane to generate difluorocarbene (:CF₂), a versatile intermediate for introducing the CF₂H group, these are not prevalent strategies for direct isotopic labeling in the context of PET radiochemistry.[1] The field has instead progressed towards more efficient methods that offer high specific activity through the in-situ generation of isotopically labeled difluoromethylating agents.[1]

This guide provides a comparative overview of contemporary isotopic labeling strategies for the CF₂H group, focusing on their performance, experimental protocols, and the alternatives to historical, less common reagents like this compound.

Comparison of Modern [¹⁸F]-Difluoromethylation Methods

The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient labeling methods.[2][3] Several innovative strategies have emerged for the introduction of the [¹⁸F]CF₂H moiety.

MethodPrecursorKey Reagents/ConditionsRadiochemical Yield (RCY)Molar Activity (Am)Reference
[¹⁸F]Difluorocarbene Insertion [¹⁸F]Difluorocarbene precursorsBase, suitable substrate (phenols, thiophenols, N-heteroarenes)Varies (e.g., 52% RCY for a specific substrate)High[4][5]
Frustrated Lewis Pair (FLP) Mediated C-F Activation Target molecule containing a CF₂H or CF₃ groupFrustrated Lewis PairUp to 35.2 ± 6.5% (non-decay corrected)Up to 12.0 ± 1.7 GBq/µmol[6][7]
Photoredox C-H ¹⁸F-Difluoromethylation N-heteroaromatics[¹⁸F]Difluoromethylating reagent, photoredox catalyst (e.g., Ir(ppy)₃), blue LEDsNot explicitly stated as a single value, method dependentHigh[2]
Nucleophilic Substitution Precursors with good leaving groups (e.g., bromo, nitro)[¹⁸F]Fluoride, base (e.g., K₂CO₃), Kryptofix 2.2.2Varies (e.g., 15.2 ± 0.3% for a specific Halex reaction)Dependent on precursor and conditions[2][8]

Comparison of [¹¹C]-Labeling for Related Moieties

Carbon-11, with its even shorter half-life of about 20 minutes, presents greater synthetic challenges.[9][10] While direct [¹¹C]-difluoromethylation is less common, various strategies exist for introducing ¹¹C into molecules, which can be conceptually compared.

Method¹¹C SourceKey Reagents/ConditionsRadiochemical Yield (RCY)Key FeaturesReference
[¹¹C]Methylation [¹¹C]CO₂ or [¹¹C]CH₄ → [¹¹C]CH₃I or [¹¹C]CH₃OTfPrecursor with -OH, -NH, or -SH groups, base33-57% for a specific cross-couplingMost common ¹¹C labeling method[10][11][12]
[¹¹C]Carbonylation [¹¹C]COTransition metal catalyst, precursorVariesUtilizes solvable xenon gas for efficient transfer[11]
[¹¹C]Cyanation [¹¹C]CO₂ or [¹¹C]CH₄ → [¹¹C]CN⁻Precursor with a suitable leaving groupVariesUseful for neuroimaging tracers[12]
[¹¹C]CO₂ Fixation [¹¹C]CO₂Grignard reagents, organolithiums, or organic basesVariesCan be challenging due to reactivity and atmospheric CO₂ contamination[9][10][11]

Experimental Protocols

General Workflow for Radiotracer Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PET radiotracer, from radionuclide production to quality control.

G cluster_0 Radionuclide Production cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron Cyclotron Production ([¹⁸O(p,n)¹⁸F] or [¹⁴N(p,α)¹¹C]) Synthesis Automated Synthesis Module Cyclotron->Synthesis Precursor Precursor Molecule Precursor->Synthesis Labeling Isotopic Labeling Reaction Purification HPLC Purification Labeling->Purification Formulation Sterile Formulation Purification->Formulation QC Quality Control (RCY, RCP, Am) Formulation->QC Final Final Radiotracer QC->Final

Caption: Generalized workflow for PET radiotracer production.

[¹⁸F]Difluorocarbene Insertion Protocol

This method involves the generation of [¹⁸F]difluorocarbene which then reacts with a suitable substrate.

  • [¹⁸F]Fluoride Production and Drying : [¹⁸F]Fluoride is produced via the [¹⁸O(p,n)¹⁸F] nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then azeotropically dried with acetonitrile (B52724) in the presence of K₂CO₃ and Kryptofix 2.2.2.[8]

  • Synthesis of [¹⁸F]Difluorocarbene Precursor : The dried [¹⁸F]fluoride is reacted with a suitable precursor to form an ¹⁸F-labeled difluorocarbene source.

  • Generation of [¹⁸F]Difluorocarbene and Trapping : The [¹⁸F]difluorocarbene is generated in-situ and trapped by a substrate molecule (e.g., phenol, thiophenol, or N-heteroarene) to yield the ¹⁸F-difluoromethylated product.[4]

  • Purification : The final product is purified using High-Performance Liquid Chromatography (HPLC).

G A [¹⁸F]Fluoride C Formation of [¹⁸F]DFC Precursor A->C B Difluorocarbene Precursor B->C D In-situ Generation of [¹⁸F]Difluorocarbene C->D F Trapping Reaction D->F E Substrate (Ar-OH, Ar-SH, etc.) E->F G [¹⁸F]Difluoromethylated Product F->G

Caption: Workflow for [¹⁸F]Difluorocarbene insertion.

Frustrated Lewis Pair (FLP) Mediated C-F Activation Protocol

This innovative method allows for the direct substitution of a fluorine-19 atom with fluorine-18 in a CF₂H or CF₃ group.[6][7]

  • Defluorination : The starting material containing the CF₂H or CF₃ group is treated with a Frustrated Lewis Pair to selectively activate and cleave a C-F bond, forming a stable salt precursor.[6][7]

  • Radiofluorination : The isolated salt precursor is then reacted with cyclotron-produced [¹⁸F]fluoride.

  • Purification : The desired [¹⁸F]-labeled product is purified via HPLC.

G A Substrate (R-CF₂H or R-CF₃) C C-F Bond Activation (Defluorination) A->C B Frustrated Lewis Pair B->C D Stable Salt Precursor C->D F Radiofluorination D->F E [¹⁸F]Fluoride E->F G [¹⁸F]Labeled Product F->G

Caption: Workflow for FLP-mediated C-F activation.

Conclusion

While historical methods for difluoromethylation exist, the landscape of isotopic labeling for PET imaging is dominated by modern techniques that prioritize high radiochemical yields and molar activities within the constraints of short-lived radionuclides. Reagents such as this compound do not play a significant role in current [¹⁸F] and [¹¹C] labeling strategies. Instead, methods like [¹⁸F]difluorocarbene insertion, FLP-mediated C-F activation, and photoredox catalysis offer versatile and efficient pathways to isotopically labeled difluoromethylated compounds. The choice of method will ultimately depend on the specific substrate, the desired position of the label, and the available radiochemistry infrastructure.

References

A Comparative Analysis of Dibromodifluoromethane and Novel Fluorinating Agents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine atoms into molecular architectures is a cornerstone of contemporary drug discovery and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. While a diverse arsenal (B13267) of fluorinating agents is available, the selection of the optimal reagent remains a critical challenge, demanding a balance of reactivity, selectivity, safety, and substrate scope. This guide provides a comprehensive benchmark of Dibromodifluoromethane against a new generation of fluorinating agents, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

Introduction to Fluorinating Agents

Fluorinating agents can be broadly categorized into nucleophilic, electrophilic, and radical reagents, each possessing distinct mechanisms and applications.[1] The choice of agent is dictated by the electronic nature of the substrate and the desired transformation. Historically, reagents like elemental fluorine and hydrogen fluoride (B91410) posed significant handling challenges due to their high toxicity and corrosivity.[1] This has spurred the development of more user-friendly and selective alternatives.

This compound (CBr₂F₂) has been utilized in chemical synthesis, particularly for the production of fluorinated compounds.[2] However, its utility is often weighed against its environmental impact as a class I ozone-depleting substance.[3] The landscape of fluorination chemistry is continually evolving, with the emergence of novel reagents designed to overcome the limitations of their predecessors, offering milder reaction conditions, enhanced functional group tolerance, and improved safety profiles.[4][5]

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound alongside a selection of modern fluorinating agents.

Table 1: Physical and Safety Properties of Selected Fluorinating Agents

ReagentFormulaFormBoiling Point (°C)Key Hazards
This compoundCBr₂F₂Colorless liquid/gas22.8[3]Toxic, ozone-depleting substance[3][6]
Selectfluor™C₇H₁₄B₂ClF₂N₂Crystalline solidDecomposesOxidizer
N-Fluorobenzenesulfonimide (NFSI)C₁₂H₁₀FNO₂SCrystalline solid112-114 (melts)Irritant
N-Fluoro-N-arylsulfonamides (NFASs)VariesStable solidsVariesGenerally lower than first-generation agents[4]
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™)C₁₂H₁₉F₃SWhite crystalline solidDecomposesLess fuming than DAST[1]

Table 2: Reactivity and Application Scope of Selected Fluorinating Agents

ReagentTypeTypical SubstratesKey AdvantagesKey Disadvantages
This compoundRadical PrecursorAlkenes, some radical cyclizationsSource of difluoromethylene (-CF₂-) groupEnvironmental concerns, toxicity[2][3]
Selectfluor™Electrophilic ("F⁺")Enolates, silyl (B83357) enol ethers, electron-rich aromatics[7][8]Easy to handle, versatile, commercially available[5]Can lead to side reactions due to strong oxidizing nature[4]
N-Fluorobenzenesulfonimide (NFSI)Electrophilic ("F⁺")Carbonyl compounds, aromatics, alkenes[9]Stable, easy to handle[9]Can require catalysts for some transformations[8]
N-Fluoro-N-arylsulfonamides (NFASs)RadicalSecondary and tertiary alkyl radicals[4]Mild reaction conditions, minimizes electrophilic side reactions[4]Newer class, may have less established scope
4-tert-Butyl-2,6-dimethylphenylsulfor trifluoride (FLUOLEAD™)NucleophilicAlcohols, carboxylic acids[1]High thermal stability, less fuming, can convert -COOH to -CF₃[1]Newer reagent, may be more expensive

Table 3: Quantitative Reactivity Scale for Electrophilic N-F Reagents

A study established a quantitative reactivity scale for several electrophilic N-F fluorinating agents, providing a valuable tool for reagent selection.[10][11][12][13] The relative rate constants were determined through kinetic studies.

Fluorinating ReagentRelative Rate Constant (k_rel)
2,3,4,5,6-pentachloro-N-fluoropyridinium triflate1.0 x 10⁸
N-Fluorobenzenesulfonimide (NFSI)1.7 x 10⁴
Selectfluor™1.6 x 10²

This table is adapted from a study that provides a quantitative reactivity scale for ten common electrophilic N-F fluorinating reagents.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorinating agents. Below are representative experimental protocols for electrophilic and nucleophilic fluorination reactions.

Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor™

This protocol details the monofluorination of a β-ketoester, a common transformation in pharmaceutical synthesis.[7]

Materials:

  • β-ketoester (1.0 mmol, 1.0 equiv)

  • Selectfluor™ (1.1 mmol, 1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.2 mmol, 1.2 equiv)

  • Acetonitrile (B52724) (MeCN), 10 mL

Procedure:

  • To a round-bottom flask, add the β-ketoester (1.0 mmol) and acetonitrile (10 mL).

  • Add sodium carbonate (1.2 mmol) to the solution.

  • Add Selectfluor™ (1.1 mmol) portion-wise over 5 minutes while stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[14]

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[14]

  • Avoid inhalation of dust and vapors.[14]

Protocol 2: Deoxyfluorination of an Alcohol using PyFluor

This protocol describes the conversion of an alcohol to an alkyl fluoride.[10]

Materials:

  • Alcohol (1.0 equiv)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.25-2.0 equiv)

  • PyFluor (1.1 equiv)

  • Suitable solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the alcohol (1.0 equiv) and DBU (1.25-2.0 equiv) in a suitable solvent, add PyFluor (1.1 equiv) at room temperature.

  • The reaction mixture is stirred until completion, as monitored by thin-layer chromatography.

  • The reaction is then quenched, and the product is purified by column chromatography.

Visualizing Fluorination Strategies

General Workflow for a Fluorination Reaction

The following diagram illustrates a typical workflow for a laboratory-scale fluorination reaction.

G General Workflow for a Fluorination Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Substrate and Reagent reagents Prepare Reagents and Solvents start->reagents glassware Assemble Dry Glassware reagents->glassware addition Add Reagents under Inert Atmosphere glassware->addition stirring Stir at Controlled Temperature addition->stirring monitoring Monitor Reaction Progress (TLC, LCMS) stirring->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up/Extraction quench->extraction purification Purify by Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization end Final Product characterization->end

Caption: A generalized workflow for conducting a fluorination reaction.

Classification of Modern Fluorinating Agents

This diagram illustrates the classification of fluorinating agents based on their mechanism of action.

G Classification of Fluorinating Agents cluster_types Classification of Fluorinating Agents cluster_examples Classification of Fluorinating Agents reagents Fluorinating Agents electrophilic Electrophilic ('F+ donors') reagents->electrophilic nucleophilic Nucleophilic ('F- donors') reagents->nucleophilic radical Radical (F atom donors') reagents->radical selectfluor Selectfluor™ electrophilic->selectfluor nfsi NFSI electrophilic->nfsi pyfluor PyFluor nucleophilic->pyfluor fluolead FLUOLEAD™ nucleophilic->fluolead nfas NFASs radical->nfas cbr2f2 CBr₂F₂ radical->cbr2f2

Caption: Classification of common fluorinating agents by their reactive nature.

Conclusion

The field of fluorination chemistry has seen remarkable advancements, moving towards safer, more selective, and more efficient reagents. While this compound can serve as a source of the difluoromethylene group, its environmental and health concerns necessitate the exploration of modern alternatives. Newer agents like Selectfluor™, NFSI, and the emerging class of NFASs and FLUOLEAD™ offer significant advantages in terms of handling, safety, and, in many cases, reactivity and selectivity. The quantitative data and experimental protocols provided in this guide are intended to empower researchers to make informed decisions in the selection of fluorinating agents, ultimately accelerating the discovery and development of novel fluorinated molecules.

References

A Comparative Guide to Dibromodifluoromethane in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of the difluoromethylene (-CF2-) group into molecules is a critical strategy for modulating their physicochemical and pharmacological properties. Dibromodifluoromethane (CBr2F2) has historically been a key reagent for this purpose, primarily as a precursor to difluorocarbene (:CF2). This guide provides a comprehensive cost-benefit analysis of this compound in synthesis, objectively comparing its performance with prominent alternatives and providing supporting experimental data to inform reagent selection in research and development.

Executive Summary

This compound is a versatile and effective reagent for generating difluorocarbene, which can be used in a variety of synthetic transformations, including cyclopropanations and the difluoromethylation of heteroatoms. However, its use is associated with environmental concerns as an ozone-depleting substance, and its handling requires care due to its toxicity. In recent years, a range of alternative reagents have gained prominence, offering milder reaction conditions, improved safety profiles, and circumvention of the environmental drawbacks associated with halogenated methanes. This guide will focus on the comparison of this compound with two widely used alternatives: sodium chlorodifluoroacetate (ClCF2COONa) and (trifluoromethyl)trimethylsilane (B129416) (TMSCF3, the Ruppert-Prakash reagent).

Performance Comparison of Difluorocarbene Precursors

The choice of a difluorocarbene precursor is dictated by a balance of factors including cost, reaction efficiency, substrate scope, and operational simplicity. The following tables provide a quantitative comparison of this compound and its alternatives.

Table 1: Cost Comparison of Difluorocarbene Precursors

ReagentTypical Price (USD) per 100gEstimated Bulk Price (USD) per kgKey Cost Considerations
This compound POR (Price on Request)~$100 - $300 (estimated)Price can be volatile; regulatory costs associated with ozone-depleting substances may be a factor.
Sodium Chlorodifluoroacetate ~$60 - $130~$450 - $800A relatively inexpensive and stable solid.[1][2][3]
(Trifluoromethyl)trimethylsilane (TMSCF3) ~$150 - $250 (for 25g)>$1000Higher initial cost, but can be more efficient for certain transformations.
Diethyl (bromodifluoromethyl)phosphonate ~$90 - $150~$900 - $1500A stable liquid reagent, often used for specific applications.

Table 2: Performance and Safety Profile Comparison

FeatureThis compoundSodium Chlorodifluoroacetate(Trifluoromethyl)trimethylsilane (TMSCF3)
Reaction Conditions Often requires a metal (e.g., Zn) or strong base; can be harsh.Requires heating (typically >90 °C) for decarboxylation.[4]Milder conditions, often initiated by a fluoride (B91410) source (e.g., NaI).
Typical Yields Moderate to good, but can be substrate-dependent.Good to excellent for heteroatom difluoromethylation.[4]Good to excellent, particularly for cyclopropanations.
Substrate Scope Broad, including alkenes and heteroatom nucleophiles.Primarily used for heteroatom (O, S, N) difluoromethylation.[4]Very broad, effective for both cyclopropanations and nucleophilic trifluoromethylation (a related application).
Byproducts Metal salts, tetrafluoroethylene (B6358150) (from :CF2 dimerization).CO2, NaCl; generally clean.Trimethylsilyl fluoride (TMSF), tetrafluoroethylene.
Downstream Processing Removal of metal salts can be challenging.Generally straightforward workup.Workup is typically simple.
Safety and Handling Toxic, potential for inhalation hazard; ozone-depleting substance.Stable, non-volatile solid; relatively low toxicity.Volatile liquid, requires inert atmosphere; less toxic than CBr2F2.

Experimental Protocols

Detailed methodologies are crucial for comparing the practical aspects of using these reagents. Below are representative protocols for the difluoromethylation of a thiol, a common transformation in drug discovery.

Protocol 1: Difluoromethylation of Thiophenol using this compound (Representative)

Reaction:

Materials:

  • Thiophenol (1.0 equiv)

  • This compound (1.5 equiv)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add thiophenol (1.0 equiv) and anhydrous DMF.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.5 equiv) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethyl thioether.

Protocol 2: Difluoromethylation of Thiophenol using Sodium Chlorodifluoroacetate

This protocol is adapted from the procedure for the difluoromethylation of thiols reported by Greaney and co-workers.[4]

Reaction:

Caption: Experimental workflow for difluoromethylation using this compound.

difluorocarbene_generation cluster_precursors Difluorocarbene Precursors cluster_generation Generation of Difluorocarbene cluster_byproduct Byproduct Formation CBr2F2 This compound (CBr2F2) Difluorocarbene Difluorocarbene (:CF2) CBr2F2->Difluorocarbene  + Base or Metal ClCF2COONa Sodium Chlorodifluoroacetate (ClCF2COONa) ClCF2COONa->Difluorocarbene  + Heat (-CO2, -NaCl) TMSCF3 (Trifluoromethyl)trimethylsilane (TMSCF3) TMSCF3->Difluorocarbene  + Fluoride Source Dimerization Dimerization Difluorocarbene->Dimerization TFE Tetrafluoroethylene (TFE) Dimerization->TFE

Caption: Generation of difluorocarbene and a common byproduct pathway.

Conclusion and Recommendations

The cost-benefit analysis of using this compound in synthesis reveals a nuanced landscape. While it remains an effective reagent for generating difluorocarbene, its environmental impact and handling requirements are significant drawbacks. For many common applications, particularly the difluoromethylation of heteroatoms, sodium chlorodifluoroacetate presents a more cost-effective, safer, and environmentally benign alternative with comparable or superior performance. For transformations requiring milder conditions or for broader substrate compatibility, especially in cyclopropanation reactions, the Ruppert-Prakash reagent (TMSCF3), despite its higher initial cost, can be the reagent of choice due to its high efficiency and operational simplicity.

For drug development professionals and scientists working in a modern laboratory setting, the use of this compound should be carefully considered and, where possible, replaced with greener and safer alternatives. The selection of the optimal reagent will ultimately depend on the specific synthetic challenge, scale of the reaction, and the cost and safety infrastructure of the organization.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the critical work of drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Dibromodifluoromethane (CBr₂F₂), a colorless, non-flammable liquid also known as Halon 1202, requires meticulous handling and disposal due to its potential health hazards and significant environmental impact as an ozone-depleting substance.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, fostering a culture of safety and environmental stewardship within your laboratory.

Immediate Safety and Hazard Information

Understanding the intrinsic properties and hazards of this compound is the foundational step in its safe management. It is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. Furthermore, its detrimental effect on the upper atmosphere necessitates stringent disposal protocols to prevent its release.[1]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety and physical property data for this compound.

PropertyValue
Molecular Formula CBr₂F₂
Molar Mass 209.82 g/mol [2]
Boiling Point 22-23 °C (71.6-73.4 °F)[3]
Melting Point -141 to -142 °C (-221.8 to -223.6 °F)[3]
Density 2.297 g/mL at 25 °C (77 °F)[3]
Vapor Pressure 12.79 psi at 20 °C (68 °F)[3]
Occupational Exposure Limit (NIOSH REL) TWA 100 ppm (860 mg/m³)[4]
Immediately Dangerous to Life or Health (IDLH) 2000 ppm[2]

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed and qualified hazardous waste management company.[5] Direct disposal into the environment is strictly prohibited.

1. Waste Collection and Containment:

  • Segregation: Collect this compound waste in a dedicated, properly labeled, and compatible container. Avoid mixing it with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and is kept tightly closed when not in use. If the original container is used, ensure it is properly sealed.

2. Labeling and Storage:

  • Clear Identification: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmental hazard).[5]

  • Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[1] The storage area should be designated for hazardous waste.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1]

  • For small spills, absorb the liquid with a non-combustible absorbent material such as sand or diatomite.[6][7]

  • Collect the contaminated absorbent material into a suitable, closed container for disposal as hazardous waste.[1][6]

  • Do not allow the spilled material to enter drains or waterways.[4]

4. Arranging for Professional Disposal:

  • Contact EHS: Notify your institution's EHS department or designated safety officer to arrange for the pickup and disposal of the this compound waste.

  • Licensed Vendor: The waste will be handled by a licensed hazardous waste disposal vendor who will ensure its proper treatment and disposal in accordance with local and national regulations.[5] Disposal may involve methods such as incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous decomposition products.[8]

5. Empty Container Disposal:

  • Empty containers that previously held this compound must also be treated as hazardous waste.

  • Follow your institution's procedures for the disposal of empty hazardous material containers, which may involve triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dibromodifluoromethane_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Waste Generation: This compound B Segregate and Collect in a Labeled, Compatible Container A->B D Spill Occurs A->D C Store Securely in a Designated Hazardous Waste Area B->C G Contact Environmental Health and Safety (EHS) C->G E Contain and Absorb with Non-Combustible Material D->E F Collect Contaminated Material for Disposal E->F F->C H Arrange for Pickup by a Licensed Waste Vendor G->H I Transportation to a Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal: (e.g., High-Temperature Incineration) I->J

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and minimize the environmental footprint of your research. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound for the most comprehensive guidance.

References

Essential Safety and Operational Guide for Handling Dibromodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal procedures for Dibromodifluoromethane (CBr₂F₂), also known as Halon 1202. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel.

Hazard Identification and Immediate Precautions

This compound is a colorless, heavy liquid or gas with a characteristic odor.[1] It is non-combustible but presents significant health risks.[1][2] Key hazards include:

  • Inhalation: May cause drowsiness, dizziness, confusion, and respiratory tract irritation.[2][3] High concentrations can displace oxygen, leading to rapid suffocation, especially in confined spaces.[2][3]

  • Skin Contact: Direct contact with the cold gas or liquid can cause frostbite.[3] It may also cause skin irritation.[4]

  • Eye Contact: Can cause serious eye irritation.[4] Direct contact may also result in freezing of tissues.[3]

  • Pressurized Container Hazard: Contents are under pressure and may explode if heated.[3]

  • Decomposition: Decomposes on contact with hot surfaces or flames, producing toxic and corrosive gases like hydrogen fluoride (B91410) and hydrogen bromide.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for handling this compound. The following equipment must be used:

Protection Type Specific Recommendations Source
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.[3][5] In case of inadequate ventilation, oxygen-deficient atmospheres, or for emergency response, a NIOSH-approved self-contained breathing apparatus (SCBA) is required.[3][6] An air-purifying respirator will not provide adequate protection in low-oxygen environments.[3][3][5][6]
Eye & Face Protection Chemical goggles or safety glasses with side shields are mandatory to prevent splashes and contact with gas.[3][3]
Hand Protection Wear impervious, chemically resistant gloves.[5] Gloves must be inspected before use and disposed of properly after handling.[5][5]
Skin & Body Protection Wear normal work wear or a lab coat.[3] For larger quantities or potential for significant exposure, wear impervious protective clothing.[5][3][5]
Occupational Exposure Limits

Personnel should be aware of the established occupational exposure limits for this compound to minimize health risks.

Organization Limit Type Value
ACGIH TWA100 ppm (858 mg/m³)
NIOSH REL TWA (10 hours)100 ppm (860 mg/m³)
OSHA PEL TWA (8 hours)100 ppm (860 mg/m³)

Source:[4][7] TWA (Time-Weighted Average)

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Pre-Handling Preparations:

    • Ensure all safety precautions have been read and understood.[8]

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Inspect all PPE for integrity before use.[5]

    • Locate the nearest emergency shower and eyewash station.

    • Confirm that the work area is well-ventilated.[3][5]

  • Safe Handling Procedure:

    • Always handle this compound within a chemical fume hood to avoid breathing vapors.[3][5]

    • Avoid direct contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Use equipment rated for cylinder pressure and ensure it is constructed of compatible materials.[7]

    • Prevent dropping or striking pressurized containers against each other.[3]

  • Storage Requirements:

    • Store in a cool, dry, and well-ventilated area, out of direct sunlight.[3]

    • Keep containers tightly closed and secured upright to prevent falling.[3][7]

    • Store away from incompatible materials, such as alkali or alkaline earth metals and powdered metals like aluminum and zinc.[2][3]

    • Cylinder temperatures should not exceed 52°C (125°F).[7]

Emergency Spill Response

In the event of a leak or spill, follow these procedures immediately.

Caption: Workflow for this compound Spill Response.

Spill Cleanup Steps:

  • Isolate and Evacuate: Immediately isolate the spill or leak area for at least 50 meters (150 feet) for liquids and evacuate all personnel to a safe area.[9]

  • Ventilate: Ventilate the area of the leak.[3]

  • Protective Equipment: Do not enter the area without appropriate PPE, including a self-contained breathing apparatus if ventilation is inadequate or in a confined space.[3][6]

  • Containment: Stop the leak if it is safe to do so.[9] For small spills, use a non-combustible absorbent material like sand to contain it.[9]

  • Cleanup: With a clean shovel, place the absorbed material into a suitable, dry, closed container for disposal.[5][9] Do not use high-pressure water streams to scatter the material.[9]

  • Decontamination: Clean the affected area thoroughly.

Disposal Plan

The disposal of this compound and its containers must comply with all local, state, and federal regulations.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[5]

  • Container Disposal: Do not puncture, cut, or weld on or near the container.[3] Empty containers may retain product residue and can be hazardous.[7] Dispose of the container in accordance with all applicable regulations.[3] Surplus and non-recyclable products should be handled by a licensed waste disposal contractor.[7]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure Route First Aid Procedure Source
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.[3][3]
Skin Contact For frostbite or direct liquid contact, flush the affected area with water.[3] Remove any contaminated clothing.[6][7] Obtain medical attention if frostbite, blistering, or redness persists.[3][3][6][7]
Eye Contact Immediately flood the eye with plenty of warm water for at least 15 minutes, holding the eyelid open.[3] Remove contact lenses if present and easy to do.[4][6] Obtain medical attention.[3][3][4][6]
Ingestion Ingestion is not considered a likely route of exposure for this substance.[3] If it occurs, make the victim drink water (two glasses at most) and consult a physician immediately.[4][6][3][4][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.